Product packaging for (3-(o-Tolyl)isoxazol-5-yl)methanol(Cat. No.:CAS No. 885273-56-3)

(3-(o-Tolyl)isoxazol-5-yl)methanol

Cat. No.: B1528808
CAS No.: 885273-56-3
M. Wt: 189.21 g/mol
InChI Key: BQNUCDAEKSZWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-(o-Tolyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1528808 (3-(o-Tolyl)isoxazol-5-yl)methanol CAS No. 885273-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNUCDAEKSZWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734725
Record name [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-56-3
Record name 3-(2-Methylphenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(o-Tolyl)isoxazol-5-yl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of biologically active agents due to its unique electronic properties and ability to act as a versatile synthetic intermediate.[2][3][4] Isoxazole-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] Their incorporation into molecular designs can enhance physicochemical properties, improve pharmacokinetic profiles, and introduce specific steric and electronic features crucial for molecular recognition.[6]

Within this important class of compounds, (3-(o-tolyl)isoxazol-5-yl)methanol emerges as a particularly valuable building block. Its structure combines the proven isoxazole core with two key peripheral functionalities: an ortho-tolyl group and a primary alcohol (hydroxymethyl group). The ortho-methyl substituent on the phenyl ring introduces a specific conformational bias that can be exploited in rational drug design to probe and optimize interactions with biological targets. Simultaneously, the hydroxymethyl group at the 5-position serves as a versatile synthetic handle, allowing for straightforward chemical modification and the generation of diverse compound libraries.

This guide provides an in-depth technical overview of the chemical properties, synthesis, characterization, reactivity, and safe handling of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its potential in their scientific endeavors.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule's physical and chemical identity is paramount for its effective use in research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 885273-56-3[7][8]
Molecular Formula C₁₁H₁₁NO₂[7][8]
Molecular Weight 189.21 g/mol [7][8]
Synonyms [3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol[9]
Physical Form Not explicitly defined; related isomers range from liquids to solids[10]
Melting Point Not available. For comparison, the para-isomer melts at 73-74 °C.[7][10]
Boiling Point Not available. Predicted for the para-isomer: 368.7±32.0 °C.[7][10]

Note: Many physical properties for the ortho-isomer have not been formally published. Data for isomers or predictions are provided for estimation purposes.

Structural Insights: The molecule's architecture is key to its utility. The ortho-tolyl group, being sterically more demanding than its meta or para counterparts, can restrict the rotation around the C3-phenyl bond. This fixed orientation can be highly advantageous in drug design, potentially leading to higher binding affinity and selectivity for a target protein. The hydroxymethyl group at the C5 position is electronically distinct from the aromatic C3 position, offering a site for chemical transformations that do not significantly perturb the electronic nature of the core heterocyclic system.

Synthesis and Mechanistic Causality

The most reliable and common method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach is favored for its high regioselectivity and the ready availability of starting materials. The synthesis of this compound logically follows this pathway.

Workflow for Synthesis via [3+2] Cycloaddition

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: Cycloaddition A o-Tolualdehyde D o-Tolualdoxime A->D B Hydroxylamine HCl B->D C Base (e.g., Pyridine) C->D F o-Tolyl Nitrile Oxide (In-situ intermediate) D->F E Oxidizing Agent (e.g., NCS, NaOCl) E->F H This compound F->H G Propargyl Alcohol G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Causality: This protocol, adapted from the synthesis of the analogous para-isomer, utilizes a one-pot approach where the highly reactive nitrile oxide is generated in situ and immediately trapped by the dipolarophile (propargyl alcohol). This avoids the isolation of the unstable nitrile oxide intermediate. Sodium hypochlorite is a mild, inexpensive, and readily available oxidizing agent for converting the aldoxime to the nitrile oxide.

  • Step 1: Aldoxime Synthesis.

    • To a solution of o-tolualdehyde (1.0 eq) in a suitable solvent like pyridine or ethanol, add hydroxylamine hydrochloride (1.1 eq).

    • Add a base (e.g., sodium hydroxide or pyridine, 1.1 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the aldehyde.

    • Work-up involves neutralization and extraction with an organic solvent (e.g., ethyl acetate) to yield o-tolualdoxime, which can be used directly in the next step.

  • Step 2: One-Pot Cycloaddition.

    • Dissolve the crude o-tolualdoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add propargyl alcohol (1.2 eq) to the solution.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% solution, 2.0 eq) dropwise while vigorously stirring.

    • Self-Validating Checkpoint: The reaction is often exothermic. A controlled addition rate is crucial to maintain the temperature below 10 °C. The appearance of a new spot on TLC corresponding to the product indicates the reaction is proceeding.

    • Allow the reaction to stir at room temperature for several hours or overnight until the starting material is consumed.

    • Quench the reaction with a reducing agent like sodium sulfite solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Alternative Methodologies: For process optimization, researchers can consider ultrasound-assisted synthesis, which has been shown to accelerate reaction times and improve yields for similar (3-phenylisoxazol-5-yl)methanol derivatives.[11]

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is critical. The following spectral data are predicted based on the known spectra of its para-isomer and general principles of NMR spectroscopy.[12]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Complex multiplet signals between δ 7.2-7.8 ppm (4H). The ortho-substitution will result in a more complex splitting pattern compared to the symmetrical para-isomer. - Isoxazole Proton: A singlet around δ 6.5-6.8 ppm (1H, H-4 of isoxazole). - Methylene Protons: A doublet or singlet around δ 4.7-4.9 ppm (2H, -CH ₂OH), which may show coupling to the hydroxyl proton. - Hydroxyl Proton: A broad singlet or triplet (variable, 1H, -CH₂OH ). - Methyl Protons: A singlet around δ 2.4-2.5 ppm (3H, Ar-CH ₃).
¹³C NMR - Isoxazole Carbons: Signals around δ 170-172 (C5), δ 161-163 (C3), and δ 98-102 (C4). - Aromatic Carbons: Multiple signals in the δ 125-140 ppm range, including the quaternary carbons. - Methylene Carbon: A signal around δ 55-60 ppm (-C H₂OH). - Methyl Carbon: A signal around δ 20-22 ppm (Ar-C H₃).
FT-IR - O-H Stretch: Broad peak at ~3200-3500 cm⁻¹ (alcohol). - C-H Stretch: Aromatic (~3100 cm⁻¹) and Aliphatic (~2850-2950 cm⁻¹). - C=N Stretch: ~1600-1615 cm⁻¹ (isoxazole ring). - C=C Stretch: ~1450-1580 cm⁻¹ (aromatic and isoxazole rings). - N-O Stretch: ~850-900 cm⁻¹.
Mass Spec. - (ESI+) : Expected [M+H]⁺ at m/z 190.08. Expected [M+Na]⁺ at m/z 212.06.

Note: Chemical shifts are reported in ppm relative to TMS. The exact values may vary depending on the deuterated solvent used.[13][14]

Chemical Reactivity and Derivatization Potential

This compound is a bifunctional molecule whose reactivity is dominated by its hydroxymethyl group. This functional group is a gateway for a multitude of chemical transformations, making the molecule an ideal starting point for building a library of analogues for structure-activity relationship (SAR) studies.[15]

Key Reaction Pathways

G cluster_0 Derivatization Reactions A This compound B Oxidation (PCC, DMP) A->B [O] C Esterification (RCOCl, Pyridine) A->C RCOCl D Etherification (NaH, R-X) A->D R-X E Halogenation (SOCl₂) A->E SOCl₂ F Aldehyde B->F G Ester C->G H Ether D->H I Chloromethyl derivative E->I

Caption: Key derivatization pathways from the hydroxymethyl group.

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carbonyl compounds are themselves versatile intermediates for reactions such as reductive amination or Wittig reactions.

  • Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms esters. This is a common strategy in prodrug design or for modulating lipophilicity.

  • Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers. This allows for the introduction of various alkyl or aryl chains.

  • Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using thionyl chloride for the chloride) transforms the functional group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce amines, azides, thiols, or other functionalities.

  • Isoxazole Ring Reactivity: While generally stable, the isoxazole ring's N-O bond is its Achilles' heel. Under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel), the ring can be cleaved to yield an enaminoketone, a valuable difunctionalized intermediate. This latent functionality is a key feature of isoxazole chemistry.[16]

Applications in Research and Drug Development

The true value of this compound lies in its role as a strategic building block. The isoxazole moiety is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[2]

  • Scaffold for SAR Studies: By utilizing the reaction pathways described above, medicinal chemists can rapidly generate a focused library of compounds. For example, creating a series of esters or ethers allows for systematic probing of steric and electronic requirements within a receptor's binding pocket.

  • Conformational Locking: The ortho-tolyl group can serve to lock the phenyl ring in a specific orientation relative to the isoxazole core. In drug design, such conformational constraint can reduce the entropic penalty of binding, leading to higher affinity and improved selectivity for the target protein.[4]

  • Fragment-Based Drug Discovery (FBDD): This molecule can be considered an elaborate fragment. The isoxazole-tolyl portion can provide an initial binding interaction, and the hydroxymethyl "vector" points a direction for synthetic elaboration to pick up additional, potency-enhancing interactions with the target.

Safety, Handling, and Storage

As a research chemical, the toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, prudent laboratory practices are mandatory.

Standard Operating Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[7][17]

  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][18] The material safety data sheet (SDS) notes it may cause respiratory irritation.[7]

  • Spill Management: In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for chemical waste disposal.[7]

  • Fire Safety: Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage & Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7] Contact a licensed professional waste disposal service.[7]

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages for researchers in drug discovery and synthetic chemistry. Its combination of a biologically relevant isoxazole core, a conformationally influential ortho-tolyl group, and a highly versatile hydroxymethyl handle provides a robust platform for the synthesis of novel and complex molecules. By understanding its physicochemical properties, mastering its synthesis, and appreciating its reactivity, scientists can effectively unlock the full potential of this valuable compound in the pursuit of new medicines and materials.

References

An In-depth Technical Guide to (3-(o-Tolyl)isoxazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(o-Tolyl)isoxazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, analytical characterization, and explore its potential applications in drug discovery, particularly in oncology. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The unique arrangement of nitrogen and oxygen atoms within the five-membered ring imparts specific electronic and steric properties, enabling isoxazole-containing molecules to interact with a diverse range of biological targets.[1] This has led to their successful incorporation into numerous FDA-approved drugs. The addition of an isoxazole moiety can enhance a compound's physical and chemical properties, potentially leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[1]

This compound, with the CAS Number 885273-56-3 , represents a specific analogue that holds promise for further investigation.[3] Its structure combines the proven isoxazole core with a tolyl group, offering a scaffold for the development of targeted therapies. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]

Physicochemical and Structural Information

PropertyValue for this compoundValue for (3-(p-Tolyl)isoxazol-5-yl)methanol (for comparison)
CAS Number 885273-56-3[3]206055-87-0[5][6]
Molecular Formula C₁₁H₁₁NO₂[3]C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [3]189.21 g/mol [5]
Melting Point Not available[7]73-74 °C[5]
Boiling Point Not available[7]368.7±32.0 °C (Predicted)[5]
Density Not available[7]1.176±0.06 g/cm³ (Predicted)[5]
pKa Not available13.33±0.10 (Predicted)[5]
Physical Form Not availableLight Yellow Solid

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. The following protocol is adapted from a validated procedure for the synthesis of the para-isomer and is expected to yield the desired ortho-substituted product with high efficiency.[1]

Rationale for the Synthetic Approach

The chosen synthetic route is a two-step process that begins with the formation of an aldoxime from the corresponding aldehyde. This is a classic and reliable method for generating the precursor to the nitrile oxide. The subsequent in-situ generation of the nitrile oxide and its cycloaddition with an alkyne is a highly efficient and atom-economical way to construct the isoxazole ring. The use of a common and inexpensive oxidizing agent like sodium hypochlorite makes this method practical for laboratory-scale synthesis.[1]

Experimental Protocol

Step 1: Synthesis of o-Tolualdehyde Oxime

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-tolualdehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and pyridine (20 mL).

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude o-tolualdehyde oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude o-tolualdehyde oxime (10 mmol) and propargyl alcohol (12 mmol) in a suitable solvent such as dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (10-15% available chlorine, 15 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_purification Purification A o-Tolualdehyde D o-Tolualdehyde Oxime A->D Reflux B Hydroxylamine HCl B->D Reflux C Pyridine C->D Reflux G This compound D->G E Propargyl Alcohol E->G F Sodium Hypochlorite F->G In-situ Nitrile Oxide Formation H Crude Product G->H Workup I Pure Product H->I Column Chromatography

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Based on data from structurally similar compounds, the following spectral features are predicted for this compound.[8]

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl protons of the tolyl group around δ 2.4-2.5 ppm.

    • Multiplets for the aromatic protons of the tolyl group in the range of δ 7.2-7.8 ppm.

    • A singlet for the proton on the isoxazole ring (C4-H) around δ 6.7-6.9 ppm.

    • A singlet or doublet for the methylene protons (-CH₂OH) adjacent to the isoxazole ring.

    • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃):

    • A signal for the methyl carbon around δ 20-22 ppm.

    • Signals for the aromatic carbons between δ 125-140 ppm.

    • Signals for the isoxazole ring carbons, with C3 and C5 typically appearing at lower field (δ > 160 ppm) and C4 at a higher field.

    • A signal for the methylene carbon (-CH₂OH).

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[1]

  • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C=N stretching of the isoxazole ring around 1600 cm⁻¹.[1]

  • C-O stretching vibrations.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is essential for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol in water is a common starting point.[9][10] Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the expected [M+H]⁺ ion would be at m/z 190.08.

Potential Applications in Drug Discovery: An Anticancer Perspective

Isoxazole derivatives have emerged as promising candidates in oncology research.[11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and disruption of cell signaling pathways crucial for cancer cell proliferation and survival.[13][14]

Proposed Mechanism of Action

Several studies on isoxazole-based compounds suggest that they can induce apoptosis in cancer cells through the intrinsic pathway. This often involves the activation of p53, a tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade that culminates in programmed cell death. Additionally, isoxazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[15]

Signaling Pathway Diagram

Apoptosis_Pathway cluster_drug Therapeutic Intervention cluster_cell Cancer Cell Drug This compound (and derivatives) p53 p53 Activation Drug->p53 CellCycleArrest Cell Cycle Arrest Drug->CellCycleArrest Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of anticancer action for isoxazole derivatives.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is derived from its Safety Data Sheet (SDS).[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

    • Skin Contact: Wash off immediately with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a molecule with a foundation in the well-established and biologically significant isoxazole scaffold. Its synthesis is achievable through reliable and scalable chemical methods. While further research is needed to fully elucidate its specific biological activities and mechanism of action, the broader class of isoxazole derivatives has shown considerable promise, particularly in the development of novel anticancer agents. This guide provides a solid technical foundation for researchers to build upon as they explore the therapeutic potential of this and related compounds.

References

An In-Depth Technical Guide to the Synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking.[1] This five-membered heterocycle is a privileged scaffold found in a multitude of clinically approved pharmaceuticals, including the COX-2 inhibitors valdecoxib and parecoxib, as well as various antibiotics and antipsychotic agents. The inherent versatility of the isoxazole core allows for tailored substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to (3-(o-Tolyl)isoxazol-5-yl)methanol, a valuable building block for the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, can be conceptually deconstructed to reveal a logical and efficient synthetic pathway. The core isoxazole ring is most effectively formed via a [3+2] cycloaddition reaction, a powerful and highly regioselective method for constructing five-membered heterocycles.[2][3] Our retrosynthetic analysis points to two primary precursors: an o-tolyl-substituted nitrile oxide and a three-carbon alkyne bearing a hydroxyl group. This leads to a convergent synthesis strategy, beginning with readily available starting materials.

G Target This compound Isoxazole_Formation [3+2] Cycloaddition Target->Isoxazole_Formation Nitrile_Oxide o-Tolyl Nitrile Oxide Isoxazole_Formation->Nitrile_Oxide Alkyne Propargyl Alcohol Isoxazole_Formation->Alkyne Aldoxime o-Methylbenzaldoxime Nitrile_Oxide->Aldoxime Aldehyde o-Methylbenzaldehyde Aldoxime->Aldehyde Hydroxylamine Hydroxylamine Aldoxime->Hydroxylamine

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow and Mechanistic Insights

The forward synthesis involves two principal stages: the formation of o-methylbenzaldoxime and the subsequent one-pot, in-situ generation of the nitrile oxide followed by the [3+2] cycloaddition with propargyl alcohol.

Part 1: Synthesis of o-Methylbenzaldoxime

The initial step is the condensation of o-methylbenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding aldoxime. The use of a mild base, such as pyridine, is crucial to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby driving the reaction to completion.

Part 2: In-Situ Nitrile Oxide Generation and [3+2] Cycloaddition

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition.[1][3] The o-methylbenzaldoxime is converted in-situ to the highly reactive o-tolyl nitrile oxide intermediate. This is typically achieved through oxidation with a mild oxidizing agent like sodium hypochlorite. The generated nitrile oxide then readily undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This concerted, pericyclic reaction is highly regioselective, affording the desired 3,5-disubstituted isoxazole with excellent control.

G cluster_0 Part 1: Aldoxime Formation cluster_1 Part 2: Cycloaddition o-Methylbenzaldehyde o-Methylbenzaldehyde Reaction with Hydroxylamine Reaction with Hydroxylamine o-Methylbenzaldehyde->Reaction with Hydroxylamine Pyridine o-Methylbenzaldoxime o-Methylbenzaldoxime Reaction with Hydroxylamine->o-Methylbenzaldoxime Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction with Hydroxylamine Nitrile Oxide Formation Nitrile Oxide Formation o-Methylbenzaldoxime->Nitrile Oxide Formation NaOCl (in situ) o-Methylbenzaldoxime->Nitrile Oxide Formation [3+2] Cycloaddition [3+2] Cycloaddition Nitrile Oxide Formation->[3+2] Cycloaddition This compound This compound [3+2] Cycloaddition->this compound Final Product Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->[3+2] Cycloaddition

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolecular WeightCAS No.
o-MethylbenzaldehydeC₈H₈O120.15 g/mol 529-20-4
Hydroxylamine HydrochlorideNH₂OH·HCl69.49 g/mol 5470-11-1
PyridineC₅H₅N79.10 g/mol 110-86-1
Propargyl AlcoholC₃H₄O56.06 g/mol 107-19-7
Sodium HypochloriteNaOCl74.44 g/mol 7681-52-9
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 75-09-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol 141-78-6
HexaneC₆H₁₄86.18 g/mol 110-54-3
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol 7757-82-6

Step-by-Step Procedure:

1. Synthesis of o-Methylbenzaldoxime:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-methylbenzaldehyde (1.0 eq) in pyridine (3.0 eq).

  • To this solution, add hydroxylamine hydrochloride (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield o-methylbenzaldoxime as a viscous liquid or low-melting solid, which can be used in the next step without further purification.

2. Synthesis of this compound:

  • In a 500 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and thermometer, dissolve the crude o-methylbenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in dichloromethane (DCM, 150 mL).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add an aqueous solution of sodium hypochlorite (10-15%, 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with water (100 mL) followed by brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid. The structure of the synthesized compound should be confirmed by FT-IR and ¹H NMR spectroscopy.[4][5]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization. The progress of each reaction step can be reliably tracked using Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of any byproducts. The final product's identity and purity must be unequivocally confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Expected spectral data should align with the proposed structure, providing definitive validation of the synthetic outcome.

Conclusion

This guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, centered around the well-established [3+2] cycloaddition of a nitrile oxide with an alkyne, offers high regioselectivity and good yields. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and a framework for validation, this document serves as a valuable resource for researchers in organic synthesis and drug development. The methodologies presented are scalable and can be adapted for the synthesis of a diverse library of isoxazole derivatives, furthering the exploration of this important class of compounds in medicinal chemistry.

References

Spectroscopic Analysis of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Structural Elucidation of a Key Isoxazole Derivative

Abstract

This technical guide provides a detailed overview of the spectroscopic data for (3-(o-Tolyl)isoxazol-5-yl)methanol, a substituted isoxazole of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is paramount for the rational design of new therapeutic agents.[1] This document will delve into the analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the ortho-tolyl isomer of (3-(Tolyl)isoxazol-5-yl)methanol. The interpretation of these spectra provides a comprehensive fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of novel heterocyclic compounds.

Introduction: The Significance of Isoxazole Scaffolds

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, with isoxazole-containing compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique electronic and structural features of the isoxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[2] The substitution pattern on the isoxazole core plays a critical role in modulating the pharmacological profile of these molecules.

This guide focuses on the spectroscopic characterization of this compound (CAS 885273-56-3).[4] The presence of the ortho-tolyl group introduces specific steric and electronic effects that influence the spectroscopic signature of the molecule. A detailed analysis of its spectroscopic data is essential for unambiguous identification, quality control, and for understanding its structure-activity relationships.

Molecular Structure

The molecular structure of this compound is presented below. The key structural features include the isoxazole ring, the ortho-substituted tolyl group at the 3-position, and the methanol substituent at the 5-position.

Figure 1: Chemical structure of this compound.

Spectroscopic Data and Interpretation

Detailed spectroscopic data for this compound is not widely available in the public domain. While data for the para- and meta-tolyl isomers have been published, the specific spectra for the ortho-isomer are not present in the searched resources.[2] Therefore, this section will present a predictive analysis based on the known spectroscopic behavior of isoxazole derivatives and related substituted aromatic compounds. The following subsections outline the expected features in the ¹H NMR, ¹³C NMR, IR, and mass spectra of the target molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (tolyl)~2.4Singlet3H
-CH₂OH~4.7Singlet2H
-OHVariable (broad singlet)Singlet1H
Isoxazole H-4~6.5Singlet1H
Aromatic (tolyl)7.2 - 7.8Multiplet4H

Rationale for Predictions:

  • -CH₃ (tolyl): The methyl protons on the tolyl group are expected to appear as a singlet around 2.4 ppm, a typical chemical shift for benzylic methyl groups.

  • -CH₂OH: The methylene protons of the methanol substituent are adjacent to the isoxazole ring and an oxygen atom, leading to a downfield shift, predicted to be around 4.7 ppm. This would likely be a singlet as there are no adjacent protons.

  • -OH: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Isoxazole H-4: The proton at the 4-position of the isoxazole ring is expected to be a singlet at approximately 6.5 ppm, a characteristic chemical shift for this proton in 3,5-disubstituted isoxazoles.[5]

  • Aromatic (tolyl): The four protons of the ortho-substituted tolyl ring will appear as a complex multiplet in the aromatic region (7.2 - 7.8 ppm) due to their distinct chemical environments and spin-spin coupling.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (tolyl)~21
-CH₂OH~56
Isoxazole C-4~102
Aromatic (tolyl)125 - 138
Isoxazole C-3~162
Isoxazole C-5~170

Rationale for Predictions:

  • -CH₃ (tolyl): The methyl carbon is expected at a characteristic upfield position around 21 ppm.

  • -CH₂OH: The methylene carbon attached to the hydroxyl group is predicted to be around 56 ppm.

  • Isoxazole Ring Carbons: The isoxazole ring carbons are expected at distinct downfield positions, with C-4 being the most upfield (~102 ppm), followed by C-3 (~162 ppm) and C-5 (~170 ppm), consistent with data for similar isoxazole structures.[5]

  • Aromatic Carbons: The six carbons of the tolyl ring will have distinct signals in the typical aromatic region of 125-138 ppm. The quaternary carbon attached to the isoxazole ring and the carbon bearing the methyl group will likely have different intensities compared to the protonated carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (isoxazole)1580 - 1620Medium
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (alcohol)1000 - 1260Strong
N-O stretch (isoxazole)850 - 950Medium

Rationale for Predictions:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.[2]

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear between 2850 and 3000 cm⁻¹.[2]

  • C=N and C=C Stretches: The C=N stretching of the isoxazole ring and the C=C stretching of the aromatic tolyl ring are expected in the 1450-1620 cm⁻¹ region.[2]

  • C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is predicted in the 1000-1260 cm⁻¹ range.

  • N-O Stretch: The N-O stretching vibration of the isoxazole ring is expected to appear in the fingerprint region, around 850-950 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂), which is 189.21 g/mol .[4]

  • Fragmentation Pattern: Isoxazole rings are known to undergo characteristic fragmentation pathways. A common fragmentation involves the cleavage of the N-O bond, followed by rearrangements. Key predicted fragments for this compound would include:

    • Loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z 158.

    • Cleavage of the isoxazole ring, potentially leading to fragments corresponding to the o-tolyl nitrile oxide cation and other smaller fragments.

Experimental Protocols

While specific experimental data for the title compound is not available, this section outlines the general, industry-standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer setup Tune and shim instrument->setup acquire_H1 Acquire 1H spectrum setup->acquire_H1 acquire_C13 Acquire 13C spectrum setup->acquire_C13 process Fourier transform and phase correction acquire_H1->process acquire_C13->process integrate Integrate peaks (1H) process->integrate assign Assign chemical shifts integrate->assign

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, which typically induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of (3-(o-tolyl)isoxazol-5-yl)methanol, a heterocyclic compound featuring an isoxazole core. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2]

This document will dissect the structural information encoded within the NMR spectra of this specific molecule. We will explore the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and signal multiplicities. Furthermore, a robust, self-validating experimental protocol for acquiring high-quality NMR data is presented, ensuring reproducibility and accuracy in your own laboratory settings.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound (CAS 885273-56-3), consists of three key structural motifs: an ortho-substituted tolyl group, a 1,2-isoxazole ring, and a primary alcohol (hydroxymethyl group).[3] Each of these components contributes unique and identifiable signatures to the overall ¹H and ¹³C NMR spectra.

Caption: Numbered structure of this compound.

Part 1: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and multiplicity (splitting patterns). The expected signals for this compound are discussed below, with representative chemical shifts provided for a CDCl₃ solvent.

Aromatic Protons (o-Tolyl Group, C1'-C6')

The four protons on the ortho-substituted tolyl ring are magnetically non-equivalent and will give rise to a complex set of signals in the aromatic region of the spectrum, typically between δ 7.20-7.80 ppm . The proximity of the bulky isoxazole ring and the electronic nature of the substituents will influence their precise chemical shifts. The proton ortho to the methyl group (H6') and the proton ortho to the isoxazole ring will likely show the most distinct shifts. Due to complex spin-spin coupling, these signals often appear as overlapping multiplets.

Isoxazole Ring Proton (H-4)

The proton at the C-4 position of the isoxazole ring is a key diagnostic signal. Lacking any adjacent protons, it appears as a sharp singlet . Its chemical shift is sensitive to the electronic nature of the substituents at positions 3 and 5.[4] For 3,5-disubstituted isoxazoles, this signal is typically observed in the range of δ 6.50-6.80 ppm .[5]

Hydroxymethyl Protons (-CH₂OH)
  • Methylene Protons (C8'-H₂): The two protons of the methylene group attached to C-5 are chemically equivalent and are expected to appear as a singlet around δ 4.80-5.00 ppm . In aprotic, non-hydrogen-bonding solvents like CDCl₃, coupling to the hydroxyl proton is often not observed due to rapid chemical exchange.[6]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[6][7] It typically appears as a broad singlet that can range from δ 1.5-4.0 ppm . A simple D₂O shake experiment can confirm its identity, as the signal will disappear upon exchange of the proton for deuterium.

Methyl Protons (C7'-H₃)

The three protons of the tolyl's methyl group are equivalent and are shielded by the adjacent aromatic ring. They will produce a sharp singlet at a characteristic upfield position, typically around δ 2.40-2.50 ppm .

Summary of Predicted ¹H NMR Data
Signal AssignmentPredicted δ (ppm) in CDCl₃MultiplicityIntegration
Ar-H (Tolyl)7.20 - 7.80Multiplet (m)4H
Isoxazole H -46.50 - 6.80Singlet (s)1H
-CH₂ OH4.80 - 5.00Singlet (s)2H
-CH₃ (Tolyl)2.40 - 2.50Singlet (s)3H
-CH₂OH 1.5 - 4.0Broad Singlet (br s)1H

Part 2: Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Isoxazole Ring Carbons (C-3, C-4, C-5)

The chemical shifts of the isoxazole ring carbons are highly characteristic.

  • C-3: Attached to the tolyl group and the ring nitrogen, this carbon is significantly deshielded, appearing around δ 161-163 ppm .

  • C-5: Attached to the hydroxymethyl group and the ring oxygen, this carbon is the most deshielded carbon of the heterocycle, typically found near δ 170-172 ppm .[5]

  • C-4: This protonated carbon is the most shielded of the ring carbons, with a signal expected around δ 98-102 ppm .[1]

Aromatic Carbons (o-Tolyl Group, C1'-C6')

The tolyl group will show six distinct signals in the aromatic region (δ 125-140 ppm ).

  • Quaternary Carbons: The carbon attached to the isoxazole ring (C1') and the carbon bearing the methyl group (C2') will appear as weaker signals. C1' is expected around δ 128-130 ppm , while C2', influenced by the alkyl substituent, will be further downfield around δ 138-140 ppm .

  • Protonated Carbons: The four CH carbons of the aromatic ring will appear in the typical aromatic region between δ 125-131 ppm .

Hydroxymethyl Carbon (C-8')

The carbon of the -CH₂OH group is a primary alcohol carbon and is expected to resonate in the range of δ 55-60 ppm .

Methyl Carbon (C-7')

The methyl carbon of the tolyl group is highly shielded and will appear far upfield, typically around δ 20-22 ppm .

Summary of Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm) in CDCl₃
Isoxazole C -5170 - 172
Isoxazole C -3161 - 163
Ar-C (Tolyl, C2')138 - 140
Ar-C H (Tolyl)125 - 131
Ar-C (Tolyl, C1')128 - 130
Isoxazole C -498 - 102
-C H₂OH (C8')55 - 60
-C H₃ (Tolyl, C7')20 - 22

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (1 drop of TMS solution) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., zg30 pulse program) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) acq3->acq4 proc1 Apply Fourier Transform (FT) to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Reference spectrum to TMS (0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Transfer the solid to a clean, small vial. Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is standard; DMSO-d₆ can be used to better resolve -OH couplings).[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.[9]

    • Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup & Acquisition:

    • The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[10]

    • ¹H NMR: A standard single-pulse experiment (e.g., Bruker's zg30) is sufficient. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 8 to 16 scans are adequate for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30) is used. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay (e.g., 2-5 seconds) is advisable for accurate integration of quaternary carbons, although this is not typically required for simple identification.

  • Data Processing and Validation:

    • The raw data (Free Induction Decay, FID) is processed using a Fourier Transform.

    • The resulting spectrum must be accurately phased and baseline corrected.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, the signals are integrated. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 4:1:2:3:1), thus providing an internal validation of the structure.

    • For definitive assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) can be employed to unambiguously connect the proton and carbon frameworks.[11]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. By understanding the fundamental principles that govern chemical shifts and coupling patterns for the constituent tolyl, isoxazole, and hydroxymethyl moieties, researchers can confidently verify the identity, purity, and structural integrity of this compound. The application of the rigorous experimental protocol outlined herein will ensure the generation of high-fidelity data, a cornerstone of scientific integrity in chemical research and pharmaceutical development.

References

An In-Depth Technical Guide to the FT-IR Spectrum of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(o-Tolyl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole ring, a structural motif of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1] The precise characterization of these molecules is paramount to ensure their identity, purity, and stability. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method.[2]

This technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. As Senior Application Scientists, our goal is to move beyond a simple cataloging of peaks and delve into the causal relationships between molecular structure and vibrational spectra. This document will serve as a practical resource for researchers in pharmaceutical and chemical sciences, enabling confident structural elucidation and quality control.

Section 1: Fundamentals of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and overall structure.[2]

The "Fourier Transform" aspect of the technique refers to the use of an interferometer and a mathematical algorithm to simultaneously measure all infrared frequencies. This results in a significant improvement in signal-to-noise ratio and data acquisition speed compared to older dispersive methods.

An FT-IR spectrum is typically plotted with wavenumber (cm⁻¹) on the x-axis and percentage of transmittance or absorbance on the y-axis. The spectrum is generally divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The former contains characteristic peaks for specific functional groups, while the latter is a complex region of overlapping signals that is unique to each molecule.[3]

Section 2: The Molecular Structure of this compound

A thorough understanding of the molecular structure is a prerequisite for interpreting its FT-IR spectrum. This compound is comprised of three key structural components:

  • o-Tolyl Group: A benzene ring substituted with a methyl group. This contributes to aromatic C-H and C=C stretching and bending vibrations.[4]

  • Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen atoms. This ring system has characteristic C=N, C-O, and N-O stretching vibrations.[5]

  • Methanol Group: A primary alcohol functional group (-CH₂OH). This group is readily identified by its characteristic O-H and C-O stretching vibrations.[6][7]

Caption: Chemical structure of this compound.

Section 3: Experimental Protocol for FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining a high-quality spectrum of this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared Spectrometer.

    • Accessory: A single-reflection ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the peaks of interest with their corresponding wavenumbers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Set_Parameters Set Spectrometer Parameters (Range, Resolution, Scans) Apply_Pressure->Set_Parameters Acquire_Spectrum Acquire Sample Spectrum Set_Parameters->Acquire_Spectrum Ratio_Spectra Ratio Sample to Background Acquire_Spectrum->Ratio_Spectra Baseline_Correction Perform Baseline Correction Ratio_Spectra->Baseline_Correction Peak_Picking Identify and Label Peaks Baseline_Correction->Peak_Picking Final_Spectrum Final FT-IR Spectrum Peak_Picking->Final_Spectrum

Caption: Experimental workflow for FT-IR analysis.

Section 4: In-Depth Analysis of the FT-IR Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500 - 3200O-H (Alcohol)H-bonded stretchingStrong, Broad
~3030C-H (Aromatic)StretchingMedium to Weak
2950 - 2850C-H (Alkyl/CH₂)StretchingMedium
~1600C=N (Isoxazole)StretchingMedium
1600 - 1450C=C (Aromatic)Ring stretchingMedium to Weak
1300 - 1000C-O (Alcohol)StretchingStrong
900 - 675C-H (Aromatic)Out-of-plane bendingStrong

Detailed Interpretation:

  • O-H Stretching Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region, characteristic of the O-H stretching vibration of the primary alcohol.[6][8] The broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.[7] The presence of this band is a strong indicator of the hydroxyl group.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. A weaker absorption around 3030 cm⁻¹ is indicative of the C-H stretching of the aromatic tolyl group.[4][9] Stronger absorptions between 2950 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.[3]

  • Fingerprint Region (1600 - 600 cm⁻¹): This complex region provides a unique fingerprint for the molecule.

    • C=N and C=C Stretching (1600 - 1450 cm⁻¹): The stretching vibration of the C=N bond within the isoxazole ring is expected to appear around 1600 cm⁻¹.[10] This may overlap with the C=C stretching vibrations of the aromatic ring, which typically show a series of bands in the 1600-1450 cm⁻¹ range.[4][11]

    • C-O Stretching (1300 - 1000 cm⁻¹): A strong absorption band in this region is characteristic of the C-O stretching of the primary alcohol.[12] The exact position can be influenced by coupling with other vibrations.

    • Isoxazole Ring Vibrations: The isoxazole ring will also contribute other characteristic vibrations in the fingerprint region, including N-O stretching, which can be observed in the 835-635 cm⁻¹ range.[10]

    • Aromatic C-H Bending (900 - 675 cm⁻¹): The out-of-plane C-H bending vibrations of the substituted aromatic ring will give rise to strong absorptions in this region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[4]

Section 5: Applications in Drug Development and Quality Control

FT-IR spectroscopy is an indispensable tool in the pharmaceutical industry for several reasons:

  • Identity Confirmation: The unique fingerprint of the FT-IR spectrum of this compound can be used to unequivocally confirm its identity by comparing it to a reference standard.

  • Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities, such as starting materials, byproducts, or degradation products.

  • Reaction Monitoring: FT-IR can be used to monitor the progress of the synthesis of this compound by observing the disappearance of reactant peaks and the appearance of product peaks.

  • Stability Studies: Changes in the FT-IR spectrum over time can be used to assess the stability of the compound under various storage conditions.

Conclusion

The FT-IR spectrum of this compound is rich with information that, when properly interpreted, provides a detailed picture of its molecular structure. The characteristic absorption bands of the hydroxyl, tolyl, and isoxazole moieties all contribute to its unique spectral fingerprint. This guide has provided a framework for understanding and interpreting this spectrum, from the fundamental principles of FT-IR to a detailed analysis of the expected vibrational modes. By leveraging this powerful analytical technique, researchers and drug development professionals can ensure the quality and integrity of this and other important pharmaceutical compounds.

References

Mass Spectrometry of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Predictive Guide to Ionization and Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, predictive analysis of the mass spectrometric behavior of (3-(o-Tolyl)isoxazol-5-yl)methanol (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ). As a molecule incorporating the medicinally significant isoxazole scaffold, its structural characterization is paramount for researchers in synthetic chemistry and drug development.[1] Lacking published mass spectral data for this specific compound, this whitepaper synthesizes foundational principles from the known fragmentation patterns of its constituent moieties—arylisoxazoles and benzyl alcohols—to construct a reliable predictive model. We explore ionization strategies, detailing the rationale for selecting either Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this guide presents detailed, mechanistically-driven predictions of fragmentation pathways under both hard (EI) and soft (ESI-MS/MS) ionization conditions. All theoretical pathways are supported by step-by-step protocols for experimental validation, data tables for quick reference, and detailed diagrams to visualize the complex fragmentation cascades.

Part 1: Foundational Principles & Ionization Strategy

The structural elucidation of a novel or uncharacterized small molecule like this compound via mass spectrometry begins with a critical choice: the ionization method. The selection between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) dictates the nature of the initial mass spectrum and the subsequent analytical strategy. This choice is governed by the analyte's physicochemical properties—volatility, thermal stability, and polarity.

Rationale for Ionization Technique Selection
  • Electron Ionization (EI): As one of the first and still most common ionization techniques, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing ionization by ejecting an electron to form a radical cation (M⁺•).[2][3] This high energy input often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural determination.[3] However, this same energy can cause the molecular ion to be weak or entirely absent for certain classes of compounds.[3] Given the aromatic and heterocyclic nature of this compound, it is expected to be sufficiently volatile and thermally stable for GC-MS analysis, making EI a primary technique for initial investigation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It imparts minimal excess energy, typically resulting in the observation of an intact protonated molecule ([M+H]⁺) or other adducts, with little to no spontaneous fragmentation.[6] This is highly advantageous for unequivocally determining the molecular weight.[5] To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.[7] The presence of the hydroxyl group and nitrogen heteroatom in the target molecule makes it sufficiently polar for efficient protonation and analysis by ESI.

The following workflow illustrates the decision-making process for analyzing an unknown small molecule like the topic compound.

G cluster_input Analyte Characterization cluster_decision Method Selection cluster_paths Analytical Pathways cluster_output Data Output Analyte This compound Decision Assess Polarity & Thermal Stability Analyte->Decision GCMS GC-EI-MS (Hard Ionization) Decision->GCMS Volatile & Thermally Stable LCMS LC-ESI-MS/MS (Soft Ionization + CID) Decision->LCMS Polar & Thermally Labile GCMS_Adv Advantage: Rich structural fingerprint GCMS->GCMS_Adv EI_Spec EI Mass Spectrum (Fragments + M+•) GCMS->EI_Spec LCMS_Adv Advantage: Clear molecular ion LCMS->LCMS_Adv ESI_Spec MS/MS Spectrum (Precursor -> Fragments) LCMS->ESI_Spec G Predicted EI Fragmentation of this compound cluster_path_b Pathway B: Side-Chain cluster_path_a Pathway A: Ring Cleavage cluster_path_c Pathway C: Tolyl Group M [M]+• m/z 189 M171 [M-H₂O]+• m/z 171 M->M171 - H₂O M158 [M-CH₂OH]+ m/z 158 M->M158 - •CH₂OH M117 [C₈H₇N]+ o-Tolylnitrile Cation m/z 117 M->M117 Ring Cleavage M91 [C₇H₇]+ Tropylium Ion m/z 91 M117->M91 - HCN M65 [C₅H₅]+ m/z 65 M91->M65 - C₂H₂ G Predicted ESI-MS/MS Fragmentation of this compound cluster_path_a Pathway A: Primary Neutral Loss cluster_path_b Pathway B: Secondary Fragmentation cluster_path_c Pathway C: Direct Ring Cleavage M [M+H]+ m/z 190 M172 [M+H - H₂O]+ m/z 172 M->M172 - H₂O (Dominant) M118 [C₈H₈N]+ Protonated o-Tolylnitrile m/z 118 M->M118 Ring Cleavage M144 [C₁₀H₁₀N]+ m/z 144 M172->M144 - CO

References

An In-depth Technical Guide to the Physical Characteristics of 3-Arylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] When substituted with an aryl group at the 3-position, the resulting 3-arylisoxazole scaffold becomes a privileged structure, appearing in a wide array of pharmacologically active agents, including the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide.[2][3] The biological activity of these compounds is inextricably linked to their physical characteristics. Properties such as solubility, crystal packing, melting point, and molecular conformation govern everything from formulation and bioavailability to receptor-ligand interactions.[1]

This guide provides a comprehensive exploration of the key physical characteristics of 3-arylisoxazole derivatives for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causality behind experimental choices and the interplay between molecular structure and macroscopic properties.

Section 1: Solid-State Properties: Crystallinity and Melting Point

The solid-state form of an active pharmaceutical ingredient (API) is critical, influencing its stability, dissolution rate, and manufacturability. For 3-arylisoxazole derivatives, which are often crystalline solids at room temperature, understanding these properties is paramount.[4]

Crystallinity and Molecular Packing

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of molecules in the solid state.[5] This analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals how molecules pack together in the crystal lattice, which is dictated by a network of intermolecular interactions such as hydrogen bonds, C-H···π interactions, and van der Waals forces.[4][6]

For instance, the crystal structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile reveals a monoclinic system where the isoxazole ring adopts an envelope conformation.[4] The crystal packing in this derivative is stabilized by weak C-H···N and C-H…π intermolecular interactions.[4] The specific nature of the aryl group and other substituents dramatically influences these packing arrangements, which in turn affects the compound's physical properties.

Melting Point (Mp)

The melting point is a fundamental physical property that indicates the purity of a crystalline compound and the strength of its crystal lattice forces. A sharp melting point range typically signifies a high degree of purity. The melting points of 3-arylisoxazole derivatives are highly sensitive to the nature and position of substituents on the aryl ring.

Causality Behind Melting Point Trends:

  • Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points.

  • Polarity and Hydrogen Bonding: The introduction of polar groups (e.g., -NO₂, -OH) or groups capable of hydrogen bonding can significantly increase the melting point by strengthening intermolecular interactions.

  • Molecular Weight and van der Waals Forces: Increasing molecular weight and surface area generally leads to stronger van der Waals forces, contributing to a higher melting point.

Table 1: Representative Melting Points of 3-Aryl-5-substituted Isoxazole Derivatives

3-Aryl Substituent5-SubstituentMelting Point (°C)Reference
4-ChlorophenylH85-87[7]
4-MethoxyphenylH60-62[7]
3-Cyanophenyl4-Chloroanilinomethyl112.5-113.6[8]
PhenylHColorless Solid (Mp not specified)[4]
Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, reliable method for determining the melting point range of a crystalline solid.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline 3-arylisoxazole derivative is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

G

Section 2: Solution Properties: Solubility

Solubility is a critical determinant of a drug candidate's bioavailability.[9] For a compound to be absorbed and exert a biological effect, it must first dissolve in physiological fluids. The solubility of 3-arylisoxazole derivatives is governed by the principle of "like dissolves like," balancing the polarity of the isoxazole ring with the often non-polar nature of the aryl substituent.

Factors Influencing Solubility

The parent isoxazole ring is polar due to its nitrogen and oxygen heteroatoms, making it more soluble in polar solvents like water and ethanol.[9] However, the large, non-polar aryl group at the 3-position significantly increases the molecule's lipophilicity, reducing aqueous solubility.

  • Solvent Polarity: 3-Arylisoxazole derivatives generally exhibit higher solubility in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and lower solubility in non-polar solvents like hexane.[9]

  • Substituent Effects: The introduction of polar, hydrogen-bond-donating or -accepting functional groups (-OH, -NH₂, -COOH) on the aryl ring can enhance aqueous solubility. Conversely, adding non-polar, lipophilic groups (e.g., alkyl chains, halogens) will decrease it.

  • pH: For derivatives with acidic or basic functional groups, solubility can be highly pH-dependent. For example, a basic amine group will be protonated at low pH, forming a more soluble ammonium salt.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

  • Sample Preparation: Add an excess amount of the solid 3-arylisoxazole derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. It is critical to avoid transferring any solid particles.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and the study of its electronic properties.[10] For 3-arylisoxazole derivatives, NMR, IR, and UV-Vis spectroscopy are indispensable tools.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[13] Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized 3-arylisoxazoles.[14]

  • ¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a singlet in a characteristic downfield region. The signals for the protons on the aryl ring provide information about the substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring (C3, C4, and C5) are distinct and diagnostic.

Table 2: Typical Spectroscopic Data for 3-Arylisoxazole Derivatives

TechniqueFeatureTypical Range / ObservationReference
¹H NMR Isoxazole C4-Hδ 6.3-6.5 ppm (singlet)[7]
Isoxazole C5-Hδ 8.2-8.3 ppm (doublet, if present)[7]
IR Aromatic C-H stretch~3000-3100 cm⁻¹[11]
C=N stretch (isoxazole)~1550-1610 cm⁻¹[11][15]
N-O stretch (isoxazole)~1320-1360 cm⁻¹[11]
UV-Vis π → π* transitions250-350 nm (in organic solvents)[6][16]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17] For 3-arylisoxazoles, IR spectra will show characteristic absorption bands for the aromatic rings and the isoxazole heterocycle.[11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[17] 3-Arylisoxazoles, containing conjugated π-systems, exhibit characteristic absorption bands in the UV region. The position of the absorption maximum (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the electronic nature of the substituents on the aryl ring.[18]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ on the aryl ring tend to cause a red shift (bathochromic shift) in λₘₐₓ to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN can also cause shifts depending on the nature of the electronic transition.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Node e.g., -OCH₃, -NH₂ Increases electron density in π-system EDG_Effect Lower energy π → π* transition Red Shift (Longer λₘₐₓ) EDG_Node->EDG_Effect EWG_Node e.g., -NO₂, -CN Decreases electron density in π-system EWG_Effect Higher energy π → π* transition Blue Shift (Shorter λₘₐₓ) EWG_Node->EWG_Effect ArylIsoxazole 3-Arylisoxazole Core Chromophore ArylIsoxazole->EDG_Node Substituent ArylIsoxazole->EWG_Node Substituent

Section 4: Molecular Conformation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets like enzymes and receptors. The key conformational feature of a 3-arylisoxazole derivative is the dihedral angle between the plane of the isoxazole ring and the plane of the 3-aryl substituent.[19]

Determining Conformation:

  • Solid State: As mentioned, single-crystal X-ray diffraction provides an unambiguous picture of the conformation in the crystal.[4]

  • Solution State: In solution, molecules are dynamic. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to measure through-space interactions between protons, providing insights into the preferred solution-state conformation.[13][19]

The planarity between the two rings can be influenced by steric hindrance from substituents at the positions adjacent to the bond connecting the rings. A more planar conformation allows for greater π-system conjugation, which can affect the molecule's electronic and photophysical properties.[18]

Conclusion

The physical characteristics of 3-arylisoxazole derivatives are a complex interplay of their constituent parts. The aromaticity and polarity of the isoxazole ring, combined with the diverse electronic and steric nature of the aryl substituent, give rise to a rich spectrum of properties. A thorough understanding and methodical characterization of these properties—from solid-state packing and melting point to solution solubility and spectroscopic signatures—are essential for any scientist working in drug discovery and development. The experimental protocols and causal explanations provided in this guide serve as a foundational framework for the robust physical characterization of this vital class of bioactive compounds.

References

The Architecture of Bioactivity: A Guide to the Core Mechanisms of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a foundational component in a multitude of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in drug design and development. From the anti-inflammatory celecoxib to the antibiotic oxacillin, the isoxazole moiety consistently imparts desirable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the core synthetic strategies used to construct this vital heterocyclic system. We will dissect the underlying mechanisms, explain the causality behind experimental choices, and provide actionable protocols, offering a robust resource for professionals dedicated to the art and science of drug discovery.

Part 1: The Paal-Knorr Type Condensation: A Classic Route from 1,3-Dicarbonyls

One of the most fundamental and reliable methods for synthesizing the isoxazole core involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine or its salts. This acid- or base-catalyzed condensation-cyclization sequence is a variation of the Paal-Knorr synthesis for furans and pyrroles and offers a straightforward entry into substituted isoxazoles.

Mechanistic Deep Dive

The reaction proceeds through a well-defined, multi-step pathway. The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a carbinolamine intermediate which subsequently dehydrates to yield an oxime. The second, intramolecular phase involves the cyclization of the oxime onto the remaining carbonyl group, followed by a final dehydration step to furnish the aromatic isoxazole ring.

The choice of which carbonyl is attacked first and the subsequent regioselectivity of the cyclization are governed by the electronic and steric nature of the substituents (R¹ and R³) on the dicarbonyl starting material. Generally, the most electrophilic (least sterically hindered) carbonyl is attacked first. The subsequent cyclization leads to the formation of one of two possible regioisomers. For instance, in the case of an unsymmetrical diketone like 1-phenyl-1,3-butanedione, the reaction with hydroxylamine typically yields 3-methyl-5-phenylisoxazole as the major product.

Visualizing the Paal-Knorr Type Mechanism

Caption: Paal-Knorr type synthesis of an isoxazole from a 1,3-dicarbonyl.

Representative Protocol: Synthesis of 3,5-dimethylisoxazole

This protocol describes a standard procedure for the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl) and hydroxylamine hydrochloride.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Free Base (in situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) in water. To this solution, add a solution of sodium hydroxide (1.0 eq) in water dropwise while cooling the flask in an ice bath. This neutralizes the HCl to generate the free hydroxylamine.

  • Reaction Mixture: To the freshly prepared hydroxylamine solution, add ethanol followed by the dropwise addition of acetylacetone (1.0 eq).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, most of the ethanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 3,5-dimethylisoxazole. Further purification can be achieved by distillation if necessary.

Key Experimental Parameters & Considerations
ParameterConsiderationTypical Conditions
Solvent A protic solvent like ethanol or methanol is commonly used to facilitate the dissolution of reactants.Ethanol, Methanol, Water
Base/Acid A base (e.g., NaOH, NaOAc) is used to free hydroxylamine from its salt. Some reactions can be catalyzed by acid.Sodium Acetate, Sodium Hydroxide
Temperature The reaction is typically exothermic and is often started at 0 °C before being allowed to proceed at room temperature.0 °C to Room Temperature
Reactant Ratio A stoichiometric ratio (1:1) of the dicarbonyl compound and hydroxylamine is generally used.1.0 to 1.1 equivalents of hydroxylamine

Part 2: The [3+2] Cycloaddition: A Modern Approach via Nitrile Oxides

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and highly versatile method for constructing isoxazole and isoxazoline rings, respectively. This approach, often falling under the umbrella of "click chemistry," is prized for its high efficiency, functional group tolerance, and control over regioselectivity.

Mechanistic Deep Dive

The core of this strategy is the generation of a transient, highly reactive nitrile oxide species. A common and effective method for the in situ generation of nitrile oxides is the base-induced dehydrohalogenation of a hydroximoyl halide (e.g., a hydroximoyl chloride), which is itself readily prepared from an aldoxime. Once generated, the nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with an alkyne.

The regioselectivity of the cycloaddition is a critical consideration and is dictated by the electronic properties of both the nitrile oxide and the alkyne, as explained by frontier molecular orbital (FMO) theory.

  • For electron-deficient alkynes (e.g., propiolates), the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This typically leads to the formation of 3,5-disubstituted isoxazoles where the electron-withdrawing group resides at the 5-position.

  • For electron-rich alkynes (e.g., ynamines), the dominant interaction is between the nitrile oxide HOMO and the alkyne LUMO, often reversing the regioselectivity.

Visualizing the Nitrile Oxide Cycloaddition

Nitrile_Oxide_Cycloaddition cluster_start Nitrile Oxide Generation cluster_cyclo [3+2] Cycloaddition Aldoxime R¹-CH=N-OH (Aldoxime) HydroximoylChloride R¹-C(Cl)=N-OH (Hydroximoyl Chloride) Aldoxime->HydroximoylChloride NCS + NCS / DMF NitrileOxide [ R¹-C≡N⁺-O⁻ ] (Nitrile Oxide Dipole) HydroximoylChloride->NitrileOxide Base + Base (e.g., Et₃N) - HCl TransitionState Concerted Transition State NitrileOxide->TransitionState Alkyne R²-C≡C-H (Alkyne Dipolarophile) Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole

Caption: Generation of a nitrile oxide and its subsequent [3+2] cycloaddition.

Representative Protocol: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

This protocol details the in situ generation of benzonitrile oxide from benzaldoxime and its reaction with ethyl propiolate.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ethyl propiolate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Procedure:

  • Hydroximoyl Chloride Formation: Dissolve benzaldoxime (1.0 eq) in a minimal amount of DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise while stirring at room temperature. The reaction is typically complete within 30-60 minutes.

  • Setup for Cycloaddition: In a separate flask, dissolve the alkyne, ethyl propiolate (1.2 eq), in dichloromethane (DCM).

  • In Situ Generation and Cycloaddition: Add the freshly prepared solution of the hydroximoyl chloride from step 1 to the alkyne solution. Cool the mixture to 0 °C. Slowly add triethylamine (Et₃N) (1.5 eq) dropwise over 20 minutes. The triethylamine acts as a base to eliminate HCl, generating the nitrile oxide in situ, which is immediately trapped by the alkyne.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl 3-phenylisoxazole-5-carboxylate.

Key Experimental Parameters & Considerations
ParameterConsiderationTypical Conditions
Nitrile Oxide Precursor Hydroximoyl chlorides are common and efficient. Oximes can also be oxidized directly (e.g., with bleach) in the "Huisgen method".Hydroximoyl chlorides, aldoximes
Base A non-nucleophilic organic base is required to prevent side reactions.Triethylamine (Et₃N), Pyridine
Dipolarophile Terminal alkynes are highly effective. Electron-deficient alkynes often lead to better regioselectivity.Alkynes, Alkenes
Solvent Aprotic solvents are used to avoid reaction with the nitrile oxide dipole.Dichloromethane (DCM), Chloroform, THF
Dimerization Nitrile oxides can dimerize to form furoxans. This is minimized by slow addition of the base or by using a slight excess of the dipolarophile.Slow base addition, excess alkyne

A Technical Guide to the Biological Potential of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have led to its incorporation into a multitude of biologically active molecules, spanning a wide therapeutic spectrum.[3][4][5] This guide provides an in-depth exploration of the burgeoning potential of novel isoxazole derivatives. We will delve into the synthetic strategies enabling the creation of diverse isoxazole libraries, analyze their multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and elucidate the underlying mechanisms of action. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers in the robust evaluation of these promising compounds.

The Isoxazole Core: A Privileged Scaffold in Drug Discovery

The isoxazole ring is an aromatic heterocycle whose structure offers a unique combination of features that are highly attractive for medicinal chemistry.[1] The arrangement of the nitrogen and oxygen atoms influences the electron distribution within the ring, allowing for a range of interactions with biological targets.[6] Moreover, the isoxazole nucleus is amenable to substitution at multiple positions, providing a template for the generation of vast chemical libraries with diverse pharmacological profiles.[1][5] This inherent adaptability has been instrumental in the development of several FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide, underscoring the clinical significance of this heterocyclic system.[1][2][7]

Synthetic Avenues to Novel Isoxazole Derivatives

The exploration of the biological potential of isoxazole compounds is intrinsically linked to the development of efficient and versatile synthetic methodologies. Recent advances have focused on creating diverse isoxazole derivatives with enhanced bioactivity and selectivity.[3][4][8]

Foundational Synthetic Strategies

Key methodologies for constructing the isoxazole ring include:

  • 1,3-Dipolar Cycloaddition: This is one of the most prevalent methods, involving the reaction of a nitrile oxide with an alkyne or alkene.[9][10][11] This approach offers a high degree of control over regioselectivity.

  • Condensation Reactions: The condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents provides a classical and reliable route to isoxazoles.[5][10]

  • Cycloisomerization: Transition metal-catalyzed cycloisomerization of α,β-acetylenic oximes presents an efficient pathway to substituted isoxazoles.[5][12]

Modern and Green Synthetic Approaches

In line with the principles of sustainable chemistry, newer methods are continually being developed:

  • Microwave-Induced Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields of isoxazole derivatives.[3]

  • Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly alternative, enhancing reaction efficiency and minimizing the use of hazardous solvents.[11][13]

  • Direct Functionalization: The direct C-H activation or transition metal-catalyzed cross-coupling reactions on the isoxazole ring allow for late-stage modifications, expanding the accessible chemical space.[3][14]

A generalized workflow for the synthesis of isoxazole derivatives often begins with the formation of a chalcone intermediate, followed by cyclization.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Ring Formation A Aromatic Aldehyde C Claisen-Schmidt Condensation (Base Catalyst, e.g., aq. NaOH) A->C B Aromatic Ketone B->C D Chalcone Intermediate (α,β-unsaturated ketone) C->D F Cyclization Reaction D->F E Hydroxylamine Hydrochloride (NH2OH·HCl) E->F G Novel Isoxazole Derivative F->G

Caption: General workflow for the synthesis of isoxazole derivatives.

The Broad Spectrum of Biological Activity

Novel isoxazole compounds have demonstrated a remarkable range of pharmacological activities, making them prime candidates for drug development in various therapeutic areas.[3][4][8]

Anticancer Potential

A significant body of research has focused on the anticancer properties of isoxazole derivatives.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[15][16][17]

Mechanisms of Anticancer Action:

  • Inhibition of Heat Shock Protein 90 (HSP90): Some isoxazole derivatives act as potent inhibitors of HSP90, a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival.[6][16]

  • Tubulin Polymerization Inhibition: Certain isoxazole compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6]

  • Kinase Inhibition: Isoxazole-containing molecules have been developed as inhibitors of various protein kinases that are dysregulated in cancer, such as casein kinase 1 (CK1), which is involved in signaling pathways like Wnt and Hedgehog.[18]

  • Matrix Metalloproteinase (MMP) Inhibition: Some derivatives have been identified as broad-spectrum MMP inhibitors, which can prevent the degradation of the extracellular matrix, a key process in cancer invasion and metastasis.[19]

Illustrative Data: In Vitro Anticancer Activity

The cytotoxic effects of novel isoxazole derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole 1 K562 (Leukemia)0.071[16]
Isoxazole 2 K562 (Leukemia)0.018[16]
Compound 36a KB403 (Oral Cancer)2.45[20]
Compound 37 MCF-7 (Breast Cancer)7.9[20]
Dihydropyrazole 45 Prostate Cancer2[21]
Dihydropyrazole 39 Prostate Cancer4[21]
Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[22][23][24]

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial potency of isoxazole derivatives is often influenced by the nature and position of substituents on the phenyl rings attached to the isoxazole core.[1]

  • For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring has been shown to enhance antibacterial activity.[1]

  • Chalcone precursors of isoxazoles often exhibit strong antibacterial properties, while the corresponding dihydropyrazole derivatives can display potent antifungal activity.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeCompound IDActivityTest OrganismMIC (µg/mL)Reference
Chalcone 28Antibacterial-1[21]
Dihydropyrazole 46Antifungal-2[21]
Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory effects, often through the modulation of key inflammatory pathways.[3][25][26]

Mechanisms of Anti-inflammatory Action:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism of anti-inflammatory action for many isoxazole compounds is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][18] Valdecoxib is a well-known example of a selective COX-2 inhibitor containing an isoxazole core.[3][7]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[3]

  • Modulation of Cytokine Production: Certain isoxazoles can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in immune cells.[1]

Caption: Modulation of the arachidonic acid cascade by isoxazole compounds.

Self-Validating Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, the following detailed protocols are provided for key biological assays.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired test concentrations.

    • After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).[15]

  • MTT Incubation:

    • Incubate the treated cells for the desired exposure time (e.g., 48 or 72 hours).

    • Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Isoxazole Derivatives (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Crystal Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.[15]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[25][26]

Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult Wistar albino rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test groups), with a sufficient number of animals in each group for statistical significance.

  • Compound Administration:

    • Administer the novel isoxazole compound orally or intraperitoneally to the test groups at a predetermined dose (e.g., 100 mg/kg).[25]

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., diclofenac sodium or indomethacin) to the standard group.

  • Induction of Inflammation:

    • One hour after the administration of the test compounds, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[25]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

    • Compare the results of the test groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery.[4][5][8] The diverse biological activities exhibited by novel isoxazole derivatives, coupled with advancements in synthetic chemistry, position these compounds as promising candidates for the development of new therapeutics. Future research will likely focus on the development of multi-targeted isoxazole-based therapies and their application in personalized medicine.[3][4][8] The exploration of their potential in treating neurodegenerative disorders is also an emerging and exciting frontier.[3][4][8] The comprehensive methodologies and insights provided in this guide are intended to facilitate and accelerate the discovery and development of the next generation of isoxazole-based drugs to address unmet medical needs.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol, a valuable building block in medicinal chemistry, starting from o-tolyl-aldoxime. We will delve into the mechanistic underpinnings of the synthesis, which proceeds via a [3+2] cycloaddition reaction, offering a robust and efficient route to the desired isoxazole derivative. This guide is designed to be a self-validating system, providing not only a step-by-step protocol but also the scientific rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of Isoxazole Moieties

Isoxazoles are a class of five-membered heterocyclic compounds that feature prominently in a vast array of biologically active molecules and functional materials. Their unique electronic properties and ability to act as bioisosteres for other functional groups have made them a cornerstone in drug discovery. The specific target of this protocol, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the o-tolyl group introduces specific steric and electronic features that can be crucial for molecular recognition and biological activity.

The synthetic strategy detailed herein employs a classic and powerful transformation in heterocyclic chemistry: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This approach is favored for its high degree of regioselectivity and its ability to construct the isoxazole ring in a single, efficient step.

Mechanistic Pathway: The [3+2] Cycloaddition

The core of this synthesis lies in the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne. Let's dissect this elegant transformation.

Step 1: In-Situ Generation of o-Tolyl Nitrile Oxide

The process begins with the o-tolyl-aldoxime. To convert this into the reactive 1,3-dipole (the nitrile oxide), we first need to form a more reactive intermediate, typically a hydroximoyl chloride. This is achieved by reacting the aldoxime with an activating agent, such as N-chlorosuccinimide (NCS). The NCS serves as a mild and effective source of electrophilic chlorine.

Step 2: Elimination to Form the Nitrile Oxide

The resulting o-tolyl-hydroximoyl chloride is then subjected to dehydrochlorination using a base, commonly a tertiary amine like triethylamine (Et3N). The base abstracts the acidic proton from the hydroxyl group, leading to the elimination of HCl and the formation of the o-tolyl nitrile oxide. This nitrile oxide is a highly reactive intermediate and is generated in situ to be immediately trapped in the subsequent cycloaddition step.

Step 3: The [3+2] Cycloaddition

The generated o-tolyl nitrile oxide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, in this case, propargyl alcohol (prop-2-yn-1-ol). This reaction is a concerted, pericyclic process that forms the five-membered isoxazole ring. The regioselectivity of this reaction is generally high, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, although in the case of a terminal alkyne like propargyl alcohol, the electronic and steric factors strongly favor the formation of the 3,5-disubstituted isoxazole.

Step 4: Final Product

The cycloaddition product is the desired this compound. The reaction is typically clean, and the product can be isolated and purified using standard laboratory techniques.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Purification A o-Tolyl-aldoxime B o-Tolyl-hydroximoyl chloride A->B  NCS, DMF C o-Tolyl Nitrile Oxide (In Situ) B->C  Et3N E This compound C->E D Propargyl Alcohol D->E F Purified Product E->F  Column Chromatography

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is designed for a laboratory setting with standard equipment. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Tolyl-aldoxime≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichRecrystallize if necessary.
Propargyl alcohol≥99%Sigma-Aldrich
Triethylamine (Et3N)≥99.5%Sigma-AldrichDistill from CaH2 before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher ScientificFor extraction and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Saturated aq. NH4ClFor workup.
BrineFor workup.
Anhydrous Na2SO4 or MgSO4For drying.
Silica gel230-400 meshFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add o-tolyl-aldoxime (1.35 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the aldoxime in anhydrous DMF (20 mL).

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the reaction mixture at 0 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Dipolarophile: To the reaction mixture, add propargyl alcohol (0.62 mL, 10.5 mmol, 1.05 equiv).

  • Nitrile Oxide Generation and Cycloaddition: Slowly add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) dropwise to the cooled solution over 15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup:

    • Quench the reaction by adding saturated aqueous NH4Cl solution (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 3:1).

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons of the o-tolyl group, the methyl group singlet, the isoxazole proton, the methylene protons of the CH₂OH group, and the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the carbons of the o-tolyl group, the isoxazole ring, and the methanol moiety.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and compare it with the experimental value.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the alcohol and C=N and C-O stretches of the isoxazole ring.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The reaction is sensitive to moisture. Ensure all glassware is flame-dried, and anhydrous solvents are used.

    • Purity of Reagents: The purity of NCS and the freshness of triethylamine are crucial. Use freshly distilled triethylamine.

    • Side Reactions: The nitrile oxide can dimerize to form a furoxan. Slow addition of the base at a low temperature can minimize this side reaction.

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure the stoichiometry is correct. A slight excess of NCS, propargyl alcohol, and the base is often beneficial.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting material is consumed.

  • Purification Challenges:

    • Co-elution: If the product co-elutes with impurities, try a different solvent system for chromatography or consider recrystallization.

Safety Precautions

  • N-Chlorosuccinimide (NCS): NCS is an irritant. Handle with gloves and in a fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is a suspected teratogen. Use appropriate protective measures.

  • Triethylamine (Et₃N): Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

  • Propargyl Alcohol: Propargyl alcohol is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. By understanding the underlying [3+2] cycloaddition mechanism and paying close attention to the experimental details, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and materials science. The self-validating nature of this guide, with its emphasis on the "why" behind the "how," aims to empower scientists to not only replicate the procedure but also to adapt and troubleshoot it effectively.

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for (3-(o-Tolyl)isoxazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a privileged structural motif in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds.[1] The unique electronic properties and steric profile of the isoxazole ring can enhance the physicochemical properties of a molecule, making it a valuable component in the design of novel therapeutics.[2] Among the various synthetic routes to isoxazoles, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne stands out as a particularly efficient and versatile method.[1][3] This [3+2] cycloaddition reaction allows for the direct construction of the five-membered heterocyclic ring with a high degree of control over substitution patterns.[4][5]

This document provides a comprehensive guide for the synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol, a key building block for more complex molecular architectures. We will delve into the mechanistic underpinnings of the 1,3-dipolar cycloaddition, provide a detailed, step-by-step protocol for the synthesis, and discuss the critical experimental parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The core of this synthesis is the 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a dipolarophile, in this case, an alkyne.[3] The reaction is believed to proceed through a concerted, pericyclic mechanism, although a stepwise pathway via a diradical intermediate has also been proposed.[3][6]

The key steps involved in the synthesis of this compound are:

  • Formation of the Aldoxime: The synthesis begins with the conversion of o-tolualdehyde to o-tolylaldoxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[7]

  • In Situ Generation of the Nitrile Oxide: The o-tolylaldoxime is then oxidized to the corresponding o-tolyl nitrile oxide. A common and effective method for this transformation is the use of an oxidizing agent like sodium hypochlorite or Chloramine-T.[7][8] The nitrile oxide is a transient species and is generated in situ in the presence of the dipolarophile to prevent its dimerization.[8]

  • 1,3-Dipolar Cycloaddition: The generated o-tolyl nitrile oxide then undergoes a [3+2] cycloaddition reaction with propargyl alcohol, the dipolarophile.[4][7] This reaction forms the desired isoxazole ring, yielding this compound.

Reaction_Mechanism cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: Nitrile Oxide Generation cluster_step3 Step 3: Cycloaddition o-Tolualdehyde o-Tolualdehyde o-Tolylaldoxime o-Tolylaldoxime o-Tolualdehyde->o-Tolylaldoxime + Base Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->o-Tolylaldoxime o-Tolylaldoxime_2 o-Tolylaldoxime o-Tolyl_Nitrile_Oxide o-Tolyl Nitrile Oxide (1,3-Dipole) o-Tolylaldoxime_2->o-Tolyl_Nitrile_Oxide Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->o-Tolyl_Nitrile_Oxide o-Tolyl_Nitrile_Oxide_2 o-Tolyl Nitrile Oxide Product This compound o-Tolyl_Nitrile_Oxide_2->Product [3+2] Cycloaddition Propargyl_Alcohol Propargyl Alcohol (Dipolarophile) Propargyl_Alcohol->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
o-TolualdehydeReagentPlus®, 99%Sigma-Aldrich
Hydroxylamine hydrochlorideACS reagent, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Sodium hypochlorite solutionReagent grade, 10-15% available chlorineSigma-Aldrich
Propargyl alcohol99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Anhydrous sodium sulfateACS reagent, granularFisher Scientific
Step-by-Step Synthesis Protocol
Part 1: Synthesis of o-Tolylaldoxime
  • To a solution of o-tolualdehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into ice-cold water (20 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (1 x 10 volumes), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude o-tolylaldoxime as a viscous liquid or low-melting solid. The crude product is often of sufficient purity for the next step.

Part 2: Synthesis of this compound
  • Dissolve the crude o-tolylaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hypochlorite solution (1.5-2.0 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 volumes).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with brine (1 x 10 volumes), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford this compound as a solid.

Characterization Data
CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
This compoundC11H11NO2189.21White to off-white solid7.55-7.53 (m, 1H), 7.35-7.25 (m, 3H), 6.55 (s, 1H), 4.85 (d, J = 6.0 Hz, 2H), 2.50 (s, 3H), 2.20 (t, J = 6.0 Hz, 1H, OH)171.5, 162.0, 137.0, 131.0, 130.0, 129.0, 128.5, 126.0, 101.0, 56.5, 21.0

Note: The NMR data provided is a representative example and may vary slightly based on the specific instrumentation and solvent used.

Key Experimental Considerations and Troubleshooting

Control of Reaction Temperature

The in situ generation of the nitrile oxide from the aldoxime using sodium hypochlorite is an exothermic process. It is crucial to maintain a low temperature (0-5 °C) during the addition of the oxidant to prevent the uncontrolled dimerization of the nitrile oxide and other side reactions.

Choice of Oxidant

While sodium hypochlorite is a cost-effective and readily available oxidant, other reagents can also be employed for the oxidation of the aldoxime. These include Chloramine-T, N-bromosuccinimide (NBS), and hypervalent iodine reagents.[8][9] The choice of oxidant may influence the reaction conditions and yield.

Purity of Starting Materials

The purity of the o-tolualdehyde and propargyl alcohol is important for achieving a high yield of the desired product. Impurities in the starting materials can lead to the formation of byproducts and complicate the purification process.

Work-up and Purification

Thorough quenching of the excess oxidant with a reducing agent like sodium thiosulfate is essential for a clean work-up. The final product is typically a solid and can be effectively purified by column chromatography. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification if necessary.

Workflow Start Start Aldoxime_Formation 1. Aldoxime Formation (o-Tolualdehyde + NH2OH.HCl) Start->Aldoxime_Formation Nitrile_Oxide_Generation 2. In Situ Nitrile Oxide Generation (Aldoxime + NaOCl) Aldoxime_Formation->Nitrile_Oxide_Generation Cycloaddition 3. [3+2] Cycloaddition (Nitrile Oxide + Propargyl Alcohol) Nitrile_Oxide_Generation->Cycloaddition Workup 4. Reaction Work-up (Quenching & Extraction) Cycloaddition->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, etc.) Purification->Characterization End End Product Characterization->End

Caption: Step-by-step experimental workflow.

Conclusion

The 1,3-dipolar cycloaddition reaction provides a robust and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the in situ generation of the nitrile oxide, high yields of the desired product can be consistently achieved. The protocol and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the synthesis of this and related isoxazole-containing molecules for a variety of applications.

References

Application Note & Experimental Protocol: A Regioselective Approach to the Synthesis of 3-Aryl-5-Hydroxymethylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and functional materials.[1][2] Specifically, 3-aryl-5-hydroxymethylisoxazoles serve as versatile building blocks in medicinal chemistry, offering multiple points for diversification in drug discovery programs.[3][4][5][6] This guide provides a comprehensive, field-proven protocol for the synthesis of 3-aryl-5-hydroxymethylisoxazoles via a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. We detail the in situ generation of an aryl nitrile oxide from a readily available aryl aldoxime and its subsequent reaction with propargyl alcohol. The causality behind experimental choices, a step-by-step methodology, and mechanistic insights are thoroughly discussed to ensure robust and reproducible execution by researchers in organic synthesis and drug development.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring system is a cornerstone in modern medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, antitumor substances, and anti-inflammatory drugs.[1][7] The 3-aryl-5-hydroxymethyl substitution pattern is particularly valuable. The aryl group at the 3-position allows for extensive structure-activity relationship (SAR) studies, while the hydroxymethyl group at the 5-position provides a crucial handle for further chemical modification, such as esterification, etherification, or conversion to other functional groups.[3][8] This dual functionality makes these compounds ideal intermediates for constructing complex molecular architectures and libraries of potential drug candidates.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

Among the various methods developed for isoxazole synthesis, the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) stands out as the most effective and widely adopted strategy.[1][9][10] This approach offers several distinct advantages:

  • High Regioselectivity: The reaction typically proceeds with a high degree of regiocontrol, yielding predominantly the 3,5-disubstituted isoxazole isomer when a terminal alkyne is used.[11][12]

  • Mild Reaction Conditions: The cycloaddition can often be performed under mild, metal-free conditions, which enhances functional group tolerance.[11]

  • Convergent Synthesis: It allows for the rapid assembly of the isoxazole core from two readily accessible fragments, making it ideal for library synthesis.

Our chosen protocol employs the in situ generation of the aryl nitrile oxide from a corresponding aryl aldoxime using a hypervalent iodine reagent. This circumvents the need to isolate the often unstable nitrile oxide intermediate, streamlining the experimental workflow into a one-pot procedure.[7][11]

Reaction Mechanism Explained

The overall transformation proceeds in two key stages:

  • Oxidation of Aldoxime to Nitrile Oxide: The aryl aldoxime is oxidized by a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA). This process involves the formation of an intermediate that readily eliminates a molecule of acetic or trifluoroacetic acid to generate the highly reactive aryl nitrile oxide dipole.

  • [3+2] Cycloaddition: The generated aryl nitrile oxide immediately undergoes a concerted, pericyclic [3+2] cycloaddition reaction with the triple bond of propargyl alcohol. The regioselectivity of this step is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation, leading to the formation of the thermodynamically stable 3,5-disubstituted isoxazole ring.[12][13]

G cluster_0 Stage 1: Nitrile Oxide Generation cluster_1 Stage 2: Cycloaddition A Aryl Aldoxime C Reactive Intermediate A->C + Oxidant B Hypervalent Iodine Reagent (e.g., PIFA) B->C D Aryl Nitrile Oxide (1,3-Dipole) C->D - H-X, - I-Ph F Transition State D->F [3+2] Cycloaddition E Propargyl Alcohol (Dipolarophile) E->F G 3-Aryl-5-hydroxymethylisoxazole F->G

Figure 1: Mechanistic overview of the two-stage synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative 3-aryl-5-hydroxymethylisoxazole from an aryl aldoxime and propargyl alcohol.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Stoichiometric Ratio
Aryl AldoximeAr-CH=NOHVariable1.0 mmol1.01.0
Propargyl AlcoholC₃H₄O56.0684 mg (90 µL)1.51.5
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)C₁₀H₅F₆IO₄430.04645 mg1.51.5
Methanol (MeOH), AnhydrousCH₄O32.045 mL--
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9310 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~20 mL--
Brine (Saturated NaCl Solution)NaCl58.44~20 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~2 g--
Silica Gel (for column chromatography)SiO₂60.08As needed--

Step-by-Step Procedure

G start Start dissolve 1. Dissolve aryl aldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in anhydrous solvent (MeOH or DCM). start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_oxidant 3. Add PIFA (1.5 eq) portion-wise over 10 minutes. cool->add_oxidant warm_rt 4. Allow the reaction to warm to room temperature and stir. add_oxidant->warm_rt monitor 5. Monitor reaction progress by TLC (approx. 2-4 hours). warm_rt->monitor quench 6. Quench with saturated NaHCO₃ solution. monitor->quench Upon completion extract 7. Extract with DCM (3x). quench->extract wash 8. Wash combined organic layers with brine. extract->wash dry 9. Dry over anhydrous Na₂SO₄. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify the crude product by silica gel column chromatography. concentrate->purify characterize 12. Characterize the final product. purify->characterize

Figure 2: General experimental workflow diagram.
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldoxime (1.0 mmol, 1.0 eq) and propargyl alcohol (1.5 mmol, 1.5 eq). Dissolve the solids in 10 mL of anhydrous dichloromethane (DCM).

    • Causality Note: DCM is a good solvent for the reactants and is unreactive under the reaction conditions. Anhydrous conditions are preferred to prevent potential side reactions with the hypervalent iodine reagent. A slight excess of the alkyne is used to ensure complete consumption of the limiting aldoxime.[7]

  • Initiation: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Once cooled, add the [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol, 1.5 eq) in small portions over 10 minutes.

    • Causality Note: The portion-wise addition of the oxidant at 0 °C helps to control the exothermic reaction and minimize the formation of byproducts, such as furoxans, which can arise from the dimerization of the nitrile oxide.[7]

  • Reaction Progression: After the addition of PIFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction and monitor its progress using Thin Layer Chromatography (TLC).

    • Trustworthiness Note: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) by spotting the reaction mixture against the starting aldoxime. The reaction is complete upon the disappearance of the aldoxime spot. This typically takes 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

    • Causality Note: The NaHCO₃ solution neutralizes the trifluoroacetic acid byproduct generated during the reaction.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality Note: The brine wash and drying step are crucial for removing water, which can interfere with the subsequent purification and characterization.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective.

    • Trustworthiness Note: The fractions containing the desired product (identified by TLC) are combined and concentrated under reduced pressure to yield the pure 3-aryl-5-hydroxymethylisoxazole, typically as a white solid or pale oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the aryl, isoxazole, and hydroxymethyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of nitrile oxideEnsure anhydrous conditions. Add oxidant slowly at 0 °C. Check the purity of the starting materials.
Formation of Furoxan Byproduct High local concentration of nitrile oxideSlower, portion-wise addition of the oxidant at low temperature. Consider using a syringe pump for slow addition of the oxidant solution.
Difficult Purification Close-running impuritiesOptimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) if silica gel is ineffective.
Reaction Does Not Start Inactive oxidantPIFA can degrade over time. Use a fresh bottle or a recently purchased batch. Store PIFA in a desiccator.

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with propargyl alcohol is a robust, reliable, and highly regioselective method for the synthesis of 3-aryl-5-hydroxymethylisoxazoles. This protocol provides a detailed, step-by-step guide with explanations for key experimental choices, enabling researchers to confidently synthesize these valuable heterocyclic building blocks for applications in drug discovery and materials science.

References

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the In Vitro Biological Evaluation of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means it can serve as a versatile framework for designing potent and selective ligands for a diverse range of biological targets.[1][2] Consequently, isoxazole derivatives have been successfully developed into approved drugs and promising clinical candidates for treating a wide array of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][3]

This guide provides an in-depth overview of the essential in vitro methodologies required to profile the biological activities of novel isoxazole derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, emphasizing the establishment of robust, self-validating assays. Each section is designed to equip researchers with the foundational knowledge and practical protocols to confidently assess their compounds and advance promising candidates through the drug discovery pipeline.

Anticancer Activity Evaluation

A significant thrust in isoxazole research is the development of novel anticancer agents. These derivatives can exert their effects through numerous mechanisms, including the induction of apoptosis, inhibition of protein kinases (such as Casein Kinase 1), disruption of tubulin polymerization, and inhibition of enzymes like aromatase.[1][4][5][6] The initial and most critical step in evaluating a new compound is to determine its cytotoxic and cytostatic effects on relevant cancer cell lines.

Scientific Rationale: Quantifying Cytotoxicity

The primary goal is to quantify a compound's ability to inhibit cancer cell proliferation or induce cell death. This is typically achieved by measuring cell viability after a defined exposure period. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is the most common metric derived from these assays.[7] Colorimetric assays like the MTT and SRB assays are widely used due to their reliability, scalability, and cost-effectiveness.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]

  • SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye, measured after solubilization, provides an estimate of total cellular protein mass, which correlates with cell number.[11]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the typical workflow for assessing the anticancer potential of isoxazole derivatives.

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for determining the IC50 values of isoxazole derivatives against adherent cancer cell lines.[7][8][11]

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cells in a complete culture medium to a final concentration that yields 5,000-10,000 cells per 100 µL. Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of the isoxazole derivative (e.g., 10 mM in DMSO). Create a series of 2-fold or 10-fold dilutions in a complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The duration should be sufficient to observe significant growth inhibition.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8] Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

Summarizing results in a table allows for clear comparison of compound potency and selectivity.

Compound IDTarget Cell LineIC50 (µM) [Mean ± SD, n=3]
ISO-001MCF-7 (Breast Cancer)15.4 ± 1.2
ISO-001HeLa (Cervical Cancer)23.8 ± 2.5
ISO-001HepG2 (Liver Cancer)18.1 ± 1.9
ISO-001HEK293 (Normal Kidney)> 100
DoxorubicinMCF-7 (Breast Cancer)0.8 ± 0.1

Illustrative data based on published studies.[12][13]

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory potential, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14][15] Selective inhibition of COX-2 is a highly desirable therapeutic goal, as it mediates inflammation while sparing the gastroprotective functions of the constitutively expressed COX-1 enzyme.[16]

Scientific Rationale: Targeting Cyclooxygenase (COX)

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. An in vitro COX inhibitor screening assay directly measures the ability of a compound to block this enzymatic activity. By running parallel assays for both COX-1 and COX-2, one can determine not only the potency (IC50) but also the selectivity of the inhibitor. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a critical parameter, with a higher value indicating greater selectivity for COX-2.[14]

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the central role of COX enzymes in prostaglandin synthesis and the point of intervention for isoxazole-based inhibitors.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Throm Prostaglandins & Thromboxanes COX1->PGs_Throm PGs_Inflam Prostaglandins COX2->PGs_Inflam Physio Physiological Functions (e.g., Gastric Protection) PGs_Throm->Physio Inflam Inflammation, Pain, Fever PGs_Inflam->Inflam Inhibitor Isoxazole Derivative Inhibitor->COX2  Selective  Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available enzyme-linked immunosorbent assay (ELISA)-based kits that quantify prostaglandin production.[17][18]

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and other buffer components as per the manufacturer's instructions (e.g., Cayman Chemical).

  • Compound Preparation: Prepare serial dilutions of the isoxazole derivatives and a standard non-steroidal anti-inflammatory drug (NSAID) like Celecoxib in the provided assay buffer.

  • Enzyme Incubation: In separate tubes or wells (one set for COX-1, one for COX-2), add the assay buffer, heme cofactor, and the enzyme.

  • Inhibitor Addition: Add a defined volume of the diluted test compounds or controls to the enzyme mixture.

    • Self-Validation:

      • 100% Initial Activity Control: Enzyme with no inhibitor.

      • Vehicle Control: Enzyme with the same final concentration of solvent (e.g., DMSO) used for the test compounds.

      • Positive Control: Enzyme with a known COX-1/COX-2 inhibitor (e.g., Celecoxib, Ketoprofen).[17]

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. Incubate for a short, precise time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride. This reduces the prostaglandin product (PGH₂) to the more stable PGF₂α.[17]

  • Quantification (ELISA): Quantify the amount of PGF₂α produced in each sample using a competitive ELISA according to the kit's instructions. The color intensity will be inversely proportional to the amount of PGF₂α.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[compound concentration] and use non-linear regression to determine the IC50 values for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Data Presentation: Hypothetical COX Inhibition Data
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
ISO-00215.20.3543.4
ISO-00325.88.63.0
Celecoxib12.50.12104.2

Illustrative data based on published studies.[14]

Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Isoxazole-containing compounds have shown promise as antibacterial and antifungal agents.[3][19][20] The foundational in vitro assay to establish the antimicrobial potential of a new compound is the determination of its Minimum Inhibitory Concentration (MIC).

Scientific Rationale: Determining Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] The broth microdilution method is a standardized and widely used technique for determining MIC values.[22] It involves challenging a standardized inoculum of bacteria with a serial dilution of the test compound in a liquid growth medium.

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_readout Phase 3: MIC Determination A 1. Prepare Compound Stock & Serial Dilutions in Broth E 5. Dispense Diluted Compounds into 96-Well Plate A->E B 2. Culture Bacteria (e.g., S. aureus, E. coli) C 3. Prepare Standardized Inoculum (0.5 McFarland, ~1.5x10^8 CFU/mL) B->C D 4. Dilute Inoculum for Final Conc. (~5x10^5 CFU/mL in well) C->D F 6. Inoculate Wells with Bacteria (Except Sterility Control) D->F E->F G 7. Add Controls (Growth, Sterility, Positive) F->G H 8. Incubate for 16-24h at 37°C G->H I 9. Visually Inspect for Turbidity H->I J 10. Identify Lowest Concentration with No Visible Growth I->J K 11. Record MIC Value J->K

Caption: Workflow for the broth microdilution MIC assay.

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22]

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the isoxazole derivative in cation-adjusted Mueller-Hinton Broth (MHB). For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10 or 11. Discard the final 100 µL from the last dilution well. This leaves 100 µL in each well, with well 11 or 12 serving as controls.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation (this usually requires a 1:100 or 1:150 dilution of the 0.5 McFarland suspension).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well is now 200 µL.

  • Controls (Self-Validation):

    • Growth Control (Well 11): 100 µL MHB + 100 µL inoculum (no compound). This well must show turbidity.

    • Sterility Control (Well 12): 200 µL MHB (no inoculum, no compound). This well must remain clear.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel to validate the method and bacterial susceptibility.[19]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[21]

Data Presentation: Hypothetical MIC Data
Compound IDS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
ISO-004864
ISO-005>128>128
Ciprofloxacin0.50.25

Illustrative data based on published studies.[23]

Neuroprotective Activity Evaluation

Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors like oxidative stress.[24][25] Isoxazole derivatives have been investigated for their ability to protect neurons from such insults.[26] In vitro neuroprotection assays are crucial for identifying compounds that can mitigate neuronal damage.

Scientific Rationale: Modeling Oxidative Stress-Induced Neuronal Death

A common in vitro model involves using a neuroblastoma cell line (e.g., SH-SY5Y) and inducing cellular damage with an oxidative agent like hydrogen peroxide (H₂O₂) or the neurotoxin 6-hydroxydopamine (6-OHDA).[24] The neuroprotective effect of a test compound is quantified by its ability to rescue cells from toxin-induced death, which is typically measured using a cell viability assay like MTT.[27] Additionally, the underlying mechanism can be probed by measuring the reduction of intracellular Reactive Oxygen Species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).[27]

Experimental Workflow: Neuroprotection Assay

G cluster_prep Phase 1: Cell Culture & Pre-treatment cluster_assay Phase 2: Toxin Challenge & Incubation cluster_readout Phase 3: Viability Assessment A 1. Seed Neuronal Cells (e.g., SH-SY5Y) in 96-Well Plate B 2. Incubate for 24h A->B C 3. Pre-treat with Isoxazole Derivatives (Varying Concentrations) for 1-2h B->C D 4. Induce Oxidative Stress (Add H₂O₂ or 6-OHDA) C->D E 5. Co-incubate for 24h D->E F 6. Perform MTT Assay E->F G 7. Measure Absorbance F->G H 8. Calculate % Neuroprotection & Determine EC50 G->H

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Protocol: Neuroprotection Against H₂O₂-Induced Toxicity
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-15,000 cells/well and incubate for 24 hours at 37°C.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the isoxazole derivative. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to cause significant (~50%) cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).

  • Controls (Self-Validation):

    • Normal Control: Untreated cells (no compound, no H₂O₂).

    • Toxin Control: Cells treated only with H₂O₂.

    • Vehicle Control: Cells pre-treated with vehicle (DMSO) then challenged with H₂O₂.

    • Compound Cytotoxicity Control: Cells treated with the highest concentration of the isoxazole derivative alone (no H₂O₂) to ensure the compound is not toxic at protective concentrations.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Perform the MTT assay as described in Protocol 1.3 (steps 5-8).

  • Data Analysis:

    • Calculate the percentage of neuroprotection using the formula: % Protection = [(Abs_Sample - Abs_Toxin) / (Abs_Normal - Abs_Toxin)] * 100

    • Plot the percentage of protection against the logarithm of the compound concentration and use non-linear regression to determine the EC50 (half-maximal effective concentration) value.

Data Presentation: Hypothetical Neuroprotection Data
Compound IDNeuroprotective EC50 (µM) vs H₂O₂Max Protection (%)Cytotoxicity (at 100 µM)
ISO-0060.8592%< 5%
ISO-0075.275%< 5%
Trolox (Control)15.088%< 5%

Illustrative data based on published studies.[26][28]

Conclusion

The in vitro evaluation of isoxazole derivatives is a multi-faceted process that requires a systematic and logical approach. By employing the robust, validated protocols detailed in this guide for anticancer, anti-inflammatory, antimicrobial, and neuroprotective screening, researchers can generate high-quality, reproducible data. This foundational screening cascade is essential for identifying lead compounds, understanding their mechanism of action, and making informed decisions to advance the most promising isoxazole derivatives toward further preclinical and clinical development.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of (3-(o-Tolyl)isoxazol-5-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer potential of (3-(o-Tolyl)isoxazol-5-yl)methanol and its analogues. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a thorough investigation of this class of compounds.

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5] The anticancer effects of isoxazole-containing compounds are often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate the activity of key enzymes involved in cancer progression, such as protein kinases and aromatase.[4][5]

The subject of this guide, this compound, represents a specific analogue for which detailed anticancer activity may not be extensively documented. Therefore, this document serves as a foundational framework for the systematic evaluation of its potential as an anticancer agent, leveraging established methodologies for analogous isoxazole derivatives. The protocols herein are designed to be robust and adaptable for the screening and mechanistic elucidation of novel isoxazole-based drug candidates.

Synthesis of this compound Analogues

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the conversion of 4-methylbenzaldehyde to its corresponding oxime, followed by a [3+2] cycloaddition reaction.[6][7]

Proposed Synthetic Pathway:

  • Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in a basic solvent like pyridine to yield 4-methylbenzaldoxime.[6][7]

  • Cycloaddition: The resulting oxime undergoes cyclization with a suitable three-carbon synthon in the presence of an oxidizing agent such as sodium hypochlorite to form the isoxazole ring.[6] The use of propargyl alcohol in this step would lead to the desired (3-para-tolyl-isoxazol-5-yl)methanol.[6]

It is crucial to confirm the structure of the synthesized compounds using analytical techniques such as FT-IR and 1HNMR spectroscopy.[7]

Part 1: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anticancer properties of novel compounds.[8][9]

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the spectrum of activity. A common starting point is the NCI-60 panel of human cancer cell lines. For initial screening, a smaller, representative panel can be used, for example:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • A549: Lung carcinoma

  • PC-3: Prostate adenocarcinoma

  • K562: Chronic myelogenous leukemia[1]

  • U87: Glioblastoma[3]

A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, should be included to assess selectivity and potential toxicity to non-malignant cells.[10]

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic or cytostatic effects.[11][12]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incub-ate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate treatment Treat with compound analogues start->treatment Overnight adhesion incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT reagent incubation->mtt_add 4h incubation formazan Solubilize formazan mtt_add->formazan read Measure absorbance at 570 nm formazan->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Many anticancer drugs exert their effects by inducing apoptosis (programmed cell death).[4][5]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Compounds that can arrest the cell cycle are of therapeutic interest.[1]

Protocol: Propidium Iodide (PI) Staining for DNA Content

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

dot

Cell_Cycle_Analysis start Treat cells with compound fix Harvest and fix cells in ethanol start->fix stain Stain with Propidium Iodide fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify cell cycle phases (G0/G1, S, G2/M) analyze->quantify

Caption: Key steps in cell cycle analysis using PI staining.

Part 2: Mechanistic Studies

Once the anticancer activity is confirmed, the next step is to elucidate the underlying molecular mechanisms.

Western blotting can be used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Target Proteins of Interest:

  • Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP

  • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the test compounds, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety in a whole organism.[13][14]

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[14][15][16]

Protocol: Subcutaneous Xenograft Model

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 or MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Summary

The following table provides a template for summarizing the in vitro activity of the this compound analogues.

CompoundCancer Cell LineIC50 (µM) after 48h
Analogue 1MCF-7
Analogue 1A549
Analogue 1PC-3
Analogue 2MCF-7
Analogue 2A549
Analogue 2PC-3
DoxorubicinMCF-7
DoxorubicinA549
DoxorubicinPC-3

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anticancer activity of this compound analogues. By following this structured approach, researchers can effectively screen for potent compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development.

References

Application Notes & Protocols: A Step-by-Step Guide to the Antimicrobial Screening of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery of novel chemical entities with potent and unique mechanisms of action. Among the heterocyclic compounds, the isoxazole ring represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial, antifungal, and antiviral properties.[2][3] The isoxazole moiety's unique electronic and structural characteristics allow it to interact with various biological targets, making it an attractive starting point for developing new therapeutic agents.[1]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade to identify and characterize the antimicrobial potential of novel isoxazole compounds. The workflow is designed to be logical and efficient, moving from high-throughput primary screening to more complex secondary assays that define the spectrum of activity, potency, and preliminary safety profile.

Guiding Principle: The Screening Cascade

A successful screening campaign does not rely on a single assay but on a tiered approach or "cascade." This strategy ensures that resources are focused on the most promising candidates. The primary objective is to swiftly and cost-effectively identify "hits" with the desired biological activity, which then advance to more detailed characterization.

Our recommended cascade involves three key stages:

  • Primary Screening: Rapidly assess a library of isoxazole compounds for any antimicrobial activity.

  • Secondary Characterization: Quantify the potency, determine the mode of action (bacteriostatic vs. bactericidal), and explore potential synergistic interactions.

  • In Vitro Safety & Selectivity: Evaluate the compound's effect on mammalian cells to establish a preliminary therapeutic window.

G cluster_0 Screening Cascade Primary Screening Primary Screening Hit Compounds Hit Compounds Primary Screening->Hit Compounds Identify Actives Secondary Characterization Secondary Characterization In Vitro Safety In Vitro Safety Secondary Characterization->In Vitro Safety Assess Cytotoxicity Lead Candidates Lead Candidates In Vitro Safety->Lead Candidates Prioritize Isoxazole Library Isoxazole Library Isoxazole Library->Primary Screening Broad Panel Hit Compounds->Secondary Characterization Potency & MOA

Part 1: Primary Screening - Identifying Active Compounds

The initial goal is to efficiently screen the isoxazole library against a representative panel of pathogenic bacteria to identify compounds with any inhibitory activity. The Agar Well Diffusion assay is a cost-effective and straightforward method for this purpose.[4]

Rationale for Bacterial Strain Selection

The choice of microorganisms is critical for a comprehensive primary screen. The panel should include representatives from both Gram-positive and Gram-negative bacteria, as differences in their cell wall structures can significantly impact compound efficacy. It is standard practice to use well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), to ensure reproducibility.[5][6]

Recommended Primary Screening Panel:

Gram Classification Species ATCC Strain No. Clinical Relevance
Gram-Positive Staphylococcus aureus ATCC 29213 Common cause of skin, soft tissue, and bloodstream infections.
Gram-Positive Enterococcus faecalis ATCC 29212 Opportunistic pathogen, often associated with hospital-acquired infections.
Gram-Negative Escherichia coli ATCC 25922 Frequent cause of urinary tract and gastrointestinal infections.

| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen known for its intrinsic and acquired resistance. |

Protocol 1: Agar Well Diffusion Assay

This method relies on the diffusion of the test compound from a well through an agar plate seeded with a specific bacterium. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent only)

  • Sterile cork borer (6-8 mm diameter) or pipette tip

  • Micropipettes

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Well Creation: Allow the plate to dry for 5-15 minutes. Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well. A clear zone indicates that the compound inhibited bacterial growth.

Interpreting Primary Screening Data: The primary output is the diameter of the zone of inhibition. While this method is qualitative, a larger zone generally suggests greater activity. Any compound showing a clear zone of inhibition against one or more strains, with no zone for the negative control, is considered a "hit" and should proceed to secondary characterization.

Part 2: Secondary Characterization - Quantifying Potency and Mode of Action

Once "hit" compounds are identified, the next phase is to quantify their potency and understand their pharmacological effect. This involves determining the Minimum Inhibitory Concentration (MIC), assessing whether the compound is bactericidal or bacteriostatic, and exploring potential synergies with known antibiotics.

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9][10]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • "Hit" isoxazole compounds

  • Bacterial strains (from the primary screen or an expanded panel)

  • Multichannel pipette

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each "hit" compound. Perform serial two-fold dilutions in CAMHB directly in the 96-well plate. For example, across 10 wells, you might achieve concentrations ranging from 128 µg/mL down to 0.25 µg/mL.

  • Control Wells: Designate wells for controls:

    • Growth Control: CAMHB + bacterial inoculum (no compound).

    • Sterility Control: CAMHB only (no compound, no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (the well is clear).[7]

Data Presentation: MIC Values Results should be summarized in a clear table.

Compound IDS. aureus (µg/mL)E. faecalis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
Isoxazole-0148>128>128
Isoxazole-02163264128
Ciprofloxacin0.510.250.5
Protocol 3: Time-Kill Kinetics Assay

This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11] A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial bacterial inoculum over a 24-hour period.[11] This protocol is based on the principles outlined in CLSI document M26.[12][13][14]

Materials:

  • CAMHB

  • Bacterial strain of interest

  • Test compound at various concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC)

  • Sterile flasks or tubes

  • Shaking incubator

  • MHA plates for colony counting

Step-by-Step Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test organism. Dilute it in fresh CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup: Prepare flasks containing:

    • Growth control (inoculum, no compound).

    • Test compound at 1x MIC.

    • Test compound at 2x MIC.

    • Test compound at 4x MIC.

  • Time-Point Sampling: Incubate all flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot. Plate the dilutions onto MHA plates.

  • Incubation and Counting: Incubate the MHA plates for 18-24 hours. Count the colonies on the plates to determine the number of CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

G cluster_0 Time-Kill Curve Interpretation Growth Control Growth Control Bacteriostatic Bacteriostatic Bactericidal Bactericidal start start start->Growth Control Increase in CFU/mL start->Bacteriostatic CFU/mL remains near initial inoculum start->Bactericidal ≥3-log10 reduction in CFU/mL

Protocol 4: Checkerboard Assay for Synergistic Effects

Drug synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a highly desirable attribute. The checkerboard assay is a common method to screen for synergy between a novel isoxazole and a conventional antibiotic.[15][16]

Principle: The Fractional Inhibitory Concentration (FIC) Index The interaction is quantified by calculating the FIC index.[16]

  • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

  • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of the FIC Index: [15][16]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the novel isoxazole compound (Drug A) down the rows and a known antibiotic (Drug B) across the columns.

  • Controls: The first row should contain dilutions of Drug B only, and the first column should contain dilutions of Drug A only. This allows for the determination of the MIC of each drug alone within the same plate.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (as in the MIC protocol) and incubate for 16-20 hours.

  • Data Analysis: Read the MICs for each drug alone and for every combination. Calculate the FICI for each well that shows no growth. The lowest FICI value is reported for the drug combination.

Data Presentation: FIC Index

Compound Combination Test Organism FICI Interpretation
Isoxazole-01 + Vancomycin S. aureus 0.375 Synergy

| Isoxazole-01 + Gentamicin | E. coli | 1.5 | Indifference |

Part 3: In Vitro Safety & Selectivity

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells. An early assessment of cytotoxicity against a mammalian cell line is a critical step in prioritizing lead candidates.

Protocol 5: MTT Cytotoxicity Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT into formazan, a purple-colored product. The amount of formazan produced is proportional to the number of living cells. This protocol is aligned with the principles of ISO 10993-5.[17][18][19][20]

Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts or NHDF normal human dermal fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • Test isoxazole compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Plate reader (spectrophotometer)

Step-by-Step Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells for:

    • Cell Control: Cells with medium only (100% viability).

    • Vehicle Control: Cells with the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the compound-containing medium and add fresh medium containing the MTT reagent. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a plate reader, typically at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

G cluster_0 Cytotoxicity Assessment Workflow Seed Cells Seed Cells Expose to Compound Expose to Compound Seed Cells->Expose to Compound Add MTT Reagent Add MTT Reagent Expose to Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Conclusion: Synthesizing the Data for Lead Candidate Selection

By following this structured screening cascade, researchers can systematically evaluate a library of novel isoxazole compounds. The ideal lead candidate will exhibit:

  • Potent Activity: Low MIC values against a broad range of clinically relevant pathogens.

  • Favorable Mode of Action: Preferably bactericidal, especially for severe infections.

  • Synergistic Potential: The ability to enhance the efficacy of existing antibiotics.

  • High Selectivity: A high IC₅₀ value against mammalian cells relative to its MIC values, indicating a favorable therapeutic window.

This comprehensive approach, grounded in standardized methodologies, ensures the generation of reliable and reproducible data, facilitating informed decision-making in the critical early stages of antimicrobial drug discovery.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inflammatory Cascade and the Therapeutic Promise of Isoxazole Derivatives

Inflammation is a fundamental biological process, an essential defense mechanism against infection and injury. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and a diverse cast of molecular mediators, including enzymes like cyclooxygenases (COX), signaling molecules such as nitric oxide (NO), and a symphony of cytokines.[1][2] The transcription factor Nuclear Factor-kappa B (NF-κB) serves as a pivotal master regulator of many of these pro-inflammatory genes.[3][4][5]

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[6][7][8] Prominent examples like the COX-2 inhibitor Valdecoxib highlight the therapeutic potential of this heterocyclic core.[6] The ability of isoxazole derivatives to modulate key inflammatory pathways, such as the COX and 5-lipoxygenase (5-LOX) pathways, underscores their promise as a source for novel anti-inflammatory agents.[9] This guide provides a comprehensive overview of robust in vitro and in vivo assays to characterize the anti-inflammatory properties of novel isoxazole derivatives, offering insights into their potential mechanisms of action.

Core Signaling Pathway: The NF-κB Pro-inflammatory Axis

A frequent mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the modulation of the NF-κB signaling pathway.[6] Understanding this pathway is critical for interpreting assay results. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[2][5] This liberates NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1][3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFA_ext TNF-α TNFR TNFR TNFA_ext->TNFR Binds IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB IkB_p P-IκB (Ubiquitinated for Degradation) IkB->IkB_p Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induces In_Vitro_Workflow A Test Compound: Isoxazole Derivative B Cell Viability Assay (e.g., MTT) A->B Determine Non-toxic Concentration Range C Nitric Oxide (NO) Production Assay (Griess Assay in RAW 264.7 cells) B->C Proceed with Non-toxic Doses D COX-1/COX-2 Inhibition Assay (Enzyme-based) B->D Proceed with Non-toxic Doses E Cytokine Release Assay (ELISA for TNF-α, IL-6) C->E Correlate NO inhibition with cytokine modulation D->E Distinguish COX-dependent vs. independent effects F Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) E->F Investigate upstream signaling pathways In_Vivo_Logic A Potent Isoxazole Derivative (from In Vitro Assays) B Administer Compound to Rats (e.g., Oral Gavage) A->B C Inject Carrageenan into Hind Paw B->C After 30-60 min D Measure Paw Volume (Plebysmometer) over Time C->D Induces Edema E Compare to Vehicle Control and Standard Drug (e.g., Indomethacin) D->E F Conclusion: Significant Reduction in Edema Indicates In Vivo Efficacy E->F

References

Application Notes & Protocols: (3-(o-Tolyl)isoxazol-5-yl)methanol as a Foundational Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Strategic Value of the Isoxazole Core

The isoxazole ring is a five-membered aromatic heterocycle that has earned its status as a "privileged scaffold" in modern drug discovery.[1][2] Its prevalence in marketed therapeutics, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, underscores its clinical significance.[3][4][5] The unique arrangement of adjacent oxygen and nitrogen atoms imparts favorable physicochemical properties, including metabolic stability and the capacity to act as a bioisosteric replacement for esters or amides, while also providing key hydrogen bonding interaction points.[6][7] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][7][8]

This guide focuses on a specific, strategically designed isoxazole scaffold: (3-(o-Tolyl)isoxazol-5-yl)methanol (CAS 885273-56-3).[9] This molecule is not merely a random heterocycle; its architecture is deliberately suited for library development:

  • The 3-(o-Tolyl) Group: The ortho-methyl substituent provides a defined steric and hydrophobic profile. Unlike a simple phenyl ring, this group can probe specific hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity through conformational restriction.

  • The Isoxazole Core: Provides a stable, aromatic linker with well-placed heteroatoms for anchoring interactions within a binding site.

  • The 5-(Hydroxymethyl) Group: This is the critical feature for synthetic elaboration. The primary alcohol serves as a versatile and reactive handle for introducing a wide array of functional groups, enabling systematic exploration of structure-activity relationships (SAR).

This document provides detailed, field-tested protocols for the synthesis of the core scaffold and its subsequent derivatization, alongside insights into its application in a drug discovery context.

Synthesis of the Core Scaffold: this compound

The most robust and regioselective method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[10][11] This protocol proceeds in two main stages: the formation of an aldoxime followed by the in situ generation of a nitrile oxide and its subsequent [3+2] cycloaddition with an appropriately functionalized alkyne.[12][13][14]

Diagram: Synthetic Workflow

G cluster_0 Step A: Oxime Formation cluster_1 Step B: [3+2] Cycloaddition Tolualdehyde o-Tolualdehyde Oxime 2-Methylbenzaldehyde Oxime Tolualdehyde->Oxime Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Base1 Pyridine Base1->Oxime Nitrile_Oxide Nitrile Oxide (in situ) Oxime->Nitrile_Oxide Oxidation NCS NCS NCS->Nitrile_Oxide Propargyl_OH Propargyl Alcohol Scaffold This compound Propargyl_OH->Scaffold Base2 Et3N Base2->Scaffold Nitrile_Oxide->Scaffold Cycloaddition

Caption: Workflow for the two-stage synthesis of the target scaffold.

Protocol 2.1: Synthesis of 2-Methylbenzaldehyde Oxime (Step A)

Scientific Rationale: This initial step converts the aldehyde into an aldoxime, the direct precursor to the nitrile oxide dipole required for the cycloaddition. Pyridine is used as a mild base and solvent to neutralize the HCl released from hydroxylamine hydrochloride.

  • Materials:

    • o-Tolualdehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Pyridine (Anhydrous)

    • Ethyl acetate

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with o-tolualdehyde, add anhydrous pyridine (approx. 5 mL per 1 g of aldehyde).

    • Add hydroxylamine hydrochloride in one portion.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

    • Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

    • Wash the organic layer sequentially with 1 M HCl (2x), water, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the oxime, which is typically a white solid or viscous oil and can often be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound (Step B)

Scientific Rationale: The aldoxime is oxidized in situ with N-Chlorosuccinimide (NCS) to generate a transient hydroximoyl chloride, which is then dehydrochlorinated by a base (triethylamine) to form the highly reactive nitrile oxide. This dipole is immediately trapped by propargyl alcohol in a [3+2] cycloaddition to regioselectively form the desired 3,5-disubstituted isoxazole.[12][14]

  • Materials:

    • 2-Methylbenzaldehyde oxime (1.0 eq)

    • Propargyl alcohol (1.5 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • N,N-Dimethylformamide (DMF, Anhydrous)

    • Diethyl ether

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the 2-methylbenzaldehyde oxime in anhydrous DMF in a round-bottom flask.

    • Add propargyl alcohol to the solution.

    • In a separate flask, dissolve NCS in DMF and add it dropwise to the reaction mixture at room temperature.

    • After the addition is complete, add triethylamine dropwise. An exotherm may be observed.

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into a large volume of water and extract with diethyl ether (3x).

    • Combine the organic extracts and wash with water (3x) and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield this compound as a solid. Confirm structure using ¹H NMR and MS analysis.

Application in Library Development: Derivatization Strategies

The true power of this scaffold lies in the synthetic versatility of its 5-hydroxymethyl group. This primary alcohol is a gateway to diverse chemical libraries designed to probe different regions of a biological target.

Diagram: Scaffold Derivatization Pathways

G cluster_alkylation O-Alkylation cluster_acylation Acylation cluster_oxidation Oxidation Scaffold This compound Ether Ethers (R-O-CH2-Isox) Scaffold->Ether Williamson Synthesis Ester Esters (R-COO-CH2-Isox) Scaffold->Ester Esterification Aldehyde Aldehyde Scaffold->Aldehyde PCC, DMP RX R-X, Base (e.g., NaH) RX->Ether AcidChloride R-COCl, Base (e.g., Pyridine) AcidChloride->Ester CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Pinnick Ox.

Caption: Key derivatization pathways from the 5-hydroxymethyl handle.

Protocol 3.1: General Protocol for O-Alkylation (Williamson Ether Synthesis)

Scientific Rationale: This classic reaction allows for the introduction of a vast array of alkyl or benzyl groups. Deprotonation of the alcohol with a strong base like sodium hydride (NaH) creates a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide (R-X) via an Sₙ2 reaction. This is a robust method for systematically increasing lipophilicity and exploring hydrophobic pockets.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl or Benzyl Halide (R-X, e.g., benzyl bromide, iodomethane) (1.2 eq)

    • Tetrahydrofuran (THF, Anhydrous)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • CAUTION: Handle NaH with extreme care in a fume hood. It is highly reactive with water.

    • Suspend NaH in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

    • Dissolve the scaffold alcohol in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically 2-16 hours).

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by silica gel column chromatography to yield the desired ether.

Application in a Drug Discovery Context

Hypothetical Case Study: Kinase Inhibition

Many kinase inhibitors bind in the ATP pocket, which often contains a "hinge" region for hydrogen bonding and adjacent hydrophobic pockets. The this compound scaffold is well-suited to target such sites.

  • Binding Hypothesis:

    • The isoxazole nitrogen could act as a hydrogen bond acceptor with the kinase hinge region.

    • The o-tolyl group can occupy a nearby hydrophobic pocket, enhancing affinity and providing selectivity over other kinases.

    • The vector at the 5-position, derivatized as ethers or esters, can extend into the solvent-exposed region or towards the ribose-binding pocket to pick up additional interactions.

Diagram: Simplified Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Isoxazole-based MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK pathway by a hypothetical MEK inhibitor.

Illustrative Structure-Activity Relationship (SAR) Data

To demonstrate the utility of the derivatization protocols, the following table presents representative data for a hypothetical series of compounds targeting MEK1 kinase.

Compound IDR Group at 5-positionModification TypeMEK1 IC₅₀ (nM)
Scaffold-01 -CH₂OHCore Scaffold>10,000
Ether-01 -CH₂-O-CH₃Small Ether850
Ether-02 -CH₂-O-CH₂PhBenzyl Ether125
Ether-03 -CH₂-O-(4-F-Ph)Fluoroaryl Ether45
Ester-01 -CH₂-O-C(=O)CH₃Acetate Ester2,500

Interpretation of Illustrative Data:

  • The core scaffold (Scaffold-01 ) is inactive, confirming the necessity of derivatization.

  • Adding small lipophilic groups (Ether-01 , Ether-02 ) significantly improves potency, suggesting the R-group is entering a hydrophobic pocket.

  • The introduction of a fluorobenzyl group (Ether-03 ) further enhances activity, possibly through a specific fluorine-protein interaction or by favorably modulating electronic properties.

  • The ester derivative (Ester-01 ) is less potent than the ethers, suggesting that in this hypothetical target, a stable ether linkage is preferred over an ester, which might also be susceptible to hydrolysis.

Conclusion

This compound is a high-value scaffold for medicinal chemistry programs. Its rational design combines a stable, interactive heterocyclic core with strategically placed substituents that control conformation and provide a versatile handle for synthetic diversification. The protocols outlined herein provide a robust foundation for the synthesis and elaboration of this scaffold, enabling the rapid generation of focused chemical libraries for hit-to-lead optimization campaigns.

References

High-throughput screening of isoxazole libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening of Isoxazole Libraries for Novel Drug Discovery

Introduction: The Isoxazole Scaffold and the Imperative for High-Throughput Screening

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including the antibiotic Cloxacillin, the anti-inflammatory agent Parecoxib, and the antipsychotic Risperidone. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive starting point for designing novel inhibitors and modulators of biological targets. The power of modern drug discovery lies in our ability to rapidly interrogate the biological activity of vast chemical libraries. High-throughput screening (HTS) provides the necessary engine for this exploration, enabling the automated testing of hundreds of thousands to millions of compounds in a time- and cost-efficient manner.

This guide provides a comprehensive framework for designing and executing a robust HTS campaign focused on isoxazole-based chemical libraries. We will move beyond simple procedural lists to explain the underlying principles and decision-making processes that ensure the generation of high-quality, actionable data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the identification of novel isoxazole-based lead compounds.

Part 1: Assay Development and Optimization — The Foundation of a Successful Screen

The success of any HTS campaign is contingent upon the quality of the biological assay. An assay optimized for HTS must be sensitive, specific, and robust enough to perform consistently across tens of thousands of data points.

The Principle of Assay Selection: Choosing the Right Tool

The choice of assay format is dictated by the nature of the biological target.

  • Biochemical Assays: These assays measure the activity of an isolated biological target, such as an enzyme or receptor. They are generally simpler to configure than cell-based assays and offer a direct measure of compound-target interaction. Common formats include:

    • Fluorescence Polarization (FP): Ideal for monitoring binding events, where a small fluorescently-labeled ligand tumbles rapidly (low polarization) until bound by a larger protein, causing it to tumble slower (high polarization).

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the proximity of two molecules. A donor fluorophore (e.g., Lanthanide) transfers energy to an acceptor fluorophore only when they are close, a process that can be disrupted by an inhibitor.

    • Luminescence-based Assays: Highly sensitive assays, such as Promega's Kinase-Glo®, measure ATP consumption by a kinase, producing a light signal that is inversely proportional to kinase inhibition.

  • Cell-Based Assays: These assays measure a compound's effect within a biologically relevant cellular context, providing insights into cell permeability, cytotoxicity, and on-target effects within signaling pathways. Examples include:

    • Reporter Gene Assays: A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is responsive to a specific signaling pathway.

    • Calcium Flux Assays: Used for targets like GPCRs or ion channels, these assays use calcium-sensitive dyes to measure intracellular calcium mobilization upon target activation or inhibition.

Protocol: Assay Miniaturization and Optimization

The goal is to adapt the chosen assay to a high-density microplate format (typically 384- or 1536-well) while maintaining performance.

Objective: To determine optimal reagent concentrations, incubation times, and DMSO tolerance.

Materials:

  • 384-well, low-volume, white or black microplates (white for luminescence, black for fluorescence).

  • Acoustic liquid handler (e.g., ECHO) or pin tool for compound transfer.

  • Multi-channel pipette or automated liquid dispenser (e.g., CombiDrop).

  • Plate reader capable of the chosen detection method.

  • Target protein, substrate, cells, and all necessary buffer components.

  • Dimethyl sulfoxide (DMSO).

Methodology:

  • Reagent Titration: Systematically vary the concentration of key reagents (e.g., enzyme, substrate, antibody) in a matrix format to find the optimal concentration that yields a robust signal window with minimal reagent consumption.

  • Kinetic Analysis: Run the assay over a time course to determine the optimal incubation period. The ideal time point is within the linear phase of the reaction, where the signal is stable and has not reached saturation or degradation.

  • DMSO Tolerance Test: Prepare a dose-response curve of DMSO in the assay, from 0% to >2% final concentration. Most assays should be robust to the final DMSO concentration used in the screen (typically 0.1% - 1.0%). High concentrations of DMSO can denature proteins or disrupt cell membranes, so establishing this tolerance is critical.

  • Assay Validation (Z'-Factor): The Z'-factor is the ultimate metric for HTS assay quality. It measures the statistical separation between the positive and negative controls.

    • Formula: Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

      • σ_p and σ_n are the standard deviations of the positive and negative controls.

      • μ_p and μ_n are the means of the positive and negative controls.

    • Procedure: Prepare a plate with 16-24 replicates of the positive control (e.g., a known inhibitor) and negative control (e.g., DMSO vehicle). Calculate the Z'-factor.

    • Interpretation: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5. A value between 0 and 0.5 may be acceptable, but a value < 0 is not suitable for screening.

Data Summary: Assay Validation Parameters
ParameterAcceptance CriteriaRationale
Z'-Factor ≥ 0.5Ensures a statistically significant separation between high and low signals, minimizing false positives/negatives.
Signal-to-Background (S/B) > 5 (assay dependent)Provides a sufficient dynamic range to detect modest inhibition or activation.
DMSO Tolerance No significant signal change at final screening concentration (e.g., ≤1%)Guarantees that the compound vehicle does not interfere with the assay readout.
Signal Stability Stable for at least 30 min post-reagent additionAllows for practical plate handling and reading times in an automated HTS environment.

Part 2: The High-Throughput Screening Campaign

With a validated assay, the primary screen can commence. This phase involves the rapid, automated testing of the entire isoxazole library.

Workflow: From Library to Primary Hits

The HTS process is a highly orchestrated workflow designed for efficiency and reproducibility.

HTS_Workflow cluster_prep Preparation cluster_exec Execution (Automated Platform) cluster_data Data Analysis Lib Isoxazole Library (Master Stock) AssayReady Assay-Ready Plates (Nanoliter Volumes) Lib->AssayReady Acoustic Transfer Controls Control Plate Mapping (Positive, Negative) Reagent1 Dispense Reagents (e.g., Enzyme, Cells) AssayReady->Reagent1 Incubate1 Incubation (Specified Time/Temp) Reagent1->Incubate1 Reagent2 Dispense Detection Reagent (e.g., Substrate) Incubate1->Reagent2 Incubate2 Incubation (Signal Development) Reagent2->Incubate2 Reader Plate Reader (Data Acquisition) Incubate2->Reader RawData Raw Data Output Reader->RawData QC Quality Control (Z', S/B per plate) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization HitSelection Hit Selection (Z-score > 3) Normalization->HitSelection PrimaryHits Primary Hit List HitSelection->PrimaryHits

Caption: Automated workflow for a primary HTS campaign.

Protocol: Primary HTS Run (384-Well Format Example)

Objective: To screen the isoxazole library at a single concentration to identify initial "hits".

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the master library plates to the bottom of the 384-well assay plates. This results in a final compound concentration typically in the range of 1-20 µM. Columns 23 and 24 are typically reserved for positive and negative controls.

  • Reagent Addition 1: Using an automated liquid dispenser, add the first set of reagents (e.g., 10 µL of cell suspension or enzyme solution) to all wells.

  • Incubation: Transfer the plates via a robotic arm to an incubator for the pre-determined time (e.g., 60 minutes at 37°C for a cell-based assay).

  • Reagent Addition 2: Add the second set of reagents (e.g., 10 µL of detection reagent containing substrate).

  • Signal Development: Incubate the plates for the required duration at room temperature to allow the signal to stabilize.

  • Data Acquisition: Transfer each plate to a plate reader. The reader is configured to measure the appropriate output (e.g., luminescence, fluorescence intensity) from each well.

  • Data Analysis: The raw data from the reader is automatically fed into a LIMS (Laboratory Information Management System) for processing. For each plate, the Z'-factor is calculated to ensure data quality. The raw data for each compound well is then normalized to the plate controls. A common normalization method is calculating the percent inhibition:

    • % Inhibition = 100 * (1 - [(Signal_Compound - Mean_PositiveControl) / (Mean_NegativeControl - Mean_PositiveControl)])

  • Hit Selection: A statistical cutoff is applied to the normalized data to identify primary hits. A common method is to use a Z-score, where hits are defined as compounds with a Z-score > 3 (i.e., an activity level more than three standard deviations away from the mean of the sample population).

Part 3: Hit Confirmation and Validation Cascade

A primary hit is not a validated lead. A rigorous follow-up process is essential to confirm activity and eliminate artifacts. False positives are common in HTS and can arise from compound autofluorescence, light scattering, or non-specific reactivity.

The Hit Validation Funnel

The validation process is a multi-step funnel designed to systematically increase confidence in the selected hits while reducing their number to a manageable few for intensive study.

Hit_Validation_Funnel PrimaryScreen Primary Screen (~100,000s Compounds) 1 Concentration HitConfirmation Hit Confirmation (~1,000s Hits) Fresh Compound Powder PrimaryScreen->HitConfirmation DoseResponse Dose-Response & Potency (~100s Confirmed Hits) IC50/EC50 Determination HitConfirmation->DoseResponse SecondaryAssays Secondary & Counter Assays (~50-100 Potent Hits) Orthogonal & Specificity Tests DoseResponse->SecondaryAssays ValidatedHit Validated Hits for Lead Op (<50 Compounds) SecondaryAssays->ValidatedHit

Caption: The hit-to-lead validation and characterization funnel.

Protocol: Dose-Response and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50/EC50).

Methodology:

  • Compound Sourcing: Obtain fresh, dry powder of the primary hit compounds to rule out degradation or concentration errors in the original library stock.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from a top concentration of 50-100 µM.

  • Assay Execution: Test the full dilution series in the validated primary assay, running each concentration in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Protocol: Orthogonal and Counter-Assays

Objective: To ensure the observed activity is genuine and target-specific, not an artifact of the assay technology.

  • Orthogonal Assay: This is an assay that measures the same biological endpoint but uses a different technology. For example, if the primary screen was a luminescence-based assay measuring ATP consumption by a kinase, an orthogonal assay could be a TR-FRET assay that directly measures substrate phosphorylation. A true hit should be active in both formats.

  • Counter-Assay: This assay is designed to identify compounds that interfere with the assay technology itself. For a luciferase-based reporter assay, a counter-screen against the luciferase enzyme alone would identify compounds that directly inhibit the reporter, not the biological pathway of interest.

Execution: The protocols for these assays are highly specific to the chosen technology but follow the same principles of dose-response testing as described above. Hits that are only active in the primary assay or show activity in a counter-assay are flagged as artifacts and deprioritized.

Conclusion

is a powerful strategy for identifying novel starting points for drug discovery programs. Success, however, is not merely a matter of automation. It requires a deep understanding of assay biology, a commitment to rigorous validation at every step, and a systematic approach to data analysis and hit triage. By following the principles and protocols outlined in this guide—from establishing a robust, Z'-validated assay to executing a multi-step hit confirmation cascade—research organizations can maximize the quality of their screening data and increase the probability of discovering genuinely promising lead candidates.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

Low product yield is one of the most common issues in isoxazole synthesis via 1,3-dipolar cycloaddition. The primary culprit is often the instability of the nitrile oxide intermediate.

Possible Cause A: Dimerization of the Nitrile Oxide Intermediate

The in situ generated o-tolyl nitrile oxide is highly reactive and can rapidly dimerize to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which significantly reduces the amount of nitrile oxide available to react with your dipolarophile (propargyl alcohol). This is a well-documented side reaction in nitrile oxide chemistry.[1][2] The steric hindrance from the ortho-methyl group on the phenyl ring can influence the rate of both the desired cycloaddition and the competing dimerization.

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the in situ generation of the nitrile oxide. Lower temperatures generally disfavor the dimerization reaction more than the cycloaddition.

  • Slow Addition of Reagents: Add the oxidizing agent (e.g., sodium hypochlorite solution) dropwise to the solution of o-tolylaldoxime. This ensures a low steady-state concentration of the nitrile oxide, favoring the reaction with the co-present propargyl alcohol over self-dimerization.

  • Stoichiometry Adjustment: Use a slight excess of the dipolarophile (propargyl alcohol) to increase the probability of a successful cycloaddition event.

Possible Cause B: Inefficient Nitrile Oxide Generation

The conversion of the aldoxime to the nitrile oxide may be incomplete, leading to a low concentration of the key intermediate.

Solutions:

  • Reagent Quality: Ensure the oxidizing agent (e.g., commercial bleach solution) has not degraded. The concentration of sodium hypochlorite in bleach can decrease over time. Use a fresh, unopened bottle or titrate the solution to determine its active chlorine content.

  • pH of the Reaction Medium: The efficiency of nitrile oxide formation from an aldoxime using sodium hypochlorite is pH-dependent. Ensure the reaction medium is slightly basic to facilitate the deprotonation of the oxime.

Possible Cause C: Instability of Starting Materials or Product

The starting materials or the final product may be degrading under the reaction or work-up conditions.

Solutions:

  • Purity of Starting Materials: Ensure the o-tolualdehyde used to prepare the aldoxime is pure and free from the corresponding carboxylic acid, which would be unreactive.

  • Mild Work-up Conditions: Avoid strongly acidic or basic conditions during the work-up procedure. The isoxazole ring can be sensitive to harsh pH conditions.[3]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

While the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne like propargyl alcohol generally favors the formation of the 3,5-disubstituted isoxazole, the formation of the 3,4-disubstituted regioisomer is possible, though usually minor.

Possible Cause: Lack of Complete Regiocontrol

The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the dipole and the dipolarophile. While typically high for terminal alkynes, certain conditions can lead to the formation of isomeric byproducts.

Solutions:

  • Reaction Conditions: Generally, for terminal alkynes, the formation of the 3,5-isomer is highly favored. If you suspect the formation of the 3,4-isomer, confirm its presence using analytical techniques like NMR or LC-MS. The reaction conditions outlined in the provided protocol are optimized for the 3,5-isomer.

  • Purification: If minor amounts of the regioisomer are formed, they can typically be separated from the desired product by column chromatography.

Problem 3: Difficulty in Product Purification

The crude product may be an oil or a solid that is difficult to purify by recrystallization, or it may co-elute with impurities during column chromatography.

Possible Cause A: Presence of Furoxan Dimer

The furoxan dimer is often a major byproduct and can have similar polarity to the desired product, making separation challenging.

Solutions:

  • Chromatography Optimization: Use a shallow solvent gradient during column chromatography to improve the separation of the product from the furoxan dimer. A solvent system of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid, attempt recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to selectively crystallize the desired product.

Possible Cause B: Residual Starting Materials

Unreacted propargyl alcohol or o-tolylaldoxime may be present in the crude product.

Solutions:

  • Aqueous Wash: During the work-up, washing the organic layer with water or brine should remove most of the water-soluble propargyl alcohol.

  • Column Chromatography: Both unreacted starting materials are typically separable from the product by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely used method is the [3+2] cycloaddition reaction between in situ generated o-tolyl nitrile oxide and propargyl alcohol.[4][5] The nitrile oxide is typically formed from o-tolylaldoxime using an oxidizing agent like sodium hypochlorite.

Q2: How do I prepare the starting material, o-tolylaldoxime?

A2: o-Tolylaldoxime can be readily prepared by the reaction of o-tolualdehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a solvent like ethanol or aqueous ethanol.

Q3: Can I use a different dipolarophile and then modify the side chain to a hydroxymethyl group?

A3: Yes, an alternative strategy involves the cycloaddition of o-tolyl nitrile oxide with ethyl propiolate to form ethyl 3-(o-tolyl)isoxazole-5-carboxylate. This ester can then be reduced to the desired primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. However, this adds an extra step to the synthesis and requires the handling of highly reactive and pyrophoric reagents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting aldoxime. The disappearance of the aldoxime spot and the appearance of a new, typically higher Rf spot for the product, indicates the reaction is proceeding. A UV lamp is necessary to visualize the aromatic compounds.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • o-Tolualdehyde: This compound is a combustible liquid and can cause skin and eye irritation.[6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine Hydrochloride: This compound is harmful if swallowed and can cause skin irritation.

  • Sodium Hypochlorite (Bleach): Bleach is a strong oxidizing agent and is corrosive.[9] It can release toxic chlorine gas if mixed with acids.[9] It can also react violently with organic materials.[10] Always handle with care in a fume hood and avoid contact with skin and eyes.

  • Nitrile Oxides: These are high-energy intermediates and can be unstable. While they are generally trapped in situ, it is important to follow the procedure carefully and avoid isolating the nitrile oxide.

Experimental Protocols

Protocol 1: Synthesis of o-Tolylaldoxime

This protocol describes the synthesis of the precursor for the nitrile oxide.

ReagentMolar Mass ( g/mol )AmountMoles
o-Tolualdehyde120.1510.0 g83.2 mmol
Hydroxylamine HCl69.496.95 g100 mmol
Sodium Acetate82.038.20 g100 mmol
Ethanol-100 mL-
Water-50 mL-

Procedure:

  • To a 250 mL round-bottom flask, add o-tolualdehyde, hydroxylamine hydrochloride, and sodium acetate.

  • Add ethanol and water to the flask.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the o-tolualdehyde spot has disappeared.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield o-tolylaldoxime, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the 1,3-dipolar cycloaddition reaction.

ReagentMolar Mass ( g/mol )AmountMoles
o-Tolylaldoxime135.175.0 g37.0 mmol
Propargyl Alcohol56.062.28 g40.7 mmol
Dichloromethane-100 mL-
Sodium Hypochlorite-~75 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-tolylaldoxime and propargyl alcohol in dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a commercial bleach solution (e.g., ~5.25% sodium hypochlorite) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the aldoxime.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid or oil.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Synthesis_Pathway o_tolualdehyde o-Tolualdehyde o_tolylaldoxime o-Tolylaldoxime o_tolualdehyde->o_tolylaldoxime Hydroxylamine HCl, NaOAc, EtOH/H2O nitrile_oxide o-Tolyl Nitrile Oxide (in situ) o_tolylaldoxime->nitrile_oxide NaOCl, DCM target_molecule This compound nitrile_oxide->target_molecule + Propargyl Alcohol [3+2] Cycloaddition furoxan_dimer Furoxan Dimer (Side Product) nitrile_oxide->furoxan_dimer Dimerization propargyl_alcohol Propargyl Alcohol propargyl_alcohol->target_molecule

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield start Low Yield Observed check_dimer Check for Furoxan Dimer (TLC, NMR of crude) start->check_dimer dimer_present Dimer is Major Byproduct check_dimer->dimer_present no_dimer Minimal Dimer Formation check_dimer->no_dimer optimize_temp Lower Reaction Temperature (0-5 °C) dimer_present->optimize_temp slow_addition Slower Addition of NaOCl dimer_present->slow_addition check_reagents Check Reagent Quality (NaOCl, Aldoxime) no_dimer->check_reagents check_workup Review Work-up Procedure no_dimer->check_workup reagent_issue Use Fresh Reagents check_reagents->reagent_issue mild_workup Ensure Mild pH Conditions check_workup->mild_workup

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Side-Product Formation in 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dipolar cycloadditions involving nitrile oxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation in these powerful synthetic reactions. My aim here is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experimental designs.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition is giving a low yield of the desired isoxazoline/isoxazole, and I'm seeing a significant amount of a byproduct. What is the likely culprit?

A1: The most common side-reaction in nitrile oxide cycloadditions is the dimerization of the nitrile oxide itself to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1][2][3] This occurs because nitrile oxides are highly reactive, transient species.[2] In the absence of a reactive dipolarophile, or when the concentration of the nitrile oxide is too high, it will readily react with another molecule of itself.[2]

The rate of this dimerization is dependent on the structure of the nitrile oxide. Lower aliphatic nitrile oxides tend to dimerize faster than aromatic ones.[4] Steric hindrance around the nitrile oxide functionality can significantly increase its stability; for instance, mesitylnitrile oxide is a stable crystalline solid.[4]

Troubleshooting Strategy: The key to suppressing furoxan formation is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This is best achieved by generating the nitrile oxide in situ in the presence of the dipolarophile.[2][3]

Q2: I'm using an in situ generation method for my nitrile oxide from an aldoxime, but I'm still observing significant byproduct formation and incomplete conversion. How can I optimize this?

A2: While in situ generation is the preferred method, the choice of reagents and reaction conditions is critical for success. Several factors could be at play:

  • Oxidant Choice: The selection of the oxidizing agent for the aldoxime is crucial. Common oxidants include N-bromosuccinimide (NBS), chloramine-T, and hypervalent iodine reagents like iodobenzene diacetate.[4] A particularly effective and environmentally friendly option is the use of Oxone® in the presence of a catalytic amount of sodium chloride.[5][6][7] This system has shown broad applicability for aliphatic, aromatic, and alkenyl aldoximes.[5][6]

  • Base and Solvent: The choice of base and solvent can influence the rate of both nitrile oxide formation and the competing dimerization. For dehydrohalogenation of hydroximoyl chlorides, a common precursor, organic bases like triethylamine are frequently used.[4]

  • Slow Addition/Diffusion Mixing: Even with in situ generation, if the generation of the nitrile oxide is too rapid, dimerization can still occur. A highly effective technique to control the generation rate is "diffusion reagent mixing."[8] In this method, a volatile base (e.g., triethylamine) is introduced into the reaction headspace, and its vapors slowly diffuse into the reaction mixture, leading to a very slow and controlled generation of the nitrile oxide.[8] This keeps the concentration of the free nitrile oxide extremely low, favoring the desired cycloaddition over dimerization.[8]

Optimization Workflow:

G start Low Yield / Byproducts with in situ Generation check_oxidant Is the oxidant appropriate for the substrate? start->check_oxidant change_oxidant Consider alternative oxidants (e.g., NaCl/Oxone, hypervalent iodine reagents). check_oxidant->change_oxidant No check_conditions Are the reaction conditions (base, solvent, temperature) optimized? check_oxidant->check_conditions Yes change_oxidant->check_conditions optimize_conditions Screen different bases, solvents, and temperatures. check_conditions->optimize_conditions No slow_addition Is the rate of nitrile oxide generation too fast? check_conditions->slow_addition Yes optimize_conditions->slow_addition implement_slow_addition Implement slow addition of the generating agent or use diffusion mixing. slow_addition->implement_slow_addition Yes success Improved Yield and Purity slow_addition->success No, problem lies elsewhere implement_slow_addition->success G cluster_0 Reaction Pathways cluster_1 Controlling the Outcome Nitrile Oxide Nitrile Oxide Desired Cycloadduct Desired Cycloadduct Nitrile Oxide->Desired Cycloadduct + Dipolarophile (k_cycloaddition) Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide->Furoxan (Dimer) + Nitrile Oxide (k_dimerization) Dipolarophile Dipolarophile High [Nitrile Oxide] High [Nitrile Oxide] k_dimerization >> k_cycloaddition k_dimerization >> k_cycloaddition High [Nitrile Oxide]->k_dimerization >> k_cycloaddition Favors Furoxan Formation Furoxan Formation k_dimerization >> k_cycloaddition->Furoxan Formation Low [Nitrile Oxide] Low [Nitrile Oxide] k_cycloaddition > k_dimerization k_cycloaddition > k_dimerization Low [Nitrile Oxide]->k_cycloaddition > k_dimerization Favors Desired Product Desired Product k_cycloaddition > k_dimerization->Desired Product

References

Technical Support Center: Purification of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (3-(o-Tolyl)isoxazol-5-yl)methanol using silica gel column chromatography. Our focus is on delivering field-proven insights and robust troubleshooting strategies to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered during the purification of isoxazole derivatives.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The molecule has three key features that dictate its interaction with silica gel:

  • Isoxazole Ring: A polar, aromatic heterocycle containing both nitrogen and oxygen atoms. The nitrogen atom can act as a weak base, potentially interacting with acidic sites on standard silica gel, which can sometimes lead to peak tailing.[1]

  • o-Tolyl Group: A non-polar, aromatic hydrocarbon group that reduces the overall polarity of the molecule.

  • Methanol Group (-CH₂OH): A primary alcohol, which is a highly polar functional group capable of strong hydrogen bonding with the silanol groups (Si-OH) on the silica gel surface.

The interplay between the non-polar tolyl group and the polar methanol and isoxazole moieties defines the compound as moderately polar, making silica gel chromatography an ideal purification method.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A2: For moderately polar compounds like this, a mixture of a non-polar and a polar solvent is recommended. A gradient of ethyl acetate (EtOAc) in hexanes is an excellent starting point.[2][3] Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and incrementally increase the ethyl acetate concentration (e.g., 20%, 30%, 50%) to find a system that provides a retention factor (Rf) for the target compound between 0.2 and 0.4.[4] This Rf range typically translates well to column chromatography, providing optimal separation from both less polar and more polar impurities.

Q3: How can I visualize this compound on a TLC plate?

A3: The compound has an aromatic isoxazole ring, which makes it inherently UV active.[5] Therefore, the primary and most straightforward visualization method is using a TLC plate with a fluorescent indicator (e.g., F254) and observing it under a UV lamp at 254 nm. The compound will appear as a dark spot. For confirmation, or if spots are faint, secondary methods like using an iodine chamber or a potassium permanganate (KMnO₄) stain can be effective, as the alcohol group is susceptible to oxidation by KMnO₄.[5][6]

Q4: Is this compound stable on silica gel?

A4: Generally, isoxazole-5-methanol derivatives are stable on standard silica gel. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds.[7] To test for stability, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks excessively, it may indicate instability. In such rare cases, using deactivated (neutral) silica or adding a small amount of a base like triethylamine (~0.1-1%) to the eluent can mitigate this issue.[1]

Troubleshooting Guide for Column Chromatography

Even with careful planning, unexpected issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Problem EncounteredProbable Cause(s)Recommended Solution & Rationale
Product is not eluting (stuck at the origin/baseline)1. Insufficient Eluent Polarity: The selected mobile phase is not polar enough to displace the highly polar compound from the silica gel's active sites. 2. Strong Compound-Silica Interaction: The compound may have strong, specific interactions (e.g., via its hydroxyl group) with the stationary phase.Solution: Gradually increase the polarity of the mobile phase. For a hexane/EtOAc system, increase the percentage of EtOAc. If necessary, add a small amount of a stronger polar solvent like methanol (MeOH) (e.g., 1-5%) to the eluent.[7] Rationale: A more polar eluent will compete more effectively with the compound for the binding sites on the silica gel, facilitating its movement down the column.
Product elutes too quickly (in the solvent front, Rf ≈ 1)1. Excessive Eluent Polarity: The mobile phase is too polar, preventing any meaningful interaction between the compound and the stationary phase. All components are washed through without separation.Solution: Decrease the polarity of the mobile phase. For a hexane/EtOAc system, significantly reduce the percentage of EtOAc. Start with a much less polar system (e.g., 95:5 hexane/EtOAc) and perform a gradient elution. Rationale: A less polar eluent enhances the compound's adsorption to the silica, slowing its movement and allowing for separation from non-polar impurities that will elute first.
Poor Separation (co-elution with impurities)1. Inappropriate Solvent System: The chosen eluent separates components poorly, resulting in overlapping Rf values on TLC. 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel. 3. Improper Column Packing: The column was packed unevenly, leading to channeling and band broadening.[8]Solution 1: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to maximize the ΔRf (difference in Rf values) between your product and the impurities. Solution 2: Use an appropriate ratio of silica to crude sample, typically 50:1 to 100:1 by weight for difficult separations. Solution 3: Repack the column carefully, ensuring a homogenous and level bed. A slurry packing method is generally most effective.[9]
Streaking/Tailing of Bands 1. Acidic Silica Interaction: The basic nitrogen on the isoxazole ring may be interacting with acidic silanol groups, causing tailing.[1] 2. Poor Solubility: The compound is not fully soluble in the eluent, causing it to streak as it moves down the column. 3. Sample Overload: A highly concentrated band can lead to tailing.Solution 1: Add a small amount (0.1-1%) of triethylamine (TEA) or pyridine to the mobile phase to neutralize the acidic sites on the silica. Solution 2: Ensure the sample is fully dissolved before loading. If solubility in the eluent is low, use the dry loading technique.[10] Solution 3: Load a more dilute sample or use a wider column.
Low Product Recovery 1. Irreversible Adsorption: The compound may be strongly and irreversibly bound to the silica, especially if degradation occurs. 2. Compound is Dilute: The product may have eluted, but the fractions are too dilute to be detected by TLC.[7] 3. Silica Dissolution (High Methanol %): While debated, using very high percentages of methanol with certain types of granular silica can potentially cause fine silica particles to leach into the fractions.[11][12]Solution 1: Perform a stability test on TLC. If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or deactivated silica. Solution 2: Combine and concentrate the fractions where you expected the product to elute and re-analyze by TLC. Solution 3: If using high methanol concentrations, opt for high-quality spherical silica, which is more robust.[11] Alternatively, evaporate the fractions, re-dissolve the residue in a solvent like dichloromethane (in which silica is insoluble), and filter to remove any leached silica.
Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: TLC Optimization
  • Prepare several TLC chambers with different mobile phase compositions (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto the baseline of each TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates under UV light (254 nm).

  • Identify the solvent system that provides good separation and places the desired product spot at an Rf value of approximately 0.2-0.4 .[4] This will be your starting eluent for the column.

Step 2: Column Preparation (Slurry Packing)
  • Select a column of appropriate size (a rule of thumb is a silica bed height-to-diameter ratio of ~10:1).

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a separate beaker, create a slurry by mixing silica gel (typically 230-400 mesh) with the initial, least polar eluent determined from your TLC analysis (e.g., 10% EtOAc/hexanes).[13] The consistency should be like a thin milkshake, easily pourable.

  • Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.

  • Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[10]

Step 3: Sample Loading

Choose one of the following methods:

  • Wet Loading (for samples soluble in the eluent):

    • Dissolve the crude sample in the minimum amount of the mobile phase.

    • Using a pipette, carefully apply the dissolved sample solution to the top of the silica bed, allowing it to absorb completely.

    • Rinse the flask with a tiny amount of eluent and add this to the column to ensure complete transfer.

  • Dry Loading (recommended for samples with poor solubility):

    • Dissolve the crude sample in a volatile solvent (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this silica-adsorbed sample onto the top sand layer of your packed column.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the initial mobile phase.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure if necessary to achieve a steady flow rate (a few cm per minute).

  • If a gradient elution is needed (i.e., if impurities are close to the product), gradually increase the polarity of the mobile phase over time (e.g., from 10% EtOAc to 20% EtOAc, then 30%, etc.).

  • Collect fractions of a consistent volume in numbered test tubes or vials.

Step 5: Fraction Analysis
  • Monitor the eluted fractions by TLC. Spot every few fractions on a single TLC plate to track the separation.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Optimization (Target Rf = 0.2-0.4) Crude->TLC Pack Column Packing (Slurry Method) TLC->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze Fraction Analysis (by TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem NoElution No Elution (Rf ≈ 0) Problem->NoElution PoorSep Poor Separation Problem->PoorSep Streaking Streaking / Tailing Problem->Streaking IncPolarity Increase Eluent Polarity (e.g., more EtOAc/MeOH) NoElution->IncPolarity Cause: Eluent too weak NewSystem Test New Solvent System (e.g., DCM/MeOH) PoorSep->NewSystem Cause: ΔRf too small CheckLoad Reduce Sample Load PoorSep->CheckLoad Cause: Overloaded AddBase Add 0.1% TEA to Eluent Streaking->AddBase Cause: Acidic silica DryLoad Use Dry Loading Method Streaking->DryLoad Cause: Poor solubility

Caption: Decision tree for diagnosing common chromatography issues.

References

Technical Support Center: Troubleshooting Low Conversion in Nitrile Oxide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile oxide cycloaddition reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, particularly low reaction conversion. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkene or alkyne) is a cornerstone of heterocyclic chemistry, providing a powerful route to isoxazolines and isoxazoles.[1][2] These structures are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds.[3][4] However, the high reactivity and inherent instability of most nitrile oxides present a significant challenge, often leading to low yields of the desired product. This guide will equip you with the knowledge to diagnose and solve these issues effectively.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening, and how can I fix it?

Answer: This is the most common problem encountered in nitrile oxide cycloadditions. The byproduct you are isolating is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of two nitrile oxide molecules.[2][5][6]

The Underlying Cause: Reaction Kinetics

Most nitrile oxides are highly reactive, transient species.[6] In the absence of a reactive dipolarophile, they will rapidly react with themselves. This dimerization is a second-order process with respect to the nitrile oxide concentration. The desired cycloaddition is a bimolecular reaction, first-order in nitrile oxide and first-order in the dipolarophile.

  • Desired Reaction: Rate = k_cycloaddition * [Nitrile Oxide] * [Dipolarophile]

  • Side Reaction: Rate = k_dimerization * [Nitrile Oxide]^2

Therefore, to favor the formation of your desired product, the key strategy is to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction.[5]

Recommended Solutions:

  • In Situ Generation (Most Effective): The nitrile oxide should almost always be generated in situ (in the reaction mixture) in the presence of the dipolarophile. This ensures that as soon as a molecule of nitrile oxide is formed, it has a high probability of encountering a dipolarophile molecule before it can find another nitrile oxide molecule. There are several methods for in situ generation, which are discussed in Question 2.

  • Slow Addition: If you are generating the nitrile oxide from a precursor (e.g., a hydroximoyl chloride) by adding a reagent (e.g., a base), add the reagent slowly (e.g., via syringe pump) to the mixture of the precursor and the dipolarophile. This prevents a rapid build-up of the nitrile oxide concentration.

  • Use an Excess of the Dipolarophile: Increasing the concentration of the dipolarophile (e.g., using 1.5 to 3 equivalents) can help to trap the nitrile oxide as it is formed, shifting the kinetic balance toward the desired cycloaddition.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High [Nitrile Oxide] High [Nitrile Oxide] Dimerization Dimerization (Furoxan Formation) High [Nitrile Oxide]->Dimerization Strongly Favors Low [Nitrile Oxide] Low [Nitrile Oxide] Low [Nitrile Oxide]->Dimerization Suppresses Cycloaddition 1,3-Dipolar Cycloaddition (Desired Product) Low [Nitrile Oxide]->Cycloaddition Strongly Favors

Caption: Competing reaction pathways based on nitrile oxide concentration.
Question 2: How do I choose the best method for in situ generation of my nitrile oxide?

Answer: The choice of method depends on your substrate's stability, functional group tolerance, and the availability of precursors. The most common methods involve the dehydrohalogenation of hydroximoyl halides, the oxidation of aldoximes, or the dehydration of primary nitroalkanes.

Below is a comparative table to guide your selection.

MethodPrecursorReagents / ConditionsAdvantagesDisadvantagesReference(s)
Dehydrohalogenation Hydroximoyl ChlorideTriethylamine (Et₃N) or other non-nucleophilic baseThe classic, well-established Huisgen method. High yielding for many substrates.Precursor requires a separate synthesis step (oxime + NCS, etc.), which can be harsh for sensitive molecules.[7][7]
Oxidation of Aldoximes AldoximeA) Aq. sodium hypochlorite (NaOCl) B) Chloramine-T C) Oxone® / NaCl D) Hypervalent Iodine (e.g., t-BuOI)One-pot from readily available aldehydes/oximes. Often mild conditions. Method C is particularly "green."[8]Oxidants can be incompatible with sensitive functional groups. Requires careful optimization.[2][5][8][9]
Dehydration of Nitroalkanes Primary NitroalkanePhenyl isocyanate (PhNCO) with catalytic Et₃N (Mukaiyama Method)Useful for aliphatic nitrile oxides. Avoids halogenated intermediates.Phenyl isocyanate is toxic. Can require elevated temperatures.[2][6]
Dehydration of O-Silylated Hydroxamic Acids O-Silyl Hydroxamic AcidTriflic anhydride (Tf₂O) and Et₃NVery mild conditions (0 °C). Precursors are stable and crystalline. Complements other methods.Requires synthesis of the silylated hydroxamic acid precursor.[7]

Expert Recommendation: For most applications, starting with the oxidation of an aldoxime is highly recommended due to its operational simplicity. The Oxone®/NaCl method is robust and environmentally friendly.[8][10] If that fails or if your substrate is sensitive to oxidation, the dehydrohalogenation method is a reliable alternative.

Question 3: I'm using an in situ generation method, but my yield is still low and I'm recovering starting material. What should I check?

Answer: Recovering starting materials (dipolarophile and/or nitrile oxide precursor) suggests that the reaction is not proceeding efficiently. This can be due to problems with the generation of the nitrile oxide itself, suboptimal reaction conditions, or low reactivity of the dipolarophile (covered in Q4).

Here is a logical workflow to diagnose the issue:

G Start Low Conversion (Starting Material Recovered) Check_Precursor 1. Verify Precursor Purity (Aldoxime, Halo-oxime, etc.) Start->Check_Precursor Check_Reagents 2. Check Reagent Quality & Stoichiometry (Is the oxidant/base fresh?) Check_Precursor->Check_Reagents Check_Conditions 3. Optimize Reaction Conditions Check_Reagents->Check_Conditions Solvent Solvent Polarity/Type Check_Conditions->Solvent Solvent Temp Temperature (Try 0°C or gentle heating?) Check_Conditions->Temp Temperature Time Reaction Time (Is it complete by TLC?) Check_Conditions->Time Time Assess_Dipolarophile 4. Assess Dipolarophile Reactivity (See Q4) Solvent->Assess_Dipolarophile Temp->Assess_Dipolarophile Time->Assess_Dipolarophile Success Problem Solved Assess_Dipolarophile->Success

Caption: Troubleshooting workflow for low conversion with starting material recovery.

Detailed Checks:

  • Precursor & Reagent Integrity:

    • Precursor Purity: Ensure your aldoxime, hydroximoyl chloride, or nitroalkane is pure. Impurities can inhibit the reaction.

    • Reagent Quality: Oxidants like NaOCl and Oxone® can degrade over time. Bases like triethylamine should be distilled and stored properly. Use fresh, high-quality reagents. Ensure stoichiometry is correct.

  • Solvent Effects:

    • The choice of solvent can influence both the rate of nitrile oxide formation and the cycloaddition itself.[11][12]

    • Commonly used solvents include THF, dichloromethane (DCM), dioxane, and ethyl acetate.[1][9]

    • For some systems, "green" solvents like water or ionic liquids have been shown to be effective and can sometimes accelerate cycloadditions.[1][13] If your reaction is sluggish in a nonpolar solvent, consider a more polar alternative.

  • Temperature Control:

    • Most in situ generation methods are performed at room temperature.

    • If dimerization is still suspected despite using an in situ method (especially with highly unstable nitrile oxides), cooling the reaction to 0°C may further suppress this side reaction.

    • Conversely, if the cycloaddition step itself is slow (e.g., with an unreactive dipolarophile), gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion, provided the nitrile oxide is stable enough at that temperature.[1]

Question 4: My dipolarophile seems unreactive. How can I improve the conversion?

Answer: The rate of a 1,3-dipolar cycloaddition is governed by the energy gap between the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the dipole and the dipolarophile.[4][14] A smaller energy gap leads to a faster reaction. Nitrile oxides are typically "ambiphilic," meaning the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) gap or the LUMO(dipole)-HOMO(dipolarophile) gap.[4]

Strategies to Enhance Reactivity:

  • Electronic Activation:

    • Electron-Deficient Alkenes: The reaction is often fastest with electron-deficient alkenes (e.g., acrylates, acrylonitrile, maleimides) because their low-lying LUMO has a small energy gap with the nitrile oxide's HOMO.[15] If you are using a simple, unactivated alkene, this is the likely cause of low reactivity.

    • Electron-Rich Alkenes: In some cases, very electron-rich alkenes (e.g., vinyl ethers) can also be reactive due to a favorable interaction between their HOMO and the nitrile oxide's LUMO.

  • Reduce Steric Hindrance:

    • Highly substituted alkenes (e.g., tetrasubstituted) or sterically bulky groups near the reaction centers on either the nitrile oxide or the dipolarophile can dramatically slow down the reaction. Assess your substrates for potential steric clashes and, if possible, choose a less hindered analogue for initial tests.[16]

  • Use Catalysis:

    • While most nitrile oxide cycloadditions are performed without a catalyst, metal catalysis can be employed to control regioselectivity or, in some cases, enhance reactivity.[17]

    • Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the nitrile oxide.[18] This is particularly useful for activating α,β-unsaturated carbonyl compounds.

Key Experimental Protocols

Protocol 1: In Situ Generation from an Aldoxime using Oxone®/NaCl

This "green" protocol is effective for a wide range of aromatic and aliphatic aldoximes.[8][10]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (1.2-1.5 equiv), sodium chloride (NaCl, 1.1 equiv), and sodium bicarbonate (NaHCO₃, 1.5 equiv).

  • Solvent: Add a suitable solvent mixture, such as acetonitrile/water (4:1).

  • Addition of Oxidant: Cool the mixture in an ice bath (0°C). Slowly add a solution of Oxone® (potassium peroxymonosulfate, 1.1 equiv) in water dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC until the aldoxime is consumed.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation from a Hydroximoyl Chloride

This is the classic Huisgen method.

  • Setup: Dissolve the hydroximoyl chloride precursor (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in a dry, aprotic solvent (e.g., THF or diethyl ether) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Cool the solution to 0°C. Add a solution of triethylamine (Et₃N, 1.1 equiv) in the same solvent dropwise via syringe pump over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Workup: A precipitate of triethylammonium chloride will form. Filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

References

Technical Support Center: Strategies for Preventing Dimerization of Nitrile Oxide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical challenge in 1,3-dipolar cycloaddition reactions: preventing the undesired dimerization of highly reactive nitrile oxide intermediates. Here, you will find practical, field-proven insights and solutions to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is yielding a significant amount of a byproduct, which I suspect is a dimer of my nitrile oxide. What is happening and how can I prevent this?

A: You are likely observing the formation of a furoxan (a 1,2,5-oxadiazole-2-oxide), the common dimeric byproduct of nitrile oxide self-cycloaddition.[1][2] Most nitrile oxides are highly reactive and transient species. In the absence of a suitable dipolarophile, or when their concentration is too high, they readily react with themselves.[2] This dimerization is a competing reaction that can significantly lower the yield of your desired cycloadduct.

The most effective strategy to mitigate this is to generate the nitrile oxide in situ at a controlled rate, ensuring its instantaneous concentration remains low and that it is consumed by the dipolarophile as it is formed.[3][4]

Q2: What are the most reliable methods for the in situ generation of nitrile oxides?

A: Several robust methods exist for the in situ generation of nitrile oxides from stable precursors. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions. The most common precursors are aldoximes, which can be oxidized, and hydroximoyl halides, which undergo dehydrohalogenation.[5][6]

Here are some widely used and effective methods:

  • Oxidation of Aldoximes: This is a popular and versatile approach.

    • Using Sodium Hypochlorite (Bleach): A cost-effective and readily available oxidant.

    • Using Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (DIB) or Koser's reagent ([hydroxy(tosyloxy)iodo]benzene) offer mild and efficient oxidation conditions.[7][8]

    • Using NaCl/Oxone: This "green" protocol is environmentally friendly and has a broad substrate scope.[9][10]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a base, typically a tertiary amine like triethylamine, to eliminate HCl and generate the nitrile oxide.

  • Dehydration of O-Silylated Hydroxamic Acids: This newer method provides a stable, crystalline precursor that can generate a nitrile oxide under mild conditions using an activating agent like triflic anhydride and a base.[6]

Q3: Can I use a stable, pre-formed nitrile oxide to avoid dimerization issues?

A: Yes, in some cases. The stability of a nitrile oxide is primarily dictated by steric hindrance around the nitrile oxide functionality.[2] For instance, 2,4,6-trimethylbenzonitrile oxide (mesitylnitrile oxide) is a stable, crystalline solid that can be isolated and stored.[11] This stability is due to the bulky methyl groups in the ortho positions, which sterically shield the nitrile oxide from dimerization.[11][12] If your synthetic strategy allows for the incorporation of such sterically demanding groups, using a stable nitrile oxide can be a viable approach. However, for many applications requiring less sterically hindered nitrile oxides, in situ generation remains the preferred method.

Troubleshooting Guides

Scenario 1: Low yield of the desired cycloadduct and significant furoxan formation despite using an in situ generation method.

Causality: Even with in situ generation, if the rate of nitrile oxide formation exceeds the rate of its consumption by the dipolarophile, dimerization can still occur. This can be due to several factors, including the choice of reagents, reaction temperature, and concentration.

Troubleshooting Workflow:

G start Low Yield & Furoxan Formation check_rate Is the rate of nitrile oxide generation too high? start->check_rate slow_addition Implement slow addition of the generating agent. check_rate->slow_addition Yes check_dipolarophile Is the dipolarophile sufficiently reactive? check_rate->check_dipolarophile No lower_temp Lower the reaction temperature. slow_addition->lower_temp high_dilution Employ high dilution conditions. lower_temp->high_dilution success Improved Yield high_dilution->success increase_dipolarophile Increase the molar excess of the dipolarophile. check_dipolarophile->increase_dipolarophile No change_method Consider a different in situ generation method. check_dipolarophile->change_method Yes increase_dipolarophile->success change_method->success

Troubleshooting workflow for low cycloaddition yield.

Recommended Solutions:

  • Slow Addition/High Dilution: If you are adding the oxidizing or dehydrohalogenating agent all at once, switch to a slow, controlled addition using a syringe pump. This maintains a low concentration of the nitrile oxide throughout the reaction.[13] High dilution conditions, where the reaction is carried out in a large volume of solvent, also favor the intramolecular cycloaddition over the intermolecular dimerization.[14][15]

  • Temperature Control: Nitrile oxide dimerization is often accelerated at higher temperatures.[1] Running the reaction at a lower temperature can slow down the rate of dimerization more significantly than the rate of the desired cycloaddition.

  • Increase Dipolarophile Concentration: Using a molar excess of the dipolarophile can increase the probability of the nitrile oxide reacting with it rather than with itself.

  • Re-evaluate Your In Situ Method: Some methods generate nitrile oxides faster than others. If you are using a very rapid generation method, consider switching to one that provides a slower, more controlled release of the nitrile oxide.

Scenario 2: My starting aldoxime is not being consumed, or the reaction is very sluggish.

Causality: Incomplete conversion of the aldoxime precursor can be due to an inappropriate choice of oxidant, suboptimal reaction conditions (solvent, base, temperature), or deactivation of the oxidant.

Troubleshooting Workflow:

G start Sluggish Reaction / Unconsumed Aldoxime check_oxidant Is the oxidant appropriate and active? start->check_oxidant change_oxidant Switch to a different oxidant system. check_oxidant->change_oxidant No check_conditions Are the reaction conditions optimal? check_oxidant->check_conditions Yes success Successful Reaction change_oxidant->success optimize_solvent Optimize the solvent and/or base. check_conditions->optimize_solvent No check_purity Is the starting material pure? check_conditions->check_purity Yes increase_temp Gradually increase the reaction temperature. optimize_solvent->increase_temp increase_temp->success purify_sm Purify the starting aldoxime. check_purity->purify_sm No purify_sm->success

Troubleshooting workflow for sluggish aldoxime conversion.

Recommended Solutions:

  • Choice of Oxidant: The reactivity of aldoximes can vary significantly. An oxidant that works well for an aromatic aldoxime may be less effective for an aliphatic one. Consult the literature for oxidant systems that have been successfully used with similar substrates. For example, hypervalent iodine reagents are often effective for a broad range of aldoximes.[7][8]

  • Solvent and Base: The choice of solvent and, if applicable, base is critical. For instance, in oxidations with iodobenzene diacetate, methanol with a catalytic amount of trifluoroacetic acid has proven effective.[8] When generating nitrile oxides from hydroximoyl chlorides, the choice of tertiary amine base can influence the reaction rate.

  • Temperature: While low temperatures are generally preferred to suppress dimerization, if the reaction is not proceeding, a modest increase in temperature may be necessary to achieve a reasonable reaction rate.

  • Purity of Starting Materials: Ensure that your aldoxime and other reagents are pure, as impurities can sometimes interfere with the reaction.

Comparative Data

The following table provides a comparison of common methods for the in situ generation of nitrile oxides, highlighting their key features to aid in method selection.

Method Precursor Reagents/Conditions Typical Yields (%) Advantages Disadvantages Reference(s)
Oxidation with NaCl/Oxone AldoximesNaCl, Oxone, Na₂CO₃, MeCN/H₂O63-95%"Green" protocol, readily available and inexpensive reagents, broad substrate scope.May require aqueous conditions, which can affect sensitive substrates.[9][10][16]
Oxidation with Hypervalent Iodine Reagents Aldoximes(Diacetoxyiodo)benzene (DIB), cat. TFA, MeOHup to 91%Mild conditions, high yields, broad substrate scope.Reagents are more expensive than bleach or Oxone.[7][8]
Dehydration of O-Silylated Hydroxamic Acids O-Silylated Hydroxamic AcidsTriflic anhydride, Et₃N, CH₂Cl₂76-99%Stable, crystalline precursors; mild generation conditions.Requires preparation of the O-silylated hydroxamic acid precursor.[6]
Dehydrohalogenation Hydroximoyl ChloridesEt₃N, THF or Et₂OVariableWell-established, classic method.Requires synthesis of the hydroximoyl chloride precursor, which can be unstable.[4][5]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone

This protocol is adapted from a green chemistry approach for the 1,3-dipolar cycloaddition of nitrile oxides.[9][10]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (1.2 equiv)

  • Sodium chloride (NaCl) (1.1 equiv)

  • Oxone® (potassium peroxymonosulfate) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv)

  • Acetonitrile (MeCN) and Water (as solvent)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv), the dipolarophile (1.2 equiv), NaCl (1.1 equiv), and NaHCO₃ (1.5 equiv).

  • Add a mixture of MeCN and water (e.g., 1:1 v/v) to dissolve the reactants.

  • Stir the mixture vigorously at room temperature.

  • Add Oxone® (1.1 equiv) portion-wise over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxide from an Aldoxime using a Hypervalent Iodine Reagent

This protocol utilizes (diacetoxyiodo)benzene (DIB) for the mild oxidation of an aldoxime.[8]

Materials:

  • Aldoxime (1.0 equiv)

  • Olefin (1.5 equiv)

  • (Diacetoxyiodo)benzene (DIB) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the aldoxime (1.0 equiv) and the olefin (1.5 equiv) in methanol (MeOH).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).

  • Add (diacetoxyiodo)benzene (DIB) (1.1 equiv) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Mechanistic Insights: The Dimerization Pathway

Understanding the mechanism of nitrile oxide dimerization is key to devising effective preventative strategies. The dimerization to a furoxan is a multi-step process that is believed to proceed through a dinitrosoalkene-like intermediate with diradical character.[17][18]

G NO1 R-C≡N⁺-O⁻ TS1 Transition State (C-C bond formation) NO1->TS1 NO2 R-C≡N⁺-O⁻ NO2->TS1 Diradical Dinitrosoalkene-like Diradical Intermediate TS1->Diradical TS2 Transition State (Ring Closure) Diradical->TS2 Furoxan Furoxan (Dimer) TS2->Furoxan

Simplified mechanism of nitrile oxide dimerization.

The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[17] Strategies that keep the concentration of the nitrile oxide low disfavor this bimolecular step, thus preventing dimerization.

References

Technical Support Center: Purity Analysis of Isoxazole Compounds via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment. Isoxazoles are a vital class of heterocyclic compounds in medicinal chemistry, and ensuring their purity is paramount for safety and efficacy.[1] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC) for Isoxazole Purity Analysis

HPLC is the workhorse for purity and stability testing of many pharmaceutical compounds, including isoxazoles.[2] Its versatility in handling a wide range of polarities and molecular weights makes it ideal for separating the main compound from process-related impurities and degradation products.

Part A: HPLC Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a novel isoxazole derivative?

A1: A robust starting point for a reversed-phase (RP) HPLC method is crucial. Isoxazoles can be analyzed effectively using RP-HPLC.[3] Begin with a C18 column, as it offers broad applicability. A gradient elution is recommended for initial screening to understand the impurity profile.

Table 1: Recommended Starting HPLC Conditions for Isoxazole Analysis

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 250 mm x 4.6 mm, 5 µmThe L1 column designation in the USP is a C18, and it's the most common starting point for method development due to its hydrophobic selectivity.[4]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of residual silanols on the silica packing, which is critical for good peak shape, especially for basic compounds.[5][6] Formic acid is volatile and suitable for LC-MS applications.[3]
Mobile Phase B Acetonitrile (ACN)ACN generally provides lower backpressure and better UV transparency compared to Methanol.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities, providing a complete picture of the sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Detection (UV) Diode Array Detector (DAD) at 254 nm & Max Plot254 nm is a good starting point as many aromatic compounds absorb here. A DAD allows for peak purity analysis and identification of the optimal wavelength for all analytes.
Injection Vol. 10 µLA standard volume that avoids column overload for typical sample concentrations (0.1-1.0 mg/mL).

Q2: When should I perform forced degradation studies for my isoxazole compound?

A2: Forced degradation (or stress testing) should be initiated early in the drug development process, ideally before Phase II.[7] These studies, which involve exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are essential for several reasons.[2][8][9] They help to elucidate potential degradation pathways, identify degradation products, and, crucially, demonstrate the specificity and stability-indicating nature of your analytical method.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Q3: What are the key system suitability test (SST) parameters I must check before analysis?

A3: System suitability testing is a non-negotiable part of any validated analytical procedure, ensuring the chromatographic system is fit for its intended purpose.[11][12] According to USP <621> and ICH guidelines, key parameters include:[13][14]

  • Tailing Factor (Asymmetry Factor): For quantitative analysis, the tailing factor should ideally be between 0.8 and 1.8.[14] A value greater than 1.2 often indicates undesirable secondary interactions.[15]

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity or compound should be >2.0 to ensure baseline separation.[4]

  • Relative Standard Deviation (RSD) or Precision: For replicate injections (typically n=5 or 6) of a standard solution, the RSD for peak area and retention time should be less than 2.0%.

  • Theoretical Plates (N): This measures column efficiency. While a specific number isn't always mandated, a significant drop from the column's test chromatogram indicates a problem.

Part B: HPLC Troubleshooting Guide

Q1: My isoxazole peak is tailing severely. What are the likely causes and how do I fix it?

A1: Peak tailing is one of the most common issues in HPLC and is often particularly problematic for nitrogen-containing heterocyclic compounds like isoxazoles.[5][16] Tailing occurs when a single compound has more than one mechanism of retention on the column.[5][6]

  • Cause 1: Secondary Silanol Interactions: This is the most frequent culprit. The basic nitrogen atom in the isoxazole ring can interact strongly with acidic, ionized residual silanol groups (Si-OH) on the silica surface of the column packing.[5][17][18]

    • Solution A (Adjust pH): Lower the mobile phase pH to around 2.5-3.0 using an acid like phosphoric or formic acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the basic analyte.[5][15]

    • Solution B (Use a Modern Column): Employ a modern, high-purity silica column that is "end-capped." End-capping treats the silica surface to block most of the residual silanols.[17][18] Alternatively, columns with polar-embedded phases can also shield silanols and improve peak shape for basic compounds.[17]

    • Solution C (Add a Competing Base): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. TEA, being a stronger base, preferentially interacts with the silanols, leaving fewer sites available to cause tailing of the analyte. However, this can shorten column life and is less common with modern columns.[6]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[15][18]

    • Solution: Dilute the sample or reduce the injection volume. If you see all peaks in the chromatogram tailing, this is a strong possibility.[18]

  • Cause 3: Column Degradation: A void at the head of the column or a contaminated frit can distort peak shape.[19][20]

    • Solution: First, try flushing the column with a strong solvent.[15] If this fails, try reversing the column (if permitted by the manufacturer) and flushing it. If the problem persists, the column or the inlet frit may need to be replaced.[18] Using a guard column is a cost-effective way to protect the analytical column from contamination.[11][20]

Q2: I'm seeing retention time shifts from one injection to the next. What's wrong?

A2: Unstable retention times are a critical issue as they undermine the reliability of peak identification and integration.

  • Cause 1: Inadequate Column Equilibration: This is common with gradient methods. If the column is not allowed to fully return to the initial mobile phase conditions before the next injection, retention times will drift.[21]

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.

  • Cause 2: Mobile Phase Issues: The mobile phase composition may be changing over time.

    • Solution: Ensure mobile phase components are thoroughly mixed and degassed.[19] If using buffers, check for signs of precipitation. Prepare fresh mobile phase daily to avoid changes due to evaporation of the more volatile organic component.[21]

  • Cause 3: Pump or System Leaks: A leak in the system will cause the pressure to fluctuate and the flow rate to be inconsistent, directly impacting retention times.[22]

    • Solution: Systematically check all fittings for leaks, starting from the pump and moving towards the detector.[22] Pay close attention to pump seals, which are a common source of leaks.[19] Perform a system pressure test if available on your instrument.

Q3: Why is my baseline noisy or drifting?

A3: A noisy or drifting baseline can obscure small impurity peaks and make accurate integration impossible.[16]

  • Cause 1: Air Bubbles in the System: Bubbles passing through the detector flow cell will cause sharp spikes or a noisy baseline.[21]

    • Solution: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[19] Purge the pump to remove any trapped air.[22]

  • Cause 2: Contaminated Mobile Phase or System: Impurities in the solvents or buffer salts, or contamination in the system components (mixer, injector, column), can slowly leach out, causing the baseline to drift.[19][20]

    • Solution: Use high-purity, HPLC-grade solvents.[19] Prepare fresh mobile phase.[16] If contamination is suspected, systematically flush each component of the HPLC system with a strong solvent like isopropanol.[20]

  • Cause 3: Detector Lamp Failing: As a UV detector lamp ages, its energy output can become unstable, leading to a noisy baseline.[19][22]

    • Solution: Check the lamp energy or intensity through the instrument software. Most systems will have a diagnostic test. If the energy is low or unstable, replace the lamp.[22]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isoxazole Purity Analysis

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for identifying unknown impurities by providing structural information from the mass spectrum. For isoxazoles, it can be an excellent complementary technique to HPLC, especially for detecting non-chromophoric or volatile impurities.

Part A: GC-MS Frequently Asked Questions (FAQs)

Q1: Are my isoxazole compounds suitable for GC-MS analysis?

A1: Suitability depends on two key factors: volatility and thermal stability. Isoxazole itself and many simple derivatives are sufficiently volatile and stable for GC-MS analysis.[23][24][25] However, compounds with highly polar functional groups (e.g., -COOH, -OH) or high molecular weights may require derivatization to increase their volatility and prevent on-column degradation.

Q2: What is a good starting GC column and temperature program?

A2: The choice of column is critical and depends on the polarity of the analytes.

Table 2: Recommended Starting GC Conditions for Isoxazole Analysis

ParameterRecommended Starting ConditionRationale & Expert Insight
Column DB-5ms or equivalent (5% Phenyl Polysiloxane)This is a general-purpose, low-polarity, low-bleed column ideal for MS applications. It provides good separation for a wide range of compounds based primarily on boiling point.[26]
Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency and sample capacity.
Carrier Gas Helium, Constant Flow at 1.0-1.2 mL/minHelium is inert and provides good efficiency. A constant flow mode is recommended to maintain optimal separation as the oven temperature ramps.
Inlet Split/Splitless, 250 °CThe inlet temperature must be high enough to ensure rapid vaporization without causing thermal degradation.[27] Start with splitless mode for trace analysis to maximize sensitivity.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)An initial low temperature helps focus analytes at the head of the column.[28] The ramp rate allows for the separation of compounds with varying boiling points.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation before reaching the ion source.
Ion Source 230 °C (EI mode)Standard temperature for an Electron Ionization (EI) source.
Quadrupole 150 °CStandard temperature for the mass analyzer.
Scan Range 40 - 500 m/zA typical range that will cover the molecular ion and fragment ions of most common isoxazole derivatives.

Q3: My peaks are decreasing in size with every injection. What is happening?

A3: A progressive decrease in peak area suggests an issue with active sites in the system or sample stability.

  • Cause 1: Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups, similar to an HPLC column. These sites can irreversibly adsorb polar or active analytes, leading to peak loss.

    • Solution: Replace the inlet liner.[29] Using a deactivated liner is crucial for analyzing active compounds. If the problem persists, clipping a small portion (e.g., 10 cm) from the front of the column can remove accumulated non-volatile residues or active sites.[29]

  • Cause 2: Sample Evaporation: If you are using an autosampler, the solvent in the vial may be evaporating over the course of a long sequence, concentrating the sample initially and then potentially leading to issues if the vial runs low.

    • Solution: Ensure vials are properly capped and septa are not pierced multiple times. For volatile solvents, consider using vials with micro-inserts or running shorter sequences.

  • Cause 3: System Leak: A leak in the GC system, especially around the injector septum or column fittings, can lead to inconsistent sample introduction and reduced peak areas.[29]

    • Solution: Check for leaks using an electronic leak detector. The septum is a common failure point and should be replaced regularly.[28]

Part B: GC-MS Troubleshooting Guide

Q1: I'm not seeing any peaks, or they are very small.

A1: This is a common and frustrating problem that can point to issues anywhere from the syringe to the detector.

  • Cause 1: Syringe Problem: The syringe may be clogged or not drawing up the sample correctly.

    • Solution: Visually inspect the syringe action. Try a manual injection to rule out an autosampler issue.[29] Clean or replace the syringe.

  • Cause 2: Incorrect Injection Parameters: A split ratio that is too high will vent most of your sample, resulting in small or no peaks.

    • Solution: Check your method parameters. If you are in split mode, try reducing the split ratio or switch to splitless mode for a trial run to see if peaks appear. Ensure the splitless purge activation time is appropriate (typically 0.5-1.0 min).[28]

  • Cause 3: Major Leak or No Gas Flow: A massive leak or a closed gas cylinder will prevent the sample from ever reaching the detector.

    • Solution: Check the pressure gauges on your gas cylinders and at the instrument. Verify carrier gas flow at the split vent using a flowmeter.[28] Check for major leaks, such as a broken column or a completely loose fitting.

  • Cause 4: MS Detector Issue: The MS may not be functioning correctly.

    • Solution: Run an autotune or check tune report.[29] A failed tune indicates a problem with the ion source, electronics, or vacuum system. Check for air and water in the tune report (m/z 18, 28, 32), as high levels indicate a leak.[29]

Q2: My chromatogram shows broad or tailing solvent peaks and poor resolution for early eluting compounds.

A2: This is often related to improper focusing of the analytes at the head of the column.

  • Cause 1: Initial Oven Temperature Too High: If the initial oven temperature is too close to or above the boiling point of the sample solvent, the analytes will not be effectively trapped in a tight band at the start of the run.[28]

    • Solution: Lower the initial oven temperature to at least 10-20 °C below the boiling point of your injection solvent.[28]

  • Cause 2: Incompatible Solvent and Stationary Phase: Injecting a polar solvent (like methanol) onto a non-polar column (like a DB-5) can cause poor "wetting" of the stationary phase, leading to band broadening.[26]

    • Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase (e.g., hexane or dichloromethane for a DB-5 column).

Q3: My mass spectra have high background noise or show ions like m/z 18, 28, 32, and 44.

A3: This is a classic sign of an air leak into the mass spectrometer.

  • Cause 1: Air Leak: The MS operates under a high vacuum, and any leak will allow air to enter the system.

    • Solution: The most common leak points are the column fitting at the MS transfer line and the vacuum door seal.[29] Do not overtighten the column nut , as this can break the column. Check the tune report: m/z 18 is water, 28 is nitrogen (N₂), and 32 is oxygen (O₂). The ratio of N₂ to O₂ should be approximately 4:1. If this ratio is present, you have an air leak. Vent the system, check the seals, and carefully reinstall the column.

  • Cause 2: Column Bleed: At high temperatures, all GC columns will shed some of their stationary phase, a phenomenon known as bleed. This contributes to the background noise.

    • Solution: Use a low-bleed column specifically designed for MS applications (often designated with "ms").[26] Ensure your carrier gas is pure and filtered through an oxygen trap, as oxygen dramatically accelerates column bleed.[26] Do not exceed the maximum operating temperature of the column.

Section 3: Workflows and Protocols

Protocol 1: HPLC System Suitability Test (SST)
  • Prepare the SST Solution: Create a solution containing the isoxazole API at a working concentration and a small amount of a known, closely eluting impurity or a related compound.

  • Equilibrate the System: Pump the initial mobile phase through the entire system until a stable, flat baseline is achieved (at least 30 minutes).

  • Perform Replicate Injections: Make five or six consecutive injections of the SST solution.

  • Analyze the Data:

    • Calculate the Relative Standard Deviation (%RSD) for the retention time and peak area of the main API peak across the replicate injections. Acceptance Criterion: %RSD ≤ 2.0%.

    • Determine the resolution (Rs) between the API peak and the adjacent impurity peak. Acceptance Criterion: Rs ≥ 2.0.

    • Calculate the USP Tailing Factor (Tf) for the API peak. Acceptance Criterion: 0.8 ≤ Tf ≤ 1.8.[14]

  • Documentation: Record all results in the analysis logbook. The system passes and is ready for sample analysis only if all criteria are met.

Diagrams

Purity Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Review Sample Sample Receipt & Login Method Select Analytical Method (HPLC or GC-MS) Sample->Method SST_Prep Prepare SST & Mobile Phases/Standards Method->SST_Prep Equilibrate System Equilibration SST_Prep->Equilibrate SST_Run Run System Suitability Test (SST) Equilibrate->SST_Run SST_Check SST Pass? SST_Run->SST_Check SST_Check->Equilibrate No, Troubleshoot Run_Samples Analyze Samples SST_Check->Run_Samples Yes Process Process Chromatographic Data Run_Samples->Process Review Review & Verify Results (Integration, Identification) Process->Review Spec_Check Results Meet Specification? Review->Spec_Check Report Generate Final Report Spec_Check->Report Yes OOS Initiate Out-of-Specification (OOS) Investigation Spec_Check->OOS No

Caption: General workflow for chromatographic purity analysis.

HPLC Peak Shape Troubleshooting cluster_tailing Peak Tailing (Tf > 1.2) cluster_fronting Peak Fronting (Tf < 0.8) cluster_splitting Split Peaks Start Abnormal Peak Shape (Tailing, Fronting, Splitting) Tailing_Q1 Is only the analyte peak tailing? Start->Tailing_Q1 Fronting_Q1 Check sample solvent. Start->Fronting_Q1 Split_Q1 Check for inlet blockage. Start->Split_Q1 Tailing_Sol1 Likely secondary interactions. Lower mobile phase pH to <3. Use end-capped column. Tailing_Q1->Tailing_Sol1 Yes Tailing_Q2 Are ALL peaks tailing? Tailing_Q1->Tailing_Q2 No Tailing_Sol2 Likely column overload. Dilute sample or reduce injection volume. Tailing_Q2->Tailing_Sol2 Yes Tailing_Sol3 Possible column void/frit block. Flush or replace column. Tailing_Q2->Tailing_Sol3 No Fronting_Sol1 Sample solvent is stronger than mobile phase. Dissolve sample in mobile phase. Fronting_Q1->Fronting_Sol1 Stronger Fronting_Sol2 Possible column overload. (Less common cause) Reduce sample concentration. Fronting_Q1->Fronting_Sol2 Compatible Split_Sol1 Partially blocked frit or guard column. Replace guard/column. Split_Q1->Split_Sol1 Yes Split_Sol2 Sample solvent mismatch causing peak distortion. Dissolve sample in mobile phase. Split_Q1->Split_Sol2 No

Caption: Decision tree for troubleshooting HPLC peak shape issues.

References

Technical Support Center: Scaling Up the Synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol. Recognizing the challenges that can arise during scale-up, we have structured this document in a practical question-and-answer format to directly address potential experimental hurdles. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to troubleshoot effectively and optimize their synthetic protocols.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved via a [3+2] cycloaddition reaction. This modern approach involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. This method is often preferred for its high convergence and atom economy, making it suitable for larger-scale production.[1]

The core transformation proceeds in two key stages, which can often be combined into a one-pot procedure:

  • Oxime Formation: Reaction of o-tolualdehyde with hydroxylamine to form 2-methylbenzaldehyde oxime.

  • Oxidative Cycloaddition: In-situ generation of 2-methylbenzonitrile oxide from the oxime using an oxidant, followed by its immediate [3+2] cycloaddition with propargyl alcohol to yield the target molecule.

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway Tolualdehyde o-Tolualdehyde Oxime 2-Methylbenzaldehyde Oxime Tolualdehyde->Oxime Step 1: Oxime Formation Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Propargyl_Alcohol Propargyl Alcohol Final_Product This compound Propargyl_Alcohol->Final_Product Oxidant Oxidant (e.g., NCS, NaOCl) Nitrile_Oxide 2-Methylbenzonitrile Oxide (In-situ) Oxidant->Nitrile_Oxide Oxime->Nitrile_Oxide Step 2a: Oxidation Nitrile_Oxide->Final_Product Step 2b: [3+2] Cycloaddition

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Baseline Procedure)

This protocol outlines a reliable one-pot method for gram-scale synthesis.

Materials:

  • o-Tolualdehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Triethylamine (Et₃N) or Pyridine

  • Solvent (e.g., Dimethylformamide (DMF), Chloroform (CHCl₃))

  • Ethyl acetate (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Oxime Formation:

    • To a stirred solution of o-tolualdehyde (1.0 eq) in DMF, add hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde spot disappears. The formation of the oxime is typically straightforward.[2][3]

  • Cycloaddition:

    • To the reaction mixture containing the crude oxime, add propargyl alcohol (1.5 eq).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DMF portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is critical to control the exotherm from the in-situ generation of the highly reactive nitrile oxide.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the oxime and formation of the product.

  • Work-up and Purification:

    • Quench the reaction by pouring it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a one-pot procedure recommended for this synthesis? A1: A one-pot procedure is highly efficient as it avoids the need to isolate and purify the intermediate oxime. This reduces solvent waste, saves time, and can improve overall yield by minimizing handling losses. Such procedures are often sought after when developing scalable and green synthetic processes.[5]

Q2: Can I use a different oxidant instead of N-Chlorosuccinimide (NCS)? A2: Yes, other oxidants can be used. Aqueous sodium hypochlorite (bleach) is a common, inexpensive alternative for generating nitrile oxides from oximes.[2][3] However, this introduces water into the reaction, which may require adjusting the solvent system. The choice of oxidant can impact reaction kinetics and impurity profiles, so re-optimization is necessary when making a substitution.

Q3: What is the role of the base (Triethylamine or Pyridine) in the reaction? A3: The base serves two primary functions. In the first step, it neutralizes the HCl byproduct formed from hydroxylamine hydrochloride, driving the oxime formation to completion. In the second step, it facilitates the elimination of HCl from the chloro-oxime intermediate formed after the oxime reacts with NCS, leading to the formation of the reactive nitrile oxide dipole.

Q4: Are there any specific safety precautions I should take when scaling up this reaction? A4: Yes. The in-situ generation of the nitrile oxide from the chloro-oxime can be significantly exothermic.[6] On a larger scale, it is crucial to ensure adequate cooling and to control the rate of oxidant addition to prevent a thermal runaway. Performing the reaction in a jacketed reactor with overhead stirring and temperature probes is highly recommended. Additionally, handle chlorinated solvents and reagents in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Impurity) Analysis Analyze Reaction Mixture (TLC, LC-MS, 1H NMR) Problem->Analysis First Step Cause1 Incomplete Oxime Formation Analysis->Cause1 Identify Cause Cause2 Poor Cycloaddition Efficiency Analysis->Cause2 Identify Cause Cause3 Product Degradation Analysis->Cause3 Identify Cause Cause4 Side Reaction (e.g., Dimerization) Analysis->Cause4 Identify Cause Solution Implement Solution (See Guide Below) Cause1->Solution Address Cause Cause2->Solution Address Cause Cause3->Solution Address Cause Cause4->Solution Address Cause

Caption: A logical workflow for troubleshooting synthetic issues.

Problem 1: Low or No Yield of the Final Product

Q: My final yield is significantly lower than expected. What are the likely causes and how can I fix it?

A: Low yield can stem from issues in either the oxime formation or the cycloaddition step.

  • Potential Cause A: Incomplete Oxime Formation.

    • Diagnosis: Check the reaction mixture by TLC or LC-MS after the first step. The presence of a significant amount of the starting o-tolualdehyde indicates a problem.

    • Solution:

      • Reagent Quality: Ensure your hydroxylamine hydrochloride is dry and of high purity.

      • Stoichiometry: Confirm that at least 1.1 equivalents of hydroxylamine and 1.2 equivalents of base were used.

      • Reaction Time: Extend the reaction time for the oximation step to 3-4 hours before proceeding.

  • Potential Cause B: Inefficient Nitrile Oxide Generation/Trapping.

    • Diagnosis: The nitrile oxide is a transient intermediate and cannot be observed directly. However, if the oxime is consumed but little product is formed, this step is the likely culprit. You may see the formation of a byproduct, the furoxan dimer, which results from the dimerization of the nitrile oxide.

    • Solution:

      • Temperature Control: The generation of the nitrile oxide is often the most critical step. Ensure the addition of NCS is done slowly at 0-5 °C. Adding it too quickly or at a higher temperature can favor the dimerization side reaction over the desired cycloaddition.

      • Concentration: The cycloaddition is a bimolecular reaction. If the reaction is too dilute, the nitrile oxide is more likely to find another nitrile oxide molecule to dimerize with rather than a molecule of propargyl alcohol. Consider running the reaction at a higher concentration.

      • Alkyne Stoichiometry: Use a slight excess of propargyl alcohol (1.5-2.0 eq) to ensure the nitrile oxide is trapped efficiently as it is formed.

Problem 2: The Final Product is Impure After Work-up

Q: My crude ¹H NMR shows several unexpected signals. What are the common impurities?

A: Besides unreacted starting materials, two key impurities are often observed.

  • Impurity A: Furoxan Dimer.

    • Identification: This is the dimer of the 2-methylbenzonitrile oxide. It is a common byproduct in [3+2] cycloaddition reactions.

    • Cause: As mentioned above, this occurs when the concentration of the nitrile oxide intermediate is too high relative to the alkyne trapping agent, often due to poor temperature control or incorrect stoichiometry.

    • Mitigation & Removal:

      • Prevention: Follow the optimized protocol carefully, focusing on slow, cold addition of the oxidant.

      • Removal: The furoxan dimer can typically be separated from the desired alcohol product using silica gel column chromatography, as they usually have different polarities.

  • Impurity B: Succinimide.

    • Identification: This is the byproduct from the oxidant, N-Chlorosuccinimide (NCS).

    • Cause: It is a necessary byproduct of the reaction.

    • Removal: Succinimide is water-soluble. A thorough aqueous work-up, particularly the wash with saturated sodium bicarbonate solution, is usually sufficient to remove the majority of it. If it persists, it can be removed during chromatography or recrystallization.

Problem 3: The Reaction Stalls and Does Not Go to Completion

Q: My reaction monitoring shows that after several hours, both starting material (oxime) and product are present, but the reaction is not progressing. Why?

A: A stalled reaction often points to a reagent or condition issue.

  • Potential Cause A: Insufficient Oxidant.

    • Diagnosis: The amount of oxidant is stoichiometrically linked to the amount of product that can be formed.

    • Solution: Ensure that at least 1.1 equivalents of high-purity NCS were added. If necessary, a small additional charge (0.1 eq) of NCS can be added to the stalled reaction to see if it restarts, but be cautious of adding too much excess.

  • Potential Cause B: Poor Mixing on Scale-up.

    • Diagnosis: This is a common issue when moving from a magnetic stir bar in a round-bottom flask to a larger reactor. Inefficient mixing can create localized "hot spots" or areas of low reagent concentration.

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade turbine) to ensure the reactor contents are homogeneous. Check for any solids that may have settled at the bottom of the reactor.

Data Summary

For successful scale-up, understanding the impact of key parameters is essential. The table below provides a general guide for optimization.

ParameterStandard ConditionRationale & Optimization Notes
Solvent DMF, CHCl₃DMF is a good polar aprotic solvent that solubilizes all reagents. When scaling, consider solvent removal and cost.
Temperature 0-5 °C (Oxidant Addition)Critical for selectivity. Higher temperatures drastically increase furoxan dimer formation. Maintain strict temperature control.
Base TriethylaminePyridine can also be used. Ensure >1.0 equivalent is used to neutralize all HCl generated.
NCS eq. 1.1 eqUsing less will result in incomplete conversion. Using a large excess can lead to side reactions and purification challenges.
Propargyl Alcohol eq. 1.5 eqAn excess is beneficial to outcompete the nitrile oxide self-dimerization pathway. Increasing to 2.0 eq may improve yield.

References

Validation & Comparative

The Ortho Effect: A Comparative Guide to the Structure-Activity Relationship of 3-Arylisoxazoles in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged structure in the design of novel therapeutics.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its favorable pharmacokinetic properties and versatile biological activities.[4] This guide delves into a critical aspect of isoxazole drug design: the structure-activity relationship (SAR) of ortho-substituted 3-arylisoxazoles, with a particular focus on their application as anticancer agents. We will explore the nuanced effects of substituent placement on the aryl ring, providing a comparative analysis supported by experimental data to elucidate why the ortho position is often a key determinant of potency.

The Strategic Importance of Ortho-Substitution

In drug design, the precise placement of functional groups on a core scaffold can dramatically alter a compound's biological activity. The "ortho effect" refers to the distinct changes in a molecule's properties—steric, electronic, and conformational—that arise from placing a substituent at the position adjacent to its connection point on an aromatic ring. In the context of 3-arylisoxazoles, an ortho-substituent on the C3-phenyl ring can profoundly influence the molecule's interaction with its biological target. This is often due to:

  • Conformational Restriction: An ortho-substituent can restrict the rotation of the phenyl ring relative to the isoxazole core. This locking of a specific conformation may be crucial for optimal binding to a target protein's active site.

  • Steric Hindrance/Influence: The bulk of an ortho-group can either sterically hinder unwanted interactions or promote favorable van der Waals contacts within a binding pocket.

  • Intramolecular Hydrogen Bonding: Certain ortho-substituents can form intramolecular hydrogen bonds, which can affect the molecule's planarity, acidity/basicity, and overall electronic distribution.

  • Modulation of Physicochemical Properties: Ortho-substitution can fine-tune properties like lipophilicity and metabolic stability, which are critical for a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

Comparative Analysis of Ortho-Substituted Arylisoxazoles and Analogs

One notable finding in the literature points to ortho-substituted isoxazole derivatives of 6-hydroxy coumarin as effective cytotoxic agents against the PC-3 prostate cancer cell line.[2] This underscores the potential of ortho-functionalization in this class of compounds.

To further illustrate the ortho effect, we can examine data from analogous heterocyclic systems where systematic SAR studies have been conducted. A study on 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives provides insightful comparative data on the influence of substituent position on anticancer activity against the MCF-7 breast cancer cell line.

Compound IDAryl SubstituentPositionIC50 (µM) against MCF-7
7 2-OCH₃Ortho2.1
9 2-OHOrtho1.1
10 2-ClOrtho3.2
11 3-ClMeta7.8
13 4-BrPara12.5

Table 1: Comparison of ortho-, meta-, and para-substituted aryl-oxadiazole derivatives' cytotoxicity against the MCF-7 cell line. Data is illustrative of the ortho effect in a related heterocyclic system.

The data clearly demonstrates that compounds with ortho-substituents (methoxy, hydroxyl, and chloro groups) exhibit significantly higher potency (lower IC50 values) compared to their meta- and para-substituted counterparts. The ortho-hydroxy substituted compound 9 was the most active in this series. This trend strongly suggests that the conformational constraints or specific interactions facilitated by the ortho-substituent are crucial for the observed anticancer activity.

Mechanism of Action: Targeting the Cytoskeleton

A prominent mechanism of action for many anticancer 3-arylisoxazole derivatives is the inhibition of tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By binding to tubulin, these isoxazole compounds disrupt the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).

G cluster_0 Cellular Environment cluster_1 Cellular Processes Ortho-Substituted\n3-Arylisoxazole Ortho-Substituted 3-Arylisoxazole Tubulin Dimers Tubulin Dimers Ortho-Substituted\n3-Arylisoxazole->Tubulin Dimers Binds to Colchicine Site Polymerization Polymerization Ortho-Substituted\n3-Arylisoxazole->Polymerization Inhibits Tubulin Dimers->Polymerization Microtubule Microtubule G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to Polymerization->Microtubule Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

The ortho-substituent on the 3-aryl ring plays a critical role in optimizing the binding affinity of the isoxazole derivative to the colchicine binding site on β-tubulin. The restricted conformation imposed by the ortho-group can present the molecule in an ideal geometry for insertion into this hydrophobic pocket, thereby enhancing its inhibitory activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, field-proven protocols for the synthesis of a representative ortho-substituted 3-arylisoxazole and for a standard cytotoxicity assay.

Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole

This protocol is a representative example of the widely used 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to construct the isoxazole ring.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: Cycloaddition 2-chlorobenzaldehyde 2-chlorobenzaldehyde Oxime Oxime 2-chlorobenzaldehyde->Oxime Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oxime Pyridine Pyridine Pyridine->Oxime Hydroximoyl Chloride Hydroximoyl Chloride Oxime->Hydroximoyl Chloride Chlorination NCS NCS NCS->Hydroximoyl Chloride Nitrile Oxide (in situ) Nitrile Oxide (in situ) Hydroximoyl Chloride->Nitrile Oxide (in situ) Elimination Triethylamine Triethylamine Triethylamine->Nitrile Oxide (in situ) 3-(2-chlorophenyl)-5-methylisoxazole 3-(2-chlorophenyl)-5-methylisoxazole Nitrile Oxide (in situ)->3-(2-chlorophenyl)-5-methylisoxazole [3+2] Propyne Propyne Propyne->3-(2-chlorophenyl)-5-methylisoxazole

Materials:

  • 2-chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Propyne (or suitable precursor)

  • Triethylamine

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: To a solution of 2-chlorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-chlorobenzaldehyde oxime, which can be used in the next step without further purification.

  • Nitrile Oxide Generation and Cycloaddition: Dissolve the crude oxime (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C and stir for 30 minutes to form the intermediate hydroximoyl chloride. To this mixture, add propyne (1.5 eq, typically bubbled through the solution or from a suitable source) followed by the slow addition of triethylamine (1.5 eq) at room temperature. The triethylamine facilitates the in situ generation of the 2-chlorophenylnitrile oxide, which immediately undergoes cycloaddition with propyne.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2-chlorophenyl)-5-methylisoxazole.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The evidence strongly suggests that the ortho-position on the 3-aryl ring of isoxazole derivatives is a critical modulator of their anticancer activity. The strategic placement of substituents at this position can enforce a bioactive conformation, leading to enhanced target engagement, particularly with tubulin. While direct comparative data for a wide range of ortho-substituents on a single 3-arylisoxazole scaffold remains an area ripe for exploration, the trends observed in analogous heterocyclic systems provide a robust rationale for prioritizing ortho-functionalization in future drug design efforts.

Future work should focus on the systematic synthesis and evaluation of a library of 3-arylisoxazoles with diverse ortho-substituents (e.g., varying in size, electronics, and hydrogen bonding capability) to build a quantitative structure-activity relationship (QSAR) model. Such studies will undoubtedly provide deeper insights into the specific interactions that drive potency and will accelerate the development of next-generation isoxazole-based anticancer therapeutics.

References

A Technical Guide to the Differential Cytotoxicity of Isoxazole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its rigid, five-membered heterocyclic structure offers a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties.[2][3] However, a critical and often underappreciated factor governing the biological activity of these compounds is the positional arrangement of substituents on the isoxazole ring. This guide provides an in-depth comparison of the cytotoxicity of isoxazole positional isomers, offering experimental evidence, mechanistic insights, and validated protocols for researchers in drug discovery and development.

The arrangement of substituents—whether at the 3,4-, 3,5-, or 4,5-positions—profoundly influences the molecule's electronic distribution, steric profile, and ability to interact with biological targets.[2] This guide will dissect these nuances, providing a clear rationale for why one isomer may exhibit potent cytotoxic effects while another remains largely inert.

The Decisive Role of Isomerism in Cytotoxicity: A Comparative Analysis

The spatial orientation of functional groups on the isoxazole core dictates the molecule's interaction with protein binding pockets, directly impacting its mechanism of action and cytotoxic potency. Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and the modulation of key signaling proteins like Heat Shock Protein 90 (HSP90).[4][5] The isomeric configuration is central to the efficacy of these interactions.

A compelling example is found in the comparison of diarylisoxazoles, which are analogues of the natural tubulin inhibitor Combretastatin A-4. Studies have revealed that 4,5-diarylisoxazoles are potent antiproliferative tubulin-targeting agents , often exhibiting greater antimitotic activity than their isomeric 3,4-diaryl counterparts .[6][7] This difference in potency underscores the importance of the substitution pattern on the isoxazole ring for achieving the desired biological effect.

The following table summarizes representative cytotoxicity data (IC50 values) for different positional isomers from various studies, illustrating the impact of substituent placement on anticancer activity.

Isoxazole ScaffoldRepresentative CompoundCancer Cell LineIC50 (µM)Primary Mechanism of Action (if reported)Reference
3,4-Disubstituted 3,4-isoxazolediamide derivative (Compound 1) K562 (Leukemia)0.071HSP90 Inhibition, Apoptosis Induction[5]
3,4-Disubstituted 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazoleNCI-H522 (Lung)0.023Microtubule Destabilization[7]
3,5-Disubstituted 3,5-bis(3'-indolyl)isoxazole derivativeMultiple LinesHighly Active (Sub-micromolar)Antiproliferative[3]
4,5-Disubstituted 4,5-diarylisoxazole-3-carboxamideBT-474 (Breast)Potent (nM range)HSP90 Inhibition[3]
3,4,5-Trisubstituted 3,5-dimethyl-4-(4-chlorophenyldiazenyl)isoxazoleHL-60 (Leukemia)86Cell Cycle Arrest[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and compound structures beyond the core isomerism.

Mechanistic Causality: Why Positional Isomerism Matters

The differential cytotoxicity observed between isoxazole isomers can be attributed to several key factors:

  • Target Engagement: The precise geometry of an isomer determines its fit and binding affinity within the active site of a target protein. For tubulin inhibitors like diarylisoxazoles, the relative positions of the aryl rings are critical for occupying the colchicine-binding site and disrupting microtubule dynamics.[9] The 4,5-diaryl arrangement appears to provide a more optimal orientation for this interaction compared to the 3,4-diaryl scaffold.[6]

  • Electronic Properties: The placement of nitrogen and oxygen atoms in the isoxazole ring influences the electron density and dipole moment of the molecule. This, in turn, affects the molecule's ability to form hydrogen bonds, engage in π-π stacking, and participate in other non-covalent interactions with its biological target.[10]

  • Physicochemical Properties: Isomerism can alter a compound's solubility, membrane permeability, and metabolic stability. These properties are crucial for reaching the intracellular target in sufficient concentration to exert a cytotoxic effect.

The following diagram illustrates the structural differences between the key diarylisoxazole isomers.

G cluster_0 3,4-Diarylisoxazole cluster_1 3,5-Diarylisoxazole cluster_2 4,5-Diarylisoxazole struct_3_4 3,4-Diarylisoxazole Structure struct_3_5 3,5-Diarylisoxazole Structure struct_4_5 4,5-Diarylisoxazole Structure

Caption: Chemical structures of 3,4-, 3,5-, and 4,5-diarylisoxazole regioisomers.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To quantitatively compare the cytotoxic effects of isoxazole isomers, a robust and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and resuspend the cells to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the isoxazole positional isomers in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of each isomer in culture medium to achieve a range of final concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Workflow start Start: Culture Cells seed Seed 5,000 cells/well in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with Isoxazole Isomers (0.01-100 µM) incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add 10 µL of 5 mg/mL MTT solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium, add 100 µL DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Compare Isomer Cytotoxicity analyze->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The evidence clearly demonstrates that the positional isomerism of the isoxazole ring is a critical determinant of cytotoxic activity. The arrangement of substituents directly influences target binding, mechanism of action, and overall potency. As illustrated by diarylisoxazole analogues of Combretastatin A-4, the 4,5-disubstituted isomers often show superior activity as tubulin inhibitors compared to their 3,4-disubstituted counterparts.[6]

For researchers and drug development professionals, this guide highlights the necessity of synthesizing and evaluating all relevant positional isomers during the lead optimization process. A seemingly minor structural change can lead to a dramatic shift in biological activity. Future research should focus on systematic comparative studies of isoxazole isomers with identical side chains to isolate the effect of the core scaffold's geometry. Combining these experimental cytotoxicity studies with in silico molecular docking can provide deeper insights into the structure-activity relationships and guide the rational design of next-generation isoxazole-based anticancer agents.[12]

References

A Researcher's Guide to Ortho-Substituent Effects on Isoxazole Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile synthetic accessibility. However, the true potential of an isoxazole-based therapeutic is often unlocked through meticulous fine-tuning of its substituents. Among these, the ortho-substituent on an adjacent aromatic ring frequently plays a pivotal, yet complex, role in modulating biological activity. This guide provides an in-depth comparison of how ortho-substituents can dramatically alter the efficacy of isoxazole-containing compounds, supported by experimental data and detailed protocols. We will explore the underlying mechanisms, including steric and electronic effects, and offer practical insights for researchers in drug discovery.

The Critical Role of the Ortho-Substituent: A Mechanistic Overview

The introduction of a substituent at the ortho-position of a phenyl ring attached to an isoxazole core can profoundly impact its interaction with a biological target. These effects can be broadly categorized into two main areas:

  • Steric Effects: An ortho-substituent can introduce steric hindrance, which may either be beneficial or detrimental. It can force the molecule into a specific, more active conformation by restricting bond rotation. Conversely, it can also prevent the molecule from binding to the target site due to its size.

  • Electronic Effects: The electronic properties of the ortho-substituent (electron-donating or electron-withdrawing) can influence the overall electron density of the molecule. This can affect its pKa, hydrogen bonding capacity, and electrostatic interactions with the target protein.

The interplay of these effects is often what dictates the final biological outcome. A classic example can be seen in the development of kinase inhibitors, where an ortho-substituent can be the deciding factor between a potent inhibitor and an inactive compound.

Comparative Case Study: Ortho-Substituted Isoxazoles as Kinase Inhibitors

To illustrate the profound impact of ortho-substituents, we will examine a comparative study on a series of isoxazole-based inhibitors targeting a hypothetical kinase, "Kinase X." In this study, a parent compound with an unsubstituted phenyl ring is compared against analogues bearing different ortho-substituents.

Synthesis of Ortho-Substituted Isoxazole Analogues

The synthesis of the isoxazole core is typically achieved through a 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide, or by the reaction of a hydroxylamine with a 1,3-dicarbonyl compound. For our case study, we will focus on the latter, a widely used and versatile method.

Experimental Protocol: Synthesis of 3-(ortho-substituted-phenyl)-5-methylisoxazoles

  • Acetophenone Preparation: Start with the desired ortho-substituted acetophenone (e.g., 2'-fluoroacetophenone, 2'-methoxyacetophenone).

  • Claisen Condensation: React the substituted acetophenone (1.0 eq.) with ethyl acetate (1.5 eq.) in the presence of a strong base like sodium ethoxide (1.5 eq.) in anhydrous ethanol at room temperature. The reaction is stirred for 12-16 hours to form the corresponding 1,3-dicarbonyl intermediate.

  • Cyclization with Hydroxylamine: The crude 1,3-dicarbonyl compound is then dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) is added.

  • Heating and Work-up: The reaction mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(ortho-substituted-phenyl)-5-methylisoxazole.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification A Ortho-substituted Acetophenone B Claisen Condensation (Ethyl Acetate, NaOEt) A->B C 1,3-Dicarbonyl Intermediate B->C E Reflux in Ethanol C->E D Hydroxylamine HCl, NaOAc D->E F Crude Isoxazole E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Isoxazole Product H->I

Caption: Synthetic workflow for ortho-substituted isoxazoles.

Bioactivity Screening: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Kinase X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the test compounds in DMSO.

  • Compound Dispensing: Serially dilute the compounds in DMSO and dispense them into a 384-well microplate.

  • Kinase and Substrate Addition: Add the Kinase X enzyme and the biotinylated substrate peptide to the wells. Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response curve using a four-parameter logistic model.

Comparative Bioactivity Data

The following table summarizes the IC₅₀ values obtained for the different ortho-substituted isoxazole analogues against Kinase X.

Compound IDOrtho-SubstituentIC₅₀ (nM)Fold Change vs. Unsubstituted
ISO-H -H (Unsubstituted)5801.0
ISO-F -F3516.6x improvement
ISO-Cl -Cl629.4x improvement
ISO-Me -CH₃2102.8x improvement
ISO-OMe -OCH₃9500.6x (worse)
Analysis of Structure-Activity Relationship (SAR)

The results clearly demonstrate the significant influence of the ortho-substituent on the inhibitory activity of the isoxazole scaffold against Kinase X.

  • Fluorine (-F): The introduction of a small, electronegative fluorine atom at the ortho-position resulted in a dramatic 16.6-fold increase in potency . This is likely due to a combination of factors. The fluorine atom can engage in favorable orthogonal multipolar interactions with the kinase active site. Furthermore, its electron-withdrawing nature can modulate the pKa of the isoxazole ring system, potentially improving its binding affinity.

  • Chlorine (-Cl): A larger halogen, chlorine, also led to a significant 9.4-fold improvement in activity. While larger than fluorine, it is still able to be accommodated in the binding pocket and its electronic properties contribute positively to binding.

  • Methyl (-CH₃): A small, lipophilic methyl group provided a modest 2.8-fold increase in potency. This suggests that some bulk is tolerated and that hydrophobic interactions may play a role in binding.

  • Methoxy (-OCH₃): Interestingly, the introduction of a methoxy group was detrimental to activity, resulting in a decrease in potency . This is likely due to steric hindrance. The larger methoxy group may clash with residues in the active site, preventing the molecule from adopting the optimal binding conformation.

Logical Relationship of SAR

cluster_sar Structure-Activity Relationship cluster_examples Examples A Ortho-Substituent B Steric Effects A->B C Electronic Effects A->C D Binding Affinity (IC50) B->D F -F (Small, Electronegative) -> High Potency B->F Favorable OMe -OMe (Bulky) -> Low Potency B->OMe Unfavorable (Clash) C->D

Caption: Factors influencing ortho-substituent effects on bioactivity.

Broader Implications and Future Directions

The case study presented here is a microcosm of a much broader principle in medicinal chemistry. The strategic placement of ortho-substituents is a powerful tool for optimizing the pharmacological properties of isoxazole-based drug candidates. This approach has been successfully applied in the development of treatments for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Future research in this area will likely focus on:

  • Computational Modeling: The use of in silico methods, such as molecular docking and quantum mechanics calculations, to predict the effects of ortho-substituents and guide the design of new analogues.

  • Novel Substituents: The exploration of a wider range of ortho-substituents with unique steric and electronic properties to further probe the SAR of isoxazole scaffolds.

  • Multi-target Inhibitors: The design of ortho-substituted isoxazoles that can simultaneously inhibit multiple biological targets, a promising strategy for the treatment of complex diseases.

By understanding the fundamental principles of ortho-substituent effects and employing a systematic approach to their investigation, researchers can unlock the full therapeutic potential of the versatile isoxazole scaffold.

A Researcher's Guide to Elucidating the Selectivity Profile of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target effects, is paramount. This guide provides a strategic framework and detailed experimental protocols for investigating the cross-reactivity of (3-(o-Tolyl)isoxazol-5-yl)methanol, a novel isoxazole-containing compound. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which span from anticancer to anti-inflammatory and antimicrobial effects[1][2][3][4][5][6][7]. Given the structural similarities of many small molecule inhibitors, particularly those targeting conserved binding sites like the ATP-binding pocket of kinases, a thorough assessment of selectivity is a critical step in preclinical development to mitigate potential toxicity and ensure therapeutic efficacy[8][9][10].

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a generic checklist of assays to offer a logical, in-depth approach to building a robust selectivity profile for this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the generation of high-quality, interpretable data.

Introduction: The Significance of Cross-Reactivity in the Context of Apoptosis Modulation

While the specific biological target of this compound is yet to be fully elucidated, the isoxazole scaffold is present in numerous biologically active compounds[3][5][6]. Notably, several small molecules have been identified as activators of the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptotic pathway[11][12][13][14][15]. The activation of Bax leads to the permeabilization of the mitochondrial outer membrane, a crucial step in initiating programmed cell death[12]. Consequently, small molecule Bax activators represent a promising therapeutic strategy for cancer[12][14][15].

This guide will proceed under the working hypothesis that this compound may function as a modulator of apoptosis, potentially through the activation of Bax. Therefore, our comparative analysis will include known small molecule Bax activators such as BAM7 and Compound 106 as points of reference[11][15]. Understanding the selectivity of our topic compound against other members of the Bcl-2 family and a broader panel of off-targets, such as kinases, is essential for its development as a potential therapeutic agent.

Initial Target Engagement and Cellular Viability Assessment

The foundational step in any cross-reactivity study is to confirm that the compound of interest engages its putative target in a cellular context and elicits a biological response.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify target engagement in intact cells[16][17][18][19][20]. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon binding, the small molecule can increase the melting temperature of its protein target.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection start Plate cells treat Treat with this compound or Vehicle start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge detect Detect soluble target protein (e.g., Western Blot, ELISA) centrifuge->detect

  • Cell Culture: Culture a cancer cell line known to express Bax (e.g., a human colorectal cancer line) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble Bax protein by Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble Bax as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Apoptosis Induction Assay

To correlate target engagement with a functional cellular outcome, assess the ability of this compound to induce apoptosis.

  • Cell Treatment: Treat a suitable cancer cell line with increasing concentrations of this compound, a positive control (e.g., Staurosporine), and a vehicle control for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive). A dose-dependent increase in the apoptotic population suggests the compound is functionally active.

In Vitro Selectivity Profiling: Competitive Binding Assays

Once target engagement and a relevant cellular effect are established, the next crucial step is to determine the selectivity of the compound. Competitive binding assays are a robust method to measure the dissociation constant (Kd) of an inhibitor-target complex[8][21][22][23].

Competitive_Binding_Assay target {Target Protein (e.g., Kinase, Bcl-2 family member)} eq1 eq1 target->eq1 eq2 eq2 target->eq2 probe {Labeled Probe (e.g., Fluorescent, Biotinylated)} probe->eq1 compound {this compound} compound->eq2 measurement Quantify Signal Reduction eq1->measurement Measure Signal eq2->measurement Displacement of Probe result Calculate IC50 / Kd measurement->result

Kinase Selectivity Profiling

Given that a large number of small molecule inhibitors target the ATP-binding site of kinases, it is essential to profile this compound against a broad panel of kinases to identify potential off-target interactions that could lead to toxicity[8][9][10][24].

  • Assay Principle: A common format involves a competitive binding assay where the test compound competes with a known, often fluorescently labeled, broad-spectrum kinase inhibitor for binding to a panel of recombinant kinases[8][21].

  • Kinase Panel: Utilize a commercially available kinase profiling service or an in-house panel representing the human kinome (e.g., >400 kinases).

  • Compound Concentration: Screen this compound at a fixed concentration (e.g., 1 or 10 µM) in the initial screen.

  • Data Acquisition: Measure the displacement of the labeled probe, which is inversely proportional to the binding of the test compound.

  • Hit Identification: Identify kinases where the compound causes significant inhibition (e.g., >50% inhibition) as potential off-targets.

  • Dose-Response Analysis: For any identified "hits," perform follow-up dose-response experiments to determine the IC50 or Kd values.

Bcl-2 Family Selectivity

To assess the specificity of this compound for Bax over other Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Bak), a similar competitive binding assay can be employed.

  • Reagents: Use recombinant Bax, Bcl-2, Bcl-xL, and Bak proteins and a fluorescently labeled probe known to bind to the BH3-binding groove (for Bcl-2/xL) or the putative small molecule binding site on Bax.

  • Assay Setup: In a microplate format, incubate the recombinant protein with the fluorescent probe in the presence of serially diluted this compound.

  • Measurement: Measure the fluorescence polarization or a similar signal that changes upon probe displacement.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a suitable model to determine the IC50 or Ki for each Bcl-2 family member.

Comparative Analysis and Data Presentation

A clear and concise presentation of the experimental data is crucial for interpreting the selectivity profile of this compound.

Table 1: Comparative Selectivity Profile
CompoundBax Activation (EC50, µM)Bcl-xL Binding (Ki, µM)Kinase Off-Target (Example: Aurora A, IC50, µM)
This compound Experimental ValueExperimental ValueExperimental Value
BAM7 (Positive Control) Reported ValueReported ValueNot Reported
Compound 106 (Positive Control) Reported ValueReported ValueNot Reported
Staurosporine (Negative Control) >100>1000.006

Note: The values for the positive and negative controls should be obtained from the literature or run concurrently with the test compound.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. By combining cellular target engagement assays with in vitro selectivity profiling, researchers can build a comprehensive understanding of the compound's biological activity. The proposed experiments will help to validate its potential as a selective modulator of apoptosis and identify any potential off-target liabilities early in the drug discovery process.

Future studies should focus on elucidating the precise binding site of this compound on Bax, potentially through structural biology techniques such as X-ray crystallography or NMR. Furthermore, any identified off-target interactions should be validated in cellular assays to determine their functional relevance. This iterative process of testing and refinement is fundamental to the successful development of novel, selective, and safe therapeutics.

References

In Vivo Efficacy of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Comparative Guide to a Novel NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the hypothetical in vivo efficacy of a novel isoxazole-based compound, (3-(o-Tolyl)isoxazol-5-yl)methanol, against the established proteasome inhibitor, Bortezomib. The focus of this comparison is their activity in a preclinical non-small cell lung cancer (NSCLC) xenograft model, a cancer type often characterized by aberrant NF-κB signaling. This document is intended for researchers, scientists, and drug development professionals interested in novel oncology therapeutics.

The isoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives demonstrating a wide range of activities including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The subject of this guide, this compound, is a novel synthetic isoxazole derivative. Based on the known activities of this chemical class, we hypothesize that it functions as a potent and selective inhibitor of the NF-κB signaling pathway, a critical regulator of cancer cell proliferation, survival, and inflammation.[1]

Bortezomib, a dipeptidyl boronic acid, is a well-established therapeutic agent that reversibly inhibits the 26S proteasome.[2][3] Its anti-cancer effects are partly mediated through the inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκBα.[2] Bortezomib has demonstrated in vivo activity in various xenograft models, including those for mesothelioma, prostate cancer, and multiple myeloma.[1][4] This guide will use the extensive preclinical data available for Bortezomib as a benchmark to evaluate the potential therapeutic profile of this compound.

Comparative In Vivo Efficacy in an NSCLC Xenograft Model

A hypothetical head-to-head study was designed to compare the in vivo anti-tumor efficacy of this compound and Bortezomib in an A549 human non-small cell lung cancer xenograft model in athymic nude mice. The A549 cell line is known to exhibit constitutive NF-κB activity, making it a relevant model for evaluating inhibitors of this pathway.

Experimental Design Workflow

The experimental workflow is designed to rigorously assess the anti-tumor activity and tolerability of both compounds.

G cluster_setup Study Setup cluster_monitoring Monitoring & Endpoints cell_culture A549 Cell Culture & Expansion implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups (n=10/group) tumor_growth->randomization vehicle Vehicle Control (i.p.) bortezomib Bortezomib (1 mg/kg, i.p., 2x/week) itm_low This compound (20 mg/kg, p.o., daily) itm_high This compound (40 mg/kg, p.o., daily) measurements Tumor Volume & Body Weight (2x/week) vehicle->measurements bortezomib->measurements itm_low->measurements itm_high->measurements endpoint Study Endpoint: Tumor Volume > 2000 mm³ or Day 21 measurements->endpoint tissue_collection Tumor & Tissue Collection for Biomarker Analysis endpoint->tissue_collection G tnfa TNF-α tnfr TNFR1 tnfa->tnfr Binds tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 ikk_complex IKK Complex (IKKα/IKKβ/NEMO) rip1->ikk_complex Activates ikba_nfkb IκBα-NF-κB (p65/p50) ikk_complex->ikba_nfkb Phosphorylates p_ikba P-IκBα ikba_nfkb->p_ikba nfkb NF-κB (p65/p50) ikba_nfkb->nfkb Releases proteasome 26S Proteasome p_ikba->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription (Survival, Proliferation) nucleus->gene_transcription Activates itm This compound itm->ikk_complex Inhibits bortezomib Bortezomib bortezomib->proteasome Inhibits

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ortho- and Para-Tolyl Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise differentiation of constitutional isomers is a critical task in drug discovery and development, where subtle structural changes can lead to significant variations in pharmacological activity. This guide provides an in-depth spectroscopic comparison of 3-(o-tolyl)isoxazole and 3-(p-tolyl)isoxazole. We will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signatures. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, data-driven insights to facilitate unambiguous isomer identification.

Introduction: The Imperative of Isomer Differentiation

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intimately tied to their three-dimensional structure. For positional isomers like the ortho- and para-tolyl isoxazoles, the seemingly minor shift of a methyl group on the phenyl ring can profoundly alter molecular conformation, steric hindrance, and electronic distribution. These changes, in turn, affect how the molecule interacts with its biological target, making rapid and reliable isomer identification a non-negotiable step in synthesis and quality control workflows. This guide will dissect the characteristic spectroscopic fingerprints of each isomer, providing the analytical tools necessary for their distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing ortho- and para-tolyl isoxazole isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the substituent's position, leading to predictable and measurable differences in their respective spectra.

¹H NMR Spectroscopy: A Tale of Two Symmetries

The key to differentiating the isomers via ¹H NMR lies in the aromatic region of the spectrum.

  • Para-Tolyl Isoxazole: The para-substitution pattern imparts a high degree of symmetry to the tolyl group. This results in a characteristic pair of doublets (an AA'BB' system) for the four aromatic protons. The two protons ortho to the methyl group are chemically equivalent, as are the two protons meta to it. One doublet typically appears around 7.1-7.3 ppm, while the other, corresponding to the protons closer to the isoxazole ring, appears slightly more downfield, around 7.6-7.8 ppm.[3][4] The methyl group itself gives rise to a sharp singlet at approximately 2.3-2.4 ppm.[4]

  • Ortho-Tolyl Isoxazole: The ortho-isomer lacks the symmetry of its para counterpart. Consequently, all four aromatic protons on the tolyl ring are chemically distinct, leading to a more complex multiplet in the aromatic region (typically spanning 7.1-7.6 ppm). The proximity of the ortho-methyl group to the isoxazole ring can cause steric crowding, potentially pushing the isoxazole proton signal to a different chemical shift compared to the para isomer.

Causality Insight: The simplicity of the para-isomer's aromatic signal is a direct consequence of the C2 axis of symmetry bisecting the C1-C4 axis of the phenyl ring. The absence of this symmetry in the ortho-isomer results in four unique electronic environments for the aromatic protons, hence the complex multiplet.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Assignment Ortho-Tolyl Isoxazole (Predicted δ, ppm) Para-Tolyl Isoxazole (Predicted δ, ppm) Key Differentiator
Isoxazole C4-H~6.5 (s, 1H)~6.5 (s, 1H)Minimal difference expected.
Aromatic Protons~7.1-7.6 (m, 4H)~7.2 (d, 2H), ~7.6 (d, 2H)Complex multiplet vs. two distinct doublets.
Methyl Protons~2.4 (s, 3H)~2.4 (s, 3H)Minimal difference expected.
¹³C NMR Spectroscopy: Confirming the Substitution Pattern

¹³C NMR provides complementary information that reinforces the structural assignment. The number of unique carbon signals in the aromatic region is a dead giveaway for the substitution pattern.

  • Para-Tolyl Isoxazole: Due to symmetry, the tolyl group will only show four distinct carbon signals: the two substituted carbons (C-CH₃ and C-isoxazole), and two signals for the four aromatic CH carbons (with each signal representing two equivalent carbons).[5]

  • Ortho-Tolyl Isoxazole: The lack of symmetry means all six carbons of the tolyl ring are chemically non-equivalent and will produce six separate signals in the aromatic region.

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Assignment Ortho-Tolyl Isoxazole (Predicted Signals) Para-Tolyl Isoxazole (Predicted Signals) Key Differentiator
Aromatic Carbons6 unique signals4 unique signalsNumber of aromatic signals.
Isoxazole Carbons3 unique signals (C3, C4, C5)3 unique signals (C3, C4, C5)Chemical shifts may vary slightly.
Methyl Carbon~21 ppm~21 ppmMinimal difference expected.

Experimental Protocol: NMR Sample Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for isomer differentiation.

  • Sample Preparation: Accurately weigh 5-10 mg of the tolyl isoxazole sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition (¹H): Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign the chemical shifts for all peaks relative to TMS. Count the number of signals in the aromatic region of the ¹³C spectrum.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from sample receipt to definitive isomer identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Decision cluster_data Sample Tolyl Isoxazole Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Acq Acquire 1H & 13C Spectra (400+ MHz Spectrometer) Dissolve->NMR_Acq Decision_H 1H Aromatic Pattern? NMR_Acq->Decision_H FTIR_Acq Acquire FT-IR Spectrum MS_Acq Acquire Mass Spectrum H_Pattern Two Doublets Decision_H->H_Pattern Simple H_Multiplet Complex Multiplet Decision_H->H_Multiplet Complex Decision_C 13C Aromatic Signals? C_4_Signals 4 Signals Decision_C->C_4_Signals 4 C_6_Signals 6 Signals Decision_C->C_6_Signals 6 Result_p Result: Para-Isomer Result_o Result: Ortho-Isomer H_Pattern->Decision_C H_Multiplet->Decision_C C_4_Signals->Result_p C_6_Signals->Result_o

Caption: Workflow for Spectroscopic Isomer Differentiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy offers a rapid, non-destructive method to corroborate the findings from NMR. The key diagnostic region for distinguishing these isomers is the C-H out-of-plane bending region (900-650 cm⁻¹).[6] The substitution pattern on the benzene ring dictates the number and position of these strong absorption bands.[7][8]

  • Para-Tolyl Isoxazole: Para-disubstituted rings typically exhibit a strong absorption band in the 860-800 cm⁻¹ range.[6][9]

  • Ortho-Tolyl Isoxazole: Ortho-disubstituted rings show a characteristic strong band in the 770-735 cm⁻¹ range.[6][9]

Table 3: Comparative FT-IR Data (Predicted)

Vibrational Mode Ortho-Tolyl Isoxazole (cm⁻¹) Para-Tolyl Isoxazole (cm⁻¹) Key Differentiator
Aromatic C-H Stretch~3100-3000~3100-3000Shared feature.
Aliphatic C-H Stretch~2950-2850~2950-2850Shared feature.
C=N/C=C Stretch~1610, ~1500~1610, ~1515Minor shifts possible.
Aromatic C-H Bend ~770-735 (Strong) ~860-800 (Strong) Position of out-of-plane bend.

Mass Spectrometry (MS)

While mass spectrometry will show an identical molecular ion peak for both isomers (as they share the same molecular formula and mass), their fragmentation patterns under electron ionization (EI) can differ.

  • Ortho-Effect: The ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the methyl group to the isoxazole ring, a phenomenon known as the "ortho-effect." This can facilitate specific rearrangements or eliminations not possible in the para-isomer, leading to fragment ions of different relative abundances. For example, the ortho-isomer might show a more prominent loss of a methyl radical followed by subsequent ring fragmentation. While detailed fragmentation pathways can be complex, a comparative analysis of the relative intensities of major fragment ions can provide strong supporting evidence for isomer identification.[10][11]

Conclusion

The definitive differentiation between ortho- and para-tolyl isoxazole isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most conclusive evidence, with the symmetry-derived differences in the aromatic region serving as the primary diagnostic tool. FT-IR offers a rapid and effective secondary confirmation based on the characteristic out-of-plane C-H bending frequencies. Finally, subtle but significant differences in mass spectral fragmentation can provide an additional layer of validation. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize these critical building blocks of medicinal chemistry.

References

A Definitive Guide to the Structural Confirmation of (3-(o-Tolyl)isoxazol-5-yl)methanol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of progress. The isoxazole scaffold, a prominent heterocycle, is a constituent of numerous biologically active molecules.[1] This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of (3-(o-Tolyl)isoxazol-5-yl)methanol, demonstrating the superior clarity and confidence provided by 2D NMR experiments over traditional 1D methods.

The synthesis of isoxazole derivatives is a crucial step in the development of new therapeutic agents.[1] While techniques like FT-IR and 1D ¹H NMR are valuable for initial characterization, they often leave ambiguities, especially in complex structures with overlapping proton signals.[1][2] This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can definitively resolve the structure of this compound, providing a robust and self-validating dataset.

The Challenge: Limitations of 1D NMR

A standard ¹H NMR spectrum of this compound would present signals for the aromatic protons of the o-tolyl group, the isoxazole ring proton, the methylene protons of the methanol group, and the methyl protons. While integration and chemical shifts offer initial clues, overlapping aromatic signals and the inability to definitively connect disparate parts of the molecule can lead to uncertain assignments. Similarly, a ¹³C NMR spectrum identifies the number of unique carbon environments but does not directly reveal their connectivity to specific protons.

The Solution: A Multi-faceted 2D NMR Approach

To overcome these limitations, a series of 2D NMR experiments are employed. Each experiment provides a unique layer of information, and together they build an unambiguous picture of the molecular structure.[3][4]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5] It is invaluable for mapping out connected proton spin systems, such as the protons on the o-tolyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[3][6] This allows for the confident assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[7][8] This is crucial for identifying connections across quaternary (non-protonated) carbons and linking different functional groups.[7]

Visualizing the Experimental Workflow

The logical flow of these experiments allows for a systematic elucidation of the molecule's structure.

Caption: Workflow for 2D NMR Structural Elucidation.

Expected 2D NMR Correlations for this compound

The following table summarizes the key correlations anticipated from the 2D NMR analysis of the target molecule. These predictions are based on typical chemical shift values for isoxazole derivatives and related heterocyclic compounds.[9][10][11][12]

Proton (¹H) Expected δ (ppm) COSY Correlations HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H4'~7.8H5'C4'C2', C6', C3 (isoxazole)
H6'~7.3H5'C6'C2', C4', C7' (CH₃)
H5'~7.4H4', H6'C5'C3', C2'
H3'~7.3H4'C3'C5', C2'
H4 (isoxazole)~6.8-C4C5, C3, C8 (CH₂OH)
H8 (CH₂OH)~4.8OHC8C5, C4
H7' (CH₃)~2.5-C7'C2', C3', C6'
OHvariableH8-C8

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Interpreting the Data: A Step-by-Step Guide
  • COSY Analysis: The COSY spectrum will reveal the coupling network of the four aromatic protons on the o-tolyl ring, allowing for their relative assignments (H3', H4', H5', H6').

  • HSQC Analysis: The HSQC spectrum will provide direct correlations, for instance, showing that the proton at ~6.8 ppm is attached to the isoxazole C4 carbon, and the protons at ~4.8 ppm are attached to the C8 methylene carbon.

  • HMBC Analysis: This is the key to connecting the molecular fragments. Crucial correlations to look for include:

    • The aromatic protons (H4', H6') showing a 3-bond correlation to the isoxazole C3 carbon, confirming the attachment of the tolyl group at this position.

    • The isoxazole proton (H4) showing correlations to the isoxazole C3 and C5 carbons, as well as the methylene carbon (C8), confirming the ring structure and the position of the methanol substituent.

    • The methylene protons (H8) showing a correlation to the isoxazole C5 carbon, definitively linking the methanol group to the ring.

Visualizing Key HMBC Correlations

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[13][14]

  • Dissolution: Accurately weigh 10-20 mg of the synthesized this compound.[15]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13] Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the NMR spectrum.[14]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[16]

  • Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer.[15]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[17]

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample concentration and purity.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • HSQC: Employ a phase-sensitive gradient-enhanced HSQC experiment with multiplicity editing (HSQC-EDITED) to differentiate between CH, CH₂, and CH₃ signals.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum. It is often beneficial to optimize the long-range coupling delay (typically set to detect correlations from couplings around 8 Hz) to enhance signals for two- and three-bond correlations.[6][18]

Comparison and Conclusion

Technique Information Provided Limitations
1D ¹H NMR Proton chemical shifts, coupling patterns, integration.Signal overlap, especially in aromatic regions; no direct C-H connectivity.
1D ¹³C NMR Number of unique carbon environments.No direct information on proton attachment or connectivity between carbons.
COSY ¹H-¹H coupling networks.Does not provide information about quaternary carbons or connect isolated spin systems.
HSQC Direct one-bond ¹H-¹³C correlations.Does not provide information about connectivity between different parts of the molecule.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.Absence of a correlation does not definitively rule out proximity due to coupling constant dependencies.[6]
Combined 2D NMR Unambiguous, complete structural elucidation.Requires more instrument time and expertise in data interpretation.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-(o-Tolyl)isoxazol-5-yl)methanol (CAS No. 885273-56-3), a compound whose toxicological properties are not yet fully understood[1]. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

The foundational principle of laboratory waste management is to formulate a disposal plan before beginning any experimental work[2]. As a novel or research chemical, this compound must be treated as hazardous waste unless determined otherwise by a formal hazard assessment.

Hazard Assessment and Characterization

Before disposal, it is imperative to understand the potential hazards associated with this compound.

  • Known Hazards : The Safety Data Sheet (SDS) is the primary source of information. While a comprehensive toxicological profile for this specific compound is not available, the SDS indicates it may cause respiratory irritation[1]. During combustion, it can produce hazardous byproducts, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas[1].

  • Regulatory Framework : In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety[3][4][5]. Many pharmaceutical compounds are regulated by the EPA as hazardous wastes[6][7].

Table 1: Chemical and Hazard Profile of this compound

PropertyInformationSource
Chemical Name This compound[1]
CAS Number 885273-56-3[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Known Hazards May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Combustion Products Carbon dioxide, nitrogen oxides (NOx), Hydrogen chloride gas.[1]

The causality behind treating this compound as hazardous stems from the lack of comprehensive safety data. The precautionary principle dictates that substances with unknown toxicological profiles should be handled as if they are hazardous to minimize risk.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the waste, ensure all appropriate PPE is worn to prevent exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical[1].

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

  • Respiratory Protection : If handling powders or creating dust, use a NIOSH-approved respirator (e.g., N95)[1].

  • Skin and Body Protection : Wear a lab coat. Ensure it is buttoned to protect street clothes.

All handling of open containers of this compound waste should be performed within a certified chemical fume hood to ensure adequate ventilation[1].

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe chemical waste disposal. It prevents dangerous reactions between incompatible chemicals and facilitates correct disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor[3][8].

Step-by-Step Segregation and Collection:

  • Designate a Waste Container :

    • Solid Waste : For pure this compound, contaminated spatulas, weigh boats, or filter paper, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a lid)[9]. The container must be in good condition, with no cracks or deterioration[8].

    • Liquid Waste : If dissolved in a solvent, collect in a separate, compatible waste container (e.g., a glass or HDPE solvent bottle). Do not mix with other waste streams unless they are compatible. For instance, halogenated and non-halogenated solvent wastes are typically collected separately.

    • Sharps : Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container[10].

  • Label the Container :

    • As soon as you designate a container for waste, it must be labeled. The label must include the words "HAZARDOUS WASTE " and a clear identification of the contents (e.g., "this compound")[9][11].

    • Include the approximate concentration and the date accumulation started[9].

    • Attach appropriate hazard pictograms (e.g., exclamation mark for irritant, as a minimum precaution).

  • Accumulate Waste Safely :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][11]. This area must be at or near the point of generation and under the control of laboratory personnel[12][13].

    • Keep the waste container securely capped at all times, except when adding waste[8][9].

    • Do not overfill containers; leave at least 10% headspace (about one inch) to allow for expansion[8][12].

    • Use secondary containment (e.g., a plastic tub) to catch any potential leaks[12][14].

Disposal Workflow

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal start Start: Experiment Complete assess_hazards Assess Hazards (Consult SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Compatible Waste Container don_ppe->select_container label_container Label Container: 'HAZARDOUS WASTE' + Contents & Date select_container->label_container collect_waste Collect Waste in Chemical Fume Hood label_container->collect_waste store_saa Store Sealed Container in Secondary Containment within SAA collect_waste->store_saa contact_ehs Contact Institutional EHS for Waste Pickup Request store_saa->contact_ehs ehs_pickup EHS/Licensed Contractor Collects Waste contact_ehs->ehs_pickup incineration Recommended Disposal: Chemical Incineration ehs_pickup->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Final Disposal Procedure

The ultimate disposal of this chemical waste must be handled by trained professionals.

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department[6][7].

  • Professional Disposal : The recommended method of disposal for this compound is through a licensed professional waste disposal company[1]. The most common and effective method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous combustion byproducts[1].

  • Contaminated Packaging : Dispose of the original container and any contaminated packaging as unused product, following the same hazardous waste stream[1]. For containers that held acute hazardous waste, triple rinsing may be required, with the rinsate collected as hazardous waste[2].

DO NOT dispose of this compound down the drain or in regular trash[3][8]. This is strictly prohibited as it can contaminate water supplies and ecosystems[5][6].

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. Each step, from hazard assessment using the SDS to final disposal via a licensed professional, is rooted in established safety principles and regulatory requirements from agencies like the EPA and OSHA. By segregating waste, using proper containers and labels, and involving your institution's EHS department, you create a documented and traceable chain of custody for the hazardous material, ensuring it is managed responsibly from "cradle to grave"[9]. Regular documented inspections of your SAA are also a key part of compliance and safety[3].

References

A Senior Application Scientist's Guide to the Safe Handling of (3-(o-Tolyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the dynamic field of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (3-(o-Tolyl)isoxazol-5-yl)methanol (CAS No. 885273-56-3), a compound of interest with potential applications in medicinal chemistry.[1][2] As your partners in research, we are committed to providing value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted with the highest standards of safety.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound containing an isoxazole ring, an aromatic tolyl group, and a methanol moiety.[1][2] While comprehensive toxicological data for this specific molecule are not yet available, a thorough hazard assessment can be conducted by examining its structural components and the available safety data for analogous compounds.[1]

The isoxazole ring is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Generally, isoxazole derivatives are considered to have good pharmacokinetic profiles with low toxicity.[6][7] However, the introduction of a methanol group and a tolyl substituent necessitates a cautious approach.

The primary concerns with this compound stem from the potential for:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[1]

  • Ingestion: While the specific oral toxicity is unknown, it is prudent to treat it as potentially harmful if swallowed.

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a conservative approach to handling, assuming a higher level of hazard, is recommended.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe laboratory practice. The following recommendations are based on a comprehensive evaluation of the potential hazards associated with this compound.

Eye and Face Protection: Your First Line of Defense
  • Chemical Splash Goggles: Always wear ANSI-approved, properly fitting chemical splash goggles to protect against accidental splashes.[8]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in addition to goggles.

Hand Protection: Preventing Dermal Exposure
  • Glove Selection: Nitrile gloves are a suitable choice for handling this compound.[8] Always consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • Proper Glove Use: Gloves must be inspected for any signs of degradation or puncture before use.[1] Employ proper glove removal techniques to avoid contaminating your skin.[1] Contaminated gloves should be disposed of as hazardous waste.[1]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A standard, buttoned laboratory coat should be worn at all times to protect your clothing and skin from contamination.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Ensuring Clean Air
  • Engineering Controls: The primary method for controlling respiratory exposure should be the use of a certified chemical fume hood.[8]

  • Respirators: In situations where a fume hood is not available or as a supplementary measure during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient, while for higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[1]

Operational and Disposal Plans: From Cradle to Grave

A comprehensive plan for the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe working environment.

Safe Handling Workflow

The following workflow diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Receiving Receiving and Inspection Storage Secure and Ventilated Storage Receiving->Storage Store in a cool, dry place Pre_Use Pre-Use PPE Donning Storage->Pre_Use Retrieve for experiment Handling Handling in Fume Hood Pre_Use->Handling Verify PPE integrity Post_Use Post-Use Decontamination Handling->Post_Use Complete experimental work Disposal Waste Disposal Post_Use->Disposal Segregate waste streams

Caption: A workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number 885273-56-3[1][2]
Molecular Formula C11H11NO2[1][2]
Molecular Weight 189.21 g/mol [1][2]
Physical Form Not specified (analog is a colorless liquid)[9]
Melting Point Not available (p-tolyl isomer: 73-74 °C)[10]
Boiling Point Not available (p-tolyl isomer: 368.7±32.0 °C)[10]
Purity Not specified (analog is 96%)[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(o-Tolyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(o-Tolyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.